Boron trifluoride dihydrate
Description
Properties
IUPAC Name |
trifluoroborane;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF3.2H2O/c2-1(3)4;;/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCYPBSRKLJZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF3.2H2O, BF3H4O2 | |
| Record name | BORON TRIFLUORIDE, DIHYDRATE | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9033264 | |
| Record name | Boron trifluoride dihydrate | |
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Molecular Weight |
103.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Boron trifluoride dihydrate is a fuming liquid. It may be corrosive to skin, eyes and mucous membranes. This material may be toxic by inhalation. It is used as a catalyst in chemical reactions., Liquid, Fuming liquid; [CAMEO] Red-brown liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | BORON TRIFLUORIDE, DIHYDRATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Borane, trifluoro-, dihydrate | |
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| Record name | Boron trifluoride dihydrate | |
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CAS No. |
13319-75-0, 16903-52-9 | |
| Record name | BORON TRIFLUORIDE, DIHYDRATE | |
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| Record name | Borane, trifluoro-, dihydrate | |
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| Record name | Borane, trifluoro-, dihydrate | |
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| Record name | Hydrogen trifluorohydroxyborate(1-) | |
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| Record name | Borane, trifluoro-, dihydrate | |
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Foundational & Exploratory
Boron Trifluoride Dihydrate: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of boron trifluoride dihydrate (BF₃·2H₂O). Boron trifluoride and its complexes are pivotal Lewis acid catalysts in a myriad of organic reactions, including alkylation, acylation, and polymerization, making them essential reagents in pharmaceutical and materials science research.[1] This document outlines detailed experimental protocols, quantitative data, and key analytical techniques for the successful preparation and validation of this important chemical compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct reaction of boron trifluoride gas with water.[2] The process involves the careful generation of BF₃ gas followed by its controlled introduction into water.
Experimental Protocol: Synthesis of Boron Trifluoride Gas
A common laboratory-scale synthesis of boron trifluoride gas involves the reaction of a fluoroborate salt with boric acid and sulfuric acid.[2]
Materials:
-
Ammonium (B1175870) fluoroborate (NH₄BF₄)
-
Boric oxide (B₂O₃), finely powdered
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (for trapping, optional) or Water
-
Ice
Equipment:
-
500 mL generating flask
-
Dropping funnel
-
Gas washing bottle (trap)
-
Gas delivery tube
-
Receiving flask or impinger containing water
-
Heating mantle
-
Ice bath
Procedure:
-
Set up the apparatus in a fume hood. The generating flask is fitted with a dropping funnel and a gas outlet tube. The outlet tube is connected to a trap (which can be empty or contain concentrated sulfuric acid saturated with boric acid to remove any hydrogen fluoride (B91410) impurities) and then to a gas delivery tube leading into the receiving flask with water.[2]
-
In the generating flask, thoroughly mix 50 g of ammonium fluoroborate with 6 g of finely powdered boric oxide.[2]
-
Place the receiving flask containing a pre-determined amount of distilled water in an ice bath to manage the exothermic reaction.
-
Slowly add 40 mL of concentrated sulfuric acid to the generating flask through the dropping funnel.[2] A vigorous reaction will occur initially.
-
Maintain a steady evolution of boron trifluoride gas by gently heating the generating flask. The reaction rate should be controlled to ensure efficient absorption in the water.[2]
-
Bubble the generated boron trifluoride gas through the cold water in the receiving flask. The reaction between boron trifluoride and water will yield a viscous liquid, which is this compound (BF₃·2H₂O).[2]
-
Continue the reaction until the desired amount of dihydrate is formed. The process can be monitored by the weight gain of the receiving flask.
-
Once the reaction is complete, dismantle the apparatus carefully in the fume hood.
Synthesis Workflow
References
An In-depth Technical Guide to the Reaction Mechanism of Boron Trifluoride Dihydrate with Water
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron trifluoride (BF₃) is a versatile Lewis acid widely employed in organic synthesis and various industrial processes. Its reaction with water is a critical aspect to understand for its effective and safe handling. This technical guide provides a comprehensive overview of the reaction mechanism of boron trifluoride dihydrate (BF₃·2H₂O) with water. The document elucidates the multi-step hydrolysis process, identifies the key intermediates and final products, and presents available quantitative data on the reaction equilibria. Detailed experimental protocols for the analysis of this complex system, including nuclear magnetic resonance (NMR) spectroscopy and potentiometric titration, are also provided. Signaling pathway diagrams and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the chemical processes.
Introduction
Boron trifluoride is a colorless, pungent gas that readily reacts with water in moist air to form a series of hydrates, with this compound (BF₃·2H₂O) being a notable species.[1] The subsequent reaction of this dihydrate with water is a complex hydrolysis process that results in the formation of several fluorine-containing boron compounds. A thorough understanding of this reaction mechanism is paramount for controlling reaction conditions, predicting product distributions, and ensuring safety in laboratory and industrial settings where BF₃ is utilized.
The overall hydrolysis of boron trifluoride is a multi-step process that ultimately yields boric acid (H₃BO₃) and fluoroboric acid (HBF₄).[1][2] The reaction proceeds through a series of hydroxyfluoroboric acid intermediates. While the general pathway of BF₃ hydrolysis is known, this guide focuses specifically on the reaction commencing with the dihydrate.
Reaction Mechanism and Signaling Pathway
The reaction of this compound with water involves a series of sequential hydrolysis steps. The dihydrate itself is considered to be the ionic species H₃O⁺[BF₃OH]⁻.[3] The reaction with additional water molecules leads to the progressive replacement of fluoride (B91410) ions with hydroxyl groups.
The key species present at equilibrium in the BF₃-H₂O system include HBF₄, HBF₃OH, HBF₂(OH)₂, and H₃BO₃.[3] The formation of free hydrogen fluoride (HF) is minimal, as it readily reacts with BF₃ to form HBF₄.[4]
Below is a Graphviz diagram illustrating the proposed reaction pathway for the hydrolysis of this compound.
Caption: Proposed reaction pathway for the hydrolysis of BF₃·2H₂O.
Quantitative Data
The equilibrium of the boron trifluoride-water system has been a subject of study, with key quantitative data provided by the seminal work of Wamser (1951).[2][4][5] The following tables summarize the known equilibrium constants for the stepwise hydrolysis of boron trifluoride at 25°C.
Table 1: Equilibrium Constants for the Hydrolysis of BF₃ at 25°C
| Reaction | Equilibrium Constant (K) | Reference |
| 3HBF₃OH ⇌ 2HBF₄ + H₃BO₃ + H₂O | 0.033 | [5] |
| 2HBF₂(OH)₂ ⇌ HBF₃OH + H₃BO₃ | Large | [5] |
| HBF(OH)₃ | Unstable | [5] |
Table 2: Rate and Hydrolysis Constants at 25°C
| Constant | Value | Reference |
| Net reaction rate constant of BF₃ and H₂O (k in L·mol⁻¹·min⁻¹) | 0.064 + 7.35[H⁺] | [3] |
| Hydrolysis constant of HBF₃OH | 0.011 | [3] |
Experimental Protocols
The analysis of the species present in the BF₃-H₂O system requires specialized analytical techniques due to the reactivity and interconversion of the various fluoroboron compounds. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and potentiometric titration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for identifying and quantifying the different fluorinated boron species in solution.
Experimental Workflow for ¹⁹F NMR Analysis
Caption: Workflow for ¹⁹F NMR analysis of BF₃·2H₂O hydrolysis.
Detailed Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a known volume of deionized water or a suitable deuterated solvent (e.g., D₂O) in a sealed container to prevent the escape of volatile components.
-
Transfer an aliquot of the solution to a 5 mm NMR tube.
-
An internal or external reference standard, such as trichlorofluoromethane (B166822) (CFCl₃), should be used for chemical shift referencing.[6]
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Maintain the sample temperature at 25°C using the spectrometer's temperature control unit.
-
A standard single-pulse experiment is typically sufficient.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the nuclei of interest to obtain quantitative data.[6]
-
-
Data Processing and Analysis:
-
Process the raw Free Induction Decay (FID) data by applying a Fourier transform.
-
Perform phase and baseline corrections on the resulting spectrum.
-
Identify the signals corresponding to the different fluorinated species (e.g., BF₄⁻, BF₃OH⁻).
-
Integrate the area of each peak. The relative concentration of each species is proportional to its integrated peak area.
-
Potentiometric Titration
Potentiometric titration can be used to determine the total acidity and the concentration of the various acidic species formed during the hydrolysis of BF₃·2H₂O.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for potentiometric titration of BF₃·2H₂O hydrolysis products.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of sodium hydroxide (B78521) (NaOH) of approximately 0.1 N and accurately determine its concentration.[7]
-
Prepare an aqueous solution of this compound of a known concentration.
-
-
Titration Procedure:
-
Pipette a known volume of the BF₃·2H₂O solution into a beaker and dilute with deionized water.
-
Immerse a calibrated pH electrode and a reference electrode into the solution.
-
Place the beaker on a magnetic stirrer and commence stirring.
-
Record the initial potential or pH of the solution.
-
Add the standardized NaOH solution from a burette in small, accurately measured increments.
-
After each addition, allow the reading to stabilize and record the potential or pH and the corresponding volume of titrant added.
-
Continue the titration well past the expected equivalence points to obtain a complete titration curve.
-
-
Data Analysis:
-
Plot the measured potential or pH as a function of the volume of NaOH added.
-
The equivalence points can be determined from the inflection points of the titration curve.
-
For more accurate determination of the equivalence points, plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the maximum of the first derivative plot or the zero crossing of the second derivative plot.
-
From the volumes of NaOH consumed at each equivalence point, the concentrations of the different acidic species can be calculated.
-
Conclusion
The reaction of this compound with water is a complex process involving a series of hydrolysis equilibria. The primary products are boric acid and fluoroboric acid, formed through hydroxyfluoroboric acid intermediates. This technical guide has provided a detailed overview of the reaction mechanism, summarized the available quantitative equilibrium data, and outlined comprehensive experimental protocols for the analysis of this system using ¹⁹F NMR spectroscopy and potentiometric titration. The provided diagrams offer a clear visual representation of the reaction pathways and experimental workflows. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with boron trifluoride and its aqueous solutions.
References
- 1. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. oshaedne.com [oshaedne.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
An In-depth Technical Guide to the Lewis Acidity of Boron Trifluoride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron trifluoride dihydrate (BF₃·2H₂O) is a versatile and widely utilized reagent in organic synthesis, acting as a potent Lewis acid catalyst. This technical guide provides a comprehensive examination of the Lewis acidity of this compound, delving into its structure, bonding, and the modulatory role of its coordinated water molecules. This document summarizes key quantitative data, details experimental protocols for catalytic applications, and presents visual diagrams of reaction mechanisms to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction: The Nature of Lewis Acidity in Boron Trifluoride
Boron trifluoride (BF₃) is an archetypal Lewis acid, characterized by the electron-deficient nature of its central boron atom.[1][2] With only six valence electrons in its outer shell, the boron atom in BF₃ readily accepts a pair of electrons to complete its octet, a defining characteristic of a Lewis acid.[1][3] This inherent electrophilicity is the foundation of its catalytic activity in a vast array of chemical transformations.
The Lewis acidity of boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃, which is counterintuitive based on the electronegativity of the halogens.[2][4] This phenomenon is primarily explained by the extent of π-backbonding from the halogen p-orbitals to the empty p-orbital of the boron atom. This backbonding is most effective for fluorine, which reduces the electron deficiency of the boron center in BF₃ and, consequently, its Lewis acidity compared to other boron trihalides.[4][5]
When BF₃ reacts with water, it forms hydrates, most notably this compound (BF₃·2H₂O).[6] This complex is a stable, fuming liquid that is often more convenient to handle than gaseous BF₃.[7] The coordination of water molecules to the boron center significantly influences its Lewis acidic character, a central theme of this guide.
Structure and Bonding of this compound
The precise structure of this compound has been elucidated by X-ray crystallography. The solid-state structure reveals that one water molecule is directly coordinated to the boron atom, forming a tetrahedral F₃B-OH₂ adduct. The second water molecule is not directly bonded to the boron but is held in the crystal lattice through hydrogen bonds. This arrangement can be described as [F₃B-OH₂]·H₂O. The crystal system is monoclinic, belonging to the space group P2₁/c.
The coordination of a water molecule to the boron atom alters its hybridization from sp² in the trigonal planar BF₃ to sp³ in the tetrahedral adduct. This structural change is pivotal in understanding the moderated Lewis acidity of the dihydrate complex.
Quantifying the Lewis Acidity of this compound
The Lewis acidity of a compound can be quantified using various experimental and theoretical methods. Key parameters include the Gutmann-Beckett Acceptor Number (AN), Fluoride (B91410) Ion Affinity (FIA), and pKa.
Gutmann-Beckett Acceptor Number (AN)
The Gutmann-Beckett method is a widely accepted technique for quantifying Lewis acidity using ³¹P NMR spectroscopy.[8][9] A Lewis basic probe, typically triethylphosphine (B1216732) oxide (Et₃PO), is added to the Lewis acid, and the change in the ³¹P chemical shift (δ) is used to calculate the Acceptor Number (AN) using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)[10]
Where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[10]
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. Higher FIA values indicate stronger Lewis acidity. The calculated gas-phase FIA for anhydrous BF₃ is approximately 342-350 kJ mol⁻¹.[1][5] Similar to the Acceptor Number, the FIA of BF₃·2H₂O is expected to be lower than that of anhydrous BF₃ due to the coordination of water.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for characterizing the structure and electronic environment of BF₃·2H₂O.
| Spectroscopic Data for this compound and Related Species | |
| Technique | Observed Features and Assignments |
| ¹¹B NMR | The ¹¹B NMR chemical shift is sensitive to the coordination environment of the boron atom. For BF₃·OEt₂, a common BF₃ adduct, the chemical shift is around -0.62 ppm. For BF₃·2H₂O, the tetrahedral geometry would result in a chemical shift in the upfield region typical for tetracoordinate boron species. |
| ¹⁹F NMR | The ¹⁹F NMR spectrum of BF₃ adducts shows a characteristic signal. For BF₃·OEt₂, the chemical shift is approximately -152.8 ppm. In BF₃·H₂O, the ¹⁹F chemical shift is observed around 146.6 ppm (relative to CCl₃F). Coupling to the boron isotopes (¹⁰B and ¹¹B) can often be observed.[12] |
| ¹H NMR | The ¹H NMR spectrum of BF₃·2H₂O would show signals corresponding to the coordinated and hydrogen-bonded water molecules. In the related BF₃·H₂O adduct, a single proton resonance is observed, with its chemical shift being dependent on concentration and temperature due to proton exchange. |
| FTIR | The FTIR spectrum of boron-oxygen compounds displays characteristic B-O stretching vibrations in the 1500-1200 cm⁻¹ region for trigonal BO₃ units and 1200-800 cm⁻¹ for tetrahedral BO₄ units.[13] B-F stretching vibrations are also prominent. |
Applications in Organic Synthesis: Catalytic Mechanisms
This compound is a catalyst of choice for a variety of organic transformations, including the Pechmann condensation and the Fries rearrangement.[6][14]
Pechmann Condensation
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol (B47542) and a β-keto ester.[14][15] BF₃·2H₂O serves as an efficient catalyst for this reaction, often providing excellent yields under mild conditions.[14]
The reaction mechanism involves three key steps: transesterification, intramolecular hydroxyalkylation, and dehydration.[15]
Caption: Mechanism of the Pechmann condensation catalyzed by BF₃·2H₂O.
Fries Rearrangement
The Fries rearrangement is the transformation of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[16][17] BF₃ and its hydrates are effective catalysts for this reaction.[6][16]
The mechanism involves the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the phenolic ring. The regioselectivity (ortho vs. para) can be controlled by reaction conditions such as temperature and solvent.[18]
Caption: General mechanism of the Fries rearrangement.
Experimental Protocols
Determination of Lewis Acidity via the Gutmann-Beckett Method
Objective: To determine the Acceptor Number (AN) of a Lewis acid.
Materials:
-
Lewis acid (e.g., BF₃·2H₂O)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane)
-
NMR tubes
-
NMR spectrometer equipped for ³¹P detection
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen anhydrous solvent.
-
In a dry NMR tube, add a known amount of the Lewis acid.
-
Add the Et₃PO stock solution to the NMR tube. The molar ratio of Et₃PO to the Lewis acid should be carefully controlled.
-
Acquire the ³¹P NMR spectrum of the sample.
-
Record the chemical shift (δₛₐₘₚₗₑ) of the Et₃PO-Lewis acid adduct.
-
Calculate the Acceptor Number using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0).
Pechmann Condensation for the Synthesis of 4-Methylcoumarin (B1582148) Derivatives
Objective: To synthesize a 4-methylcoumarin derivative using BF₃·2H₂O as a catalyst.[14]
Materials:
-
Substituted phenol (e.g., resorcinol)
-
Methyl acetoacetate (B1235776)
-
This compound (BF₃·2H₂O)
-
Crushed ice
-
Water
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a reaction vessel, combine the phenol (30 mmol), methyl acetoacetate (30 mmol), and this compound (200 mmol).[14]
-
Heat the mixture to 60 °C for 20 minutes.[14]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g).[14]
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and air dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent.[14]
| Pechmann Condensation of Substituted Phenols with Methyl Acetoacetate using BF₃·2H₂O | ||
| Phenol | Product | Yield (%) [14] |
| Resorcinol | 7-Hydroxy-4-methylcoumarin | 99 |
| Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 99 |
| Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 98 |
| 3-Methoxyphenol | 7-Methoxy-4-methylcoumarin | 98 |
| 3-Ethoxyphenol | 7-Ethoxy-4-methylcoumarin | 99 |
Fries Rearrangement of Phenolic Esters
Objective: To synthesize a hydroxyaryl ketone via a BF₃·H₂O catalyzed Fries rearrangement.[6]
Materials:
-
Phenolic ester (e.g., phenyl acetate)
-
Boron trifluoride monohydrate or dihydrate system
-
Solvent (optional, e.g., nitrobenzene)
-
Hydrolysis workup reagents (e.g., dilute HCl)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Dissolve the phenolic ester in a suitable solvent (if used) in a reaction vessel.
-
Add the BF₃·H₂O catalyst system to the reaction mixture. The stoichiometry of the catalyst can vary.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice-cold dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by chromatography or recrystallization.
Conclusion
This compound stands as a remarkably effective and manageable Lewis acid catalyst for a multitude of organic reactions. Its Lewis acidity, while tempered by the coordination of a water molecule, remains substantial enough to catalyze important transformations such as the Pechmann condensation and the Fries rearrangement. The structural characterization of BF₃·2H₂O reveals a direct boron-oxygen bond, which is key to understanding its reactivity. This guide has provided a detailed overview of the theoretical underpinnings of its Lewis acidity, quantitative measures, spectroscopic signatures, and practical applications, complete with experimental protocols and mechanistic diagrams. This comprehensive resource is intended to empower researchers and professionals in the chemical and pharmaceutical sciences to effectively harness the catalytic potential of this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts [mdpi.com]
- 14. Bronsted and Lewis Acid Sites | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fries Rearrangement [sigmaaldrich.com]
- 17. Fries Rearrangement [organic-chemistry.org]
- 18. rsc.org [rsc.org]
Unraveling the Intricate Structure and Bonding of Boron Trifluoride Dihydrate: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the molecular structure and bonding of boron trifluoride dihydrate (BF₃·2H₂O) is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the compound's crystallography, bonding characteristics, and the experimental methodologies used for its characterization, offering a critical resource for those utilizing boron trifluoride complexes in their work.
Boron trifluoride and its derivatives are pivotal in organic synthesis and various industrial processes, acting as potent Lewis acid catalysts.[1][2] The dihydrate form, in particular, presents a unique structural arrangement that influences its reactivity and stability. This whitepaper clarifies the long-debated nature of this compound, confirming its existence as hydroxytrifluoroboric acid monohydrate (BF₃OH₂·H₂O) in the solid state.[3]
Crystal Structure and Unit Cell Parameters
The crystal structure of this compound has been determined through single-crystal X-ray diffraction studies. Initial investigations by Bang and Carpenter in 1964 laid the groundwork, which was later refined with higher precision by Mootz and Steffen in 1981.[3][4] The compound crystallizes in the monoclinic P2₁/c space group.[3][4] A comparison of the unit cell parameters from both studies, conducted at different temperatures, is presented below.
| Parameter | Bang & Carpenter (1964) at 3 °C[4] | Mootz & Steffen (1981) at 173 K[3] |
| a | 5.606 (3) Å | 5.562 (5) Å |
| b | 7.438 (6) Å | 7.334 (8) Å |
| c | 8.683 (5) Å | 8.746 (8) Å |
| β | 90.45 (12)° | 90.30 (8)° |
| Z | 4 | 4 |
| Calculated Density | 1.74 g·cm⁻³ | 1.93 Mg·m⁻³ |
Molecular Geometry and Bonding
The structure is not a simple hydrate (B1144303) of boron trifluoride but rather a complex in which one water molecule is directly coordinated to the boron atom, forming hydroxytrifluoroboric acid (BF₃OH₂).[3][4] The second water molecule is not coordinated to the boron and acts as a bridging molecule, linking the BF₃OH₂ units through a network of hydrogen bonds.[3][4]
The coordination around the boron atom is tetrahedral. The key interatomic distances and angles, as determined by Mootz and Steffen (1981), are summarized in the following tables.[3]
Interatomic Distances
| Bond | Distance (Å)[3] |
| B-F(1) | 1.376 (2) |
| B-F(2) | 1.378 (2) |
| B-F(3) | 1.362 (2) |
| B-O(1) | 1.521 (2) |
| O(1)-H(11) | 0.81 (3) |
| O(1)-H(12) | 0.84 (3) |
| O(2)-H(21) | 0.84 (3) |
| O(2)-H(22) | 0.85 (3) |
Bond Angles
| Angle | Degree (°)[3] |
| F(1)-B-F(2) | 108.6 (1) |
| F(1)-B-F(3) | 110.5 (1) |
| F(1)-B-O(1) | 108.1 (1) |
| F(2)-B-F(3) | 111.4 (1) |
| F(2)-B-O(1) | 107.8 (1) |
| F(3)-B-O(1) | 110.4 (1) |
| H(11)-O(1)-H(12) | 112 (3) |
| H(21)-O(2)-H(22) | 105 (3) |
The hydrogen bonding network is extensive, with the uncoordinated water molecule and the hydroxyl group of the coordinated water molecule donating protons to the fluorine atoms of neighboring BF₃OH₂ units.[3] This intricate network of hydrogen bonds is crucial for the stability of the crystal lattice.
Experimental Protocols
The structural determination of this compound relied on single-crystal X-ray diffraction. The following provides a summary of the experimental methodologies employed.
Synthesis and Crystal Growth[3]
A stoichiometric amount of boron trifluoride gas was introduced into water to prepare the title compound. A liquid sample, with a melting point of 279 K, was sealed in a thin-walled glass capillary with a diameter of 0.3 mm. Single crystals were grown in situ on a diffractometer within a stream of cold nitrogen gas.
X-ray Data Collection and Structure Refinement (Mootz & Steffen, 1981)[3]
-
Diffractometer: Syntex P2₁ with a low-temperature attachment.
-
Radiation: Mo Kα (λ = 0.71069 Å).
-
Temperature: 173 K.
-
Data Collection: The positions of 15 high-order reflections were measured to refine the lattice parameters.
-
Structure Solution and Refinement: All atomic positions, including those of the hydrogen atoms, were directly located and refined. The final R-value was 0.056 for 1194 observed reflections. Scattering factors were taken from Cromer & Waber (1974).
Visualizing the Structure and Bonding
The following diagrams, generated using the DOT language, illustrate the molecular structure and the logical relationship of its components.
References
In-Depth Technical Guide to the Physical Properties of Boron Trifluoride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride dihydrate (BF₃·2H₂O) is a notable chemical compound, recognized primarily for its strong Lewis acidic nature, which makes it a versatile catalyst and reagent in a multitude of organic synthesis applications.[1][2] Its utility in the pharmaceutical and materials science sectors is significant, aiding in the formation of complex molecules and specialty polymers.[1][2] This technical guide provides a comprehensive overview of the core physical properties of this compound, offering detailed experimental protocols for their determination and presenting quantitative data in a clear, accessible format.
Synthesis of Boron Trifluoride and its Dihydrate
The formation of this compound first requires the synthesis of anhydrous Boron trifluoride gas. A common industrial method involves the reaction of boron oxides with hydrogen fluoride.[3] Subsequently, the dihydrate is formed through the controlled reaction of the gas with water.[4][5]
Caption: Synthesis pathway of this compound.
Tabulated Physical Properties
The following tables summarize the key physical properties of this compound for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | BF₃·2H₂O | [6] |
| Molecular Weight | 103.84 g/mol | [2][6] |
| Appearance | Colorless to slightly yellowish, fuming liquid | [6] |
| Odor | Pungent, suffocating | [7] |
| Quantitative Physical Data | Value | References |
| Melting Point | 6.2 °C | [8] |
| Boiling Point | Decomposes before boiling under atmospheric pressure. A boiling point of 58-60 °C at 1.5 mmHg has been reported. | [8][9] |
| Density | 1.636 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.316 | [2] |
| Solubility in Water | Soluble, may react | [3] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of this compound.
Synthesis of this compound
Objective: To synthesize this compound from Boron trifluoride gas and water.
Materials:
-
Boron trifluoride gas cylinder with a regulator and flowmeter
-
A three-necked round-bottom flask
-
A gas inlet tube
-
A mechanical stirrer
-
An ice-water bath
-
Distilled water
Procedure:
-
Set up the three-necked round-bottom flask in an ice-water bath on a magnetic stirrer.
-
Equip the flask with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet connected to a fume hood or a suitable trap.
-
Add a pre-determined amount of distilled water to the flask and begin stirring.
-
Carefully bubble Boron trifluoride gas through the stirred water at a controlled rate.
-
Monitor the reaction temperature and maintain it within the ice-water bath.
-
Continue the gas addition until the desired stoichiometric amount has been introduced, or until the reaction is complete as indicated by a change in the physical properties of the solution (e.g., density or viscosity).
-
The resulting viscous liquid is this compound.[5]
Caption: Experimental workflow for the synthesis of BF₃·2H₂O.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point of this compound.
Materials:
-
Melting point apparatus
-
Capillary tubes
-
Sample of this compound
-
Thermometer
Procedure:
-
Ensure the melting point apparatus is clean and calibrated.
-
Seal one end of a capillary tube by heating it in a flame.
-
Introduce a small amount of the liquid this compound into the capillary tube. This can be achieved by cooling the sample to a solid and then introducing it into the tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.
Determination of Density (Pycnometer Method)
Objective: To determine the density of liquid this compound.
Materials:
-
Pycnometer (a flask with a specific volume)
-
Analytical balance
-
Water bath at 25 °C
-
Sample of this compound
Procedure:
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with this compound and place it in the water bath at 25 °C to allow it to reach thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark on the pycnometer.
-
Wipe the outside of the pycnometer dry and weigh it again.
-
The mass of the this compound is the difference between the two weighings.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility in Water
Objective: To determine the solubility of this compound in water.
Materials:
-
Test tubes
-
Water bath with temperature control
-
Stirring apparatus
-
Analytical balance
-
Sample of this compound
-
Distilled water
Procedure:
-
Add a known volume of distilled water to a series of test tubes.
-
Place the test tubes in a constant temperature water bath.
-
Add increasing, known amounts of this compound to each test tube.
-
Stir the mixtures until saturation is reached, as indicated by the presence of a stable, undissolved phase. Note that a reaction may occur.
-
Observe the concentration at which the solute no longer dissolves to determine the approximate solubility at that temperature. Due to the reactivity of this compound with water, this method provides a qualitative assessment of its high solubility.
Determination of Crystal Structure (X-ray Diffraction)
Objective: To determine the crystal structure of solid this compound.
Materials:
-
Single-crystal X-ray diffractometer
-
A suitable crystal of this compound
-
Cryo-cooling apparatus
Procedure:
-
A single crystal of this compound is grown, often by cooling the liquid sample.
-
The crystal is mounted on the goniometer head of the X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., -100 °C) to reduce thermal vibrations of the atoms.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern of the X-rays is collected on a detector.
-
The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
Safety and Handling
This compound is a corrosive and toxic substance.[6][10] It can cause severe burns to the skin and eyes and is harmful if inhaled.[6] It reacts with water and moist air, releasing toxic and corrosive fumes.[10] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as bases and reducing agents.[8]
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, supported by experimental protocols for their determination. The quantitative data, presented in clear tables, and the visual representations of the synthesis and experimental workflows, offer a valuable resource for researchers, scientists, and professionals in drug development who utilize this important chemical compound. The provided methodologies, while based on standard laboratory practices, should be adapted and performed with strict adherence to safety protocols due to the hazardous nature of this compound.
References
- 1. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 三氟化硼 二水合物 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 4. Boron Trifluoride | Borates Today [borates.today]
- 5. Sciencemadness Discussion Board - boron trifluoride etherate synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound | BF3.2H2O | CID 61591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ajcsd.org [ajcsd.org]
- 8. This compound(13319-75-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. This compound, 65% BF3 | Fisher Scientific [fishersci.ca]
- 10. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Chemical properties of Boron trifluoride dihydrate
An In-depth Technical Guide to the Chemical Properties of Boron Trifluoride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (BF₃·2H₂O), a versatile and potent Lewis acid catalyst. This document consolidates key data, experimental protocols, and reaction mechanisms to serve as an essential resource for professionals in chemical research and pharmaceutical development.
Physicochemical Properties
This compound is a colorless to slightly yellow, fuming liquid at room temperature.[1] It is a stable, conveniently handled source of boron trifluoride, which is a toxic gas.[2] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | BF₃·2H₂O | [3][4] |
| Molar Mass | 103.84 g/mol | [3][5] |
| Appearance | Colorless to slightly yellowish liquid | [1][4] |
| Odor | Pungent, suffocating | [1][6] |
| Density | 1.636 - 1.651 g/cm³ at 25 °C | [1][3] |
| Melting Point | 6.0 °C | [7] |
| Boiling Point | 115 °C (decomposes) 58-60 °C at 1.5 mmHg | [1][7] |
| Refractive Index (n20/D) | 1.316 | [3][4] |
| Solubility in Water | Miscible, reacts | [1][8] |
Structure and Bonding
The precise structure of this compound in the solid state has been a subject of interest, with both ionic and molecular complex formulations being considered. An X-ray diffraction study at 3 °C determined that the crystals are monoclinic (space group P2₁/c).[9] The structure is best described as a molecular addition compound, where one water molecule is directly coordinated to the boron atom (F₃B·OH₂).[9] The second water molecule then links these units together through hydrogen bonds.[9] While early conductometric measurements suggested an ionic formulation, [H₃O]⁺[BF₃OH]⁻, the diffraction evidence more strongly supports the coordinated molecular complex structure in the solid state.[9]
Caption: Crystal structure linkage of BF₃·2H₂O units.
Reactivity and Catalytic Applications
As a complex of the powerful Lewis acid BF₃, the dihydrate serves as a highly effective catalyst in a variety of organic reactions.[4][10] Its ability to activate electrophiles facilitates reactions such as alkylations, acylations, and condensations, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[4]
Hydrolysis
Boron trifluoride reacts with water to form a mixture of species. The initial reaction forms the aquo adducts, BF₃·H₂O and BF₃·2H₂O. Subsequent hydrolysis and disproportionation reactions lead to an equilibrium mixture that can include fluoroboric acid (HBF₄), hydroxyfluoroboric acid (H[BF₃OH]), boric acid (H₃BO₃), and other minor species like [BF₂(OH)₂]⁻.[8] The high acidity of the resulting solution is a key feature of its reactivity.
Caption: Simplified hydrolysis pathway of BF₃ in water.
Pechmann Condensation
BF₃·2H₂O is an exceptionally efficient activator for the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-ketoesters.[10][11] It promotes the reaction under mild conditions, often providing excellent yields (98-99%) in short reaction times.[10] The mechanism involves an initial Lewis acid-catalyzed transesterification, followed by an intramolecular cyclization (hydroxyalkylation) and subsequent dehydration to form the aromatic coumarin (B35378) ring.[10][12]
Fries Rearrangement
The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, a crucial transformation for producing intermediates for pharmaceuticals.[13][14] BF₃·2H₂O serves as a strong Lewis acid catalyst for this reaction.[8] The mechanism involves the coordination of the Lewis acid to the ester's carbonyl oxygen, which facilitates the formation of an acylium ion. This electrophile then attacks the aromatic ring at the ortho or para position, followed by hydrolysis to yield the product.[13][15]
Experimental Protocols
Synthesis of 4-Methylcoumarins via Pechmann Condensation
This general procedure is adapted from Stoyanov et al. for the synthesis of 4-methylcoumarin (B1582148) derivatives.[10]
-
Reaction Setup : In a round-bottom flask, combine the substituted phenol (B47542) (30 mmol), methyl acetoacetate (B1235776) (3.48 g, 30 mmol), and this compound (20.8 g, 200 mmol).
-
Heating : Heat the reaction mixture to 60 °C with stirring for approximately 20 minutes. The reaction is not significantly exothermic.[10] For less soluble phenols, the reaction may require longer times (10-12 hours) at room temperature or proceed faster upon heating.[10]
-
Workup : After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 50 g of crushed ice.
-
Isolation : Collect the resulting crystalline product by filtration. Wash the crystals with cold water and air-dry.
-
Purification : If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol (B145695) or aqueous ethanol).[10]
-
Catalyst Recovery : The aqueous filtrate containing BF₃·2H₂O can be concentrated under reduced pressure to recover the catalyst for reuse.[10]
Synthesis of Acylhydroquinones via Fries Rearrangement
This protocol is adapted from Macías-Ruvalcaba et al. for the synthesis of hydroxy-ketones.[16]
-
Reaction Setup : In a suitable reaction vessel (e.g., a sealed process vial for microwave heating), add the phenolic ester (e.g., 2,5-diacetoxytoluene, 5 g).
-
Catalyst Addition : Add a stoichiometric excess of this compound (e.g., 21 mL).
-
Heating : Heat the mixture with vigorous stirring at 120-130 °C for 4 hours. High temperatures favor the formation of the ortho-substituted product.[16]
-
Workup : Cool the reaction vessel in an ice bath. Carefully quench the reaction by adding crushed ice.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (4 x 30 mL).
-
Isolation : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure.
-
Purification : The crude product can be purified by filtration through a silica (B1680970) gel plug or by column chromatography.
Caption: General experimental workflows.
Reaction Mechanism Visualizations
Pechmann Condensation Mechanism
Caption: Key steps in the Pechmann condensation.
Fries Rearrangement Mechanism
Caption: Key steps in the Fries rearrangement.
Spectroscopic Data
Detailed experimental spectroscopic data for pure this compound is not widely published. The data presented are based on available information for the dihydrate and closely related BF₃ adducts for reference.
| Technique | Observation | Reference(s) |
| ¹⁹F NMR | A reference spectrum for "BORON TRIFLUORIDE-DIAQUA COMPLEX" in H₂O exists in the Wiley KnowItAll NMR Spectral Library. | [1][3] |
| Reference: BF₃·O(C₂H₅)₂ in CDCl₃ shows a broad singlet at ~ -152.8 ppm . | ||
| ¹¹B NMR | Reference: BF₃·O(C₂H₅)₂ in CDCl₃ shows a broad singlet at ~ -0.62 ppm . | |
| IR / Raman | Specific peak data for BF₃·2H₂O is not readily available. The spectrum is expected to be dominated by strong B-F and O-H stretching and bending modes. | [9] |
| Reference (Anhydrous BF₃): Fundamental vibrational modes (D₃h symmetry) are observed at ~1505 (E', IR/Raman), 888 (A₁', Raman), 718 (A₂", IR), and 482 (E', IR/Raman) cm⁻¹. |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Hazards : The compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][11] It is toxic if inhaled.[5] It reacts with water and moist air, releasing toxic and corrosive fumes, including hydrogen fluoride.[6][11]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, active metals, and organic materials.[1] Keep containers tightly sealed to prevent moisture absorption.[1]
-
Spills : Neutralize spills with a suitable agent like sodium bicarbonate and absorb with an inert material. Avoid direct contact with water.
This guide is intended for informational purposes by trained professionals. Always consult the Safety Data Sheet (SDS) before use and follow all institutional safety protocols.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. skemman.is [skemman.is]
- 3. spectrabase.com [spectrabase.com]
- 4. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. asau.ru [asau.ru]
- 8. Fries Rearrangement [merckmillipore.com]
- 9. asau.ru [asau.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. skemman.is [skemman.is]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 15. dokumen.pub [dokumen.pub]
- 16. bibrepo.uca.es [bibrepo.uca.es]
An In-depth Technical Guide to the Stability and Storage of Boron Trifluoride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of boron trifluoride dihydrate (BF₃·2H₂O), a critical reagent in various chemical syntheses. Understanding its properties is paramount for ensuring experimental reproducibility, laboratory safety, and the integrity of research and development processes.
Chemical and Physical Properties
This compound is a colorless, fuming liquid that is highly corrosive.[1][2] It is a stable complex under anhydrous conditions but is highly sensitive to moisture and heat.[3][4] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Chemical Formula | BF₃·2H₂O | |
| Molar Mass | 103.84 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Density | 1.636 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.316 | [7] |
| Odor | Pungent | [5] |
| Solubility | Very soluble in water (with reaction) | [5] |
Stability and Decomposition
The stability of this compound is intrinsically linked to its environment, particularly its exposure to water and heat.
Hydrolysis
This compound is hygroscopic and reacts readily with water in a complex, multi-step hydrolysis process.[5] This reaction is a primary pathway for its degradation and can significantly impact its efficacy as a catalyst. The process begins with the formation of an aquo adduct, followed by the stepwise substitution of fluoride (B91410) ions with hydroxyl groups, ultimately leading to the formation of boric acid, hydrofluoric acid, and various fluoroboric acid species.[5][8]
The presence of excess water will drive the equilibrium towards the formation of boric acid and hydrofluoric acid.[5] This reaction is exothermic and can generate significant heat, increasing the concentration of corrosive fumes in the air.[1][2]
Thermal Decomposition
Upon heating, this compound decomposes to produce toxic and corrosive fumes, including hydrogen fluoride (HF) and oxides of boron.[1][2] While specific decomposition temperatures and rates are not extensively published, it is crucial to avoid elevated temperatures during storage and handling. The reaction is complex and can be influenced by the presence of impurities.
Storage and Handling
Proper storage and handling are critical to maintain the stability and integrity of this compound and to ensure laboratory safety.
Recommended Storage Conditions
| Parameter | Recommendation | Reference |
| Temperature | Cool, store at room temperature. Avoid temperatures above 52°C. | [6][9] |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen) is recommended. | |
| Container | Tightly sealed, corrosion-resistant containers. | [4][9] |
| Location | Well-ventilated area, away from heat sources and direct sunlight. | [4] |
Incompatible Materials
This compound is a reactive compound and should be stored separately from the following materials:
| Incompatible Material | Reason for Incompatibility | Reference |
| Water/Moisture | Reacts to form corrosive acids and releases heat. | [9] |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. | |
| Metals (especially alkali and alkaline earth metals) | Can cause vigorous reactions. | [1][9] |
| Calcium Oxide | Incompatible. | [1][9] |
| Organic Materials, Plastics, Coatings, Rubber | Corrosive action can degrade these materials. | [9][10] |
| Amines, Halogens, Reducing Agents | Can undergo hazardous reactions. | [9] |
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should involve monitoring its physical and chemical properties over time under controlled conditions. The following outlines a general experimental workflow and specific analytical methods.
Long-Term and Accelerated Stability Study Protocol
This protocol is based on general principles outlined in ICH guidelines for stability testing.[11][12][13][14][15]
Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.
Materials:
-
This compound (at least three primary batches)
-
Inert, corrosion-resistant containers (e.g., fluorinated polyethylene (B3416737) or glass with inert liners)
-
Controlled environment chambers (e.g., 25°C ± 2°C / 60% RH ± 5% RH for long-term; 40°C ± 2°C / 75% RH ± 5% RH for accelerated)
Procedure:
-
Initial Analysis (T=0): Perform a complete analysis of each batch to establish the initial specifications. This includes visual appearance, assay, water content, and identification of any impurities.
-
Sample Storage: Aliquot the samples into the designated containers, ensuring a tight seal. Place the containers in the respective controlled environment chambers.
-
Time-Point Testing: At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), remove samples from the chambers for analysis.[13][14]
-
Analysis: At each time point, perform the following tests:
-
Visual Inspection: Note any changes in color or the appearance of precipitates.
-
Assay: Determine the concentration of this compound.
-
Water Content: Measure the water content to monitor for hydrolysis.
-
Degradation Products: Analyze for the presence of key degradation products such as fluoride ions and boric acid.
-
-
Data Evaluation: Analyze the data to identify any trends in degradation or changes in physical and chemical properties. This information is used to establish a retest period or shelf life.
Analytical Methodologies
4.2.1. Assay by Titration
The concentration of boron trifluoride can be determined by acid-base titration following hydrolysis.
-
Principle: this compound hydrolyzes in water to form acidic species. These can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide).
-
Procedure (Illustrative):
-
Accurately weigh a sample of this compound and dissolve it in deionized water in a sealed flask.
-
Allow the solution to stand for a defined period to ensure complete hydrolysis.
-
Titrate the solution with standardized 0.1 N sodium hydroxide (B78521) to a potentiometric or colorimetric endpoint (e.g., using phenolphthalein).
-
The concentration of this compound is calculated from the volume of titrant used.
-
4.2.2. Water Content by Karl Fischer Titration
This is a standard method for determining the water content in chemical samples.[16][17][18][19][20]
-
Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint of the titration can be detected potentiometrically.
-
Procedure:
-
Introduce a known mass of the this compound sample into the Karl Fischer titration vessel containing a suitable solvent.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the amount of reagent consumed.
-
4.2.3. Analysis of Degradation Products by Ion Chromatography (IC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Ion Chromatography (IC): This technique is suitable for the quantitative analysis of fluoride ions, a primary degradation product of hydrolysis. A sample of the stored this compound is diluted and injected into the IC system. The concentration of fluoride is determined by comparing the peak area to a calibration curve.
-
¹¹B and ¹⁹F NMR Spectroscopy: NMR can be used to monitor the chemical environment of boron and fluorine atoms, respectively.[21][22][23][24][25] Changes in the chemical shifts and the appearance of new signals can indicate the formation of degradation products such as [BF₃(OH)]⁻ and other fluoroborate species. This provides qualitative and potentially quantitative information about the degradation pathways.
Conclusion
This compound is a valuable but sensitive reagent. Its stability is primarily compromised by exposure to moisture and heat, leading to hydrolysis and thermal decomposition. Strict adherence to proper storage and handling protocols is essential to maintain its quality and ensure safety. A robust stability testing program, incorporating methods such as titration, Karl Fischer analysis, and chromatographic and spectroscopic techniques, is crucial for establishing a reliable shelf life and ensuring consistent performance in research and development applications.
References
- 1. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | BF3.2H2O | CID 61591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. boulingchem.com [boulingchem.com]
- 5. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 三フッ化ホウ素 二水和物 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Boron Trifluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. Boron Trifluoride Guide: Safety, Hazards, Industry Usage and More [cloudsds.com]
- 11. Ich guideline for stability testing | PPTX [slideshare.net]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 16. mcckf.com [mcckf.com]
- 17. scribd.com [scribd.com]
- 18. mt.com [mt.com]
- 19. mt.com [mt.com]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 21. rsc.org [rsc.org]
- 22. [PDF] Nuclear Magnetic Resonance Studies of Boron Trifluoride Complex Formation | Semantic Scholar [semanticscholar.org]
- 23. Boron NMR Spectroscopy - Magritek [magritek.com]
- 24. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 25. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Hygroscopic Nature of Boron Trifluoride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Boron trifluoride is a colorless gas with a pungent odor that fumes in moist air due to the formation of hydrates.[1] The dihydrate, BF₃·2H₂O, is a fuming liquid that is corrosive to the skin, eyes, and mucous membranes and is toxic by inhalation.[2] Its strong affinity for water makes its hygroscopic nature a important consideration in laboratory and industrial settings. Understanding and quantifying this property is essential for ensuring process consistency, maintaining reagent integrity, and ensuring safety.
Physicochemical Properties
A summary of the key physical and chemical properties of boron trifluoride and its dihydrate is presented in Table 1.
| Property | Boron Trifluoride (BF₃) | Boron Trifluoride Dihydrate (BF₃·2H₂O) |
| CAS Number | 7637-07-2[1] | 13319-75-0[1] |
| Molecular Formula | BF₃[1] | BF₃·2H₂O[2] |
| Molar Mass | 67.82 g/mol [1] | 103.84 g/mol [2] |
| Appearance | Colorless gas[1] | Colorless fuming liquid[2] |
| Density | 0.00276 g/cm³ (gas)[1] | 1.64 g/cm³[1] |
| Boiling Point | -100.3 °C[1] | Decomposes before boiling |
| Melting Point | -126.8 °C[1] | Not available |
| Solubility in Water | Reacts exothermically[1] | Very soluble, reacts[1] |
Hygroscopic Nature and Reactivity with Water
Anhydrous boron trifluoride gas is highly reactive with water. Upon exposure to even low levels of moisture in the air, it rapidly forms dense white fumes, which are aerosol droplets of BF₃ hydrates.[3] The primary product of this reaction is this compound.
The interaction of BF₃ with water is not a simple dissolution but a chemical reaction that proceeds through the formation of adducts. The overall process can be described as highly exothermic.
Hydrolysis Pathway
The reaction of boron trifluoride with water is a complex process that leads to the formation of several species in equilibrium. The initial step is the formation of the monohydrate and dihydrate. Subsequent hydrolysis reactions produce a series of hydroxyfluoroboric acids, and ultimately boric acid and fluoroboric acid.[4]
A simplified representation of the hydrolysis pathway is illustrated in the following diagram:
Caption: Hydrolysis pathway of Boron Trifluoride in the presence of water.
Quantitative Hygroscopicity Data
As of the date of this document, specific quantitative data on the hygroscopicity of this compound, such as water vapor sorption isotherms, rate of water absorption at various relative humidities (RH), and the deliquescence point, are not available in the peer-reviewed scientific literature. This lack of data is likely due to the highly corrosive and reactive nature of the compound, which makes such measurements challenging.
However, the qualitative descriptions consistently indicate that BF₃ dihydrate is highly hygroscopic and will readily absorb moisture from the atmosphere.
Thermodynamic Data for BF₃ Formation
While data for the dihydrate is scarce, thermodynamic data for the formation of anhydrous boron trifluoride provides insight into its reactivity.
| Thermodynamic Parameter | Value |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1137 kJ/mol[1] |
| Standard Molar Entropy (S⦵₂₉₈) | 254.3 J/(mol·K)[1] |
| Gibbs Free Energy of Formation (ΔfG⦵) | -1120 kJ/mol[1] |
The highly negative enthalpy of formation indicates that BF₃ is a very stable molecule, yet it readily reacts with Lewis bases like water due to the electron deficiency of the boron atom.
Experimental Protocols for Hygroscopicity Determination
Determining the hygroscopicity of a corrosive and reactive substance like BF₃ dihydrate requires specialized equipment and stringent safety protocols. Dynamic Vapor Sorption (DVS) is a suitable technique for such measurements.
Dynamic Vapor Sorption (DVS) Protocol for Corrosive Liquids
This protocol outlines the general steps for determining the water sorption isotherm of a corrosive liquid like BF₃ dihydrate. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
Objective: To measure the mass change of a BF₃ dihydrate sample as a function of relative humidity at a constant temperature.
Apparatus:
-
Dynamic Vapor Sorption (DVS) analyzer with a corrosion-resistant sample holder (e.g., platinum or Hastelloy).
-
Inert gas supply (e.g., dry nitrogen).
-
Syringe or pipette with corrosion-resistant tip for sample loading.
-
Analytical balance.
Procedure:
-
Instrument Preparation:
-
Ensure the DVS instrument is clean and the sample chamber is free of any contaminants.
-
Install a corrosion-resistant sample pan.
-
Purge the system with dry nitrogen to establish a 0% RH baseline.
-
-
Sample Preparation and Loading:
-
In a fume hood, carefully transfer a small, accurately weighed amount of BF₃ dihydrate (typically 10-20 mg) into the DVS sample pan using a suitable syringe or pipette.
-
Record the initial sample mass.
-
Quickly transfer the sample pan to the DVS instrument to minimize exposure to ambient moisture.
-
-
Experimental Run:
-
Start the DVS experiment with a drying step at 0% RH until the sample mass stabilizes ( dm/dt ≤ 0.002%/min).
-
Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until a stable mass is achieved.
-
After reaching the maximum RH, perform a desorption cycle by decreasing the RH in a similar stepwise manner back to 0% RH.
-
-
Data Analysis:
-
Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.
-
Analyze the isotherms to determine the extent of water absorption, identify any phase transitions (e.g., deliquescence), and assess the reversibility of water sorption.
-
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Conclusion
This compound is a highly hygroscopic and reactive compound. Its affinity for water leads to the absorption of atmospheric moisture and subsequent hydrolysis to form a complex mixture of fluoroboric and boric acid species. While quantitative data on its hygroscopicity is currently lacking in the public domain, its qualitative behavior is well-documented. For researchers and professionals in drug development and other chemical industries, it is imperative to handle BF₃ dihydrate under anhydrous conditions to maintain its chemical integrity and ensure safety. The experimental protocols outlined in this guide, when performed with appropriate safety measures, can be used to generate the much-needed quantitative data to fully characterize the hygroscopic nature of this important chemical reagent.
References
Boron trifluoride dihydrate vs etherate Lewis acidity
An In-depth Technical Guide to the Lewis Acidity of Boron Trifluoride Dihydrate versus Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boron trifluoride (BF₃) is a powerful Lewis acid widely employed in organic synthesis and drug development. To facilitate its handling, it is commonly used as a complex with a Lewis base, most notably diethyl ether (in boron trifluoride etherate, BF₃·OEt₂) or water (in this compound, BF₃·2H₂O). While both are utilized as acid catalysts, their reactivity profiles differ significantly due to the nature of the Lewis base. This guide provides a detailed comparison of their Lewis acidity, addressing the complexities in the characterization of the dihydrate and presenting quantitative data for the well-defined etherate. It also includes a detailed experimental protocol for a standard method of Lewis acidity determination.
Introduction to Lewis Acidity and BF₃ Adducts
A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. The electron-deficient boron atom in BF₃, with its vacant p-orbital, makes it a quintessential Lewis acid[1]. The strength of a Lewis acid is its ability to attract electrons, a property that can be quantified using various experimental and computational methods.
-
Boron Trifluoride Etherate (BF₃·OEt₂): This is a commercially available, colorless to brown liquid. The coordination of the diethyl ether to the boron center moderates the extreme reactivity of BF₃ gas, making it a more manageable reagent for laboratory use[2]. The equilibrium between the adduct and free BF₃ allows it to serve as a source of the Lewis acid in reactions[2].
-
This compound (BF₃·2H₂O): This is also a commercially available fuming liquid, often used as a catalyst[3][4][5][6]. However, its composition in solution is more complex than that of the etherate. The interaction of BF₃ with water is a hydrolysis reaction, which begins with the formation of an initial adduct (H₂O-BF₃) but can proceed to form fluoroboric acid (HBF₄) and boric acid (H₃BO₃)[7][8]. This dual nature means that BF₃·2H₂O can act as both a Lewis acid (due to the BF₃ component) and a Brønsted acid (due to the presence of HBF₄)[3][9].
Comparative Lewis Acidity
Direct quantitative comparison of the Lewis acidity of BF₃·2H₂O and BF₃·OEt₂ is challenging due to the complex nature of the dihydrate in solution. While the Lewis acidity of BF₃·OEt₂ is well-documented, that of BF₃·2H₂O is not typically measured using standard methods for Lewis acidity due to its propensity for hydrolysis and the generation of multiple acidic species.
Boron Trifluoride Etherate (BF₃·OEt₂)
The Lewis acidity of BF₃·OEt₂ can be quantified using spectroscopic techniques such as the Gutmann-Beckett method. This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon adduct formation. A larger downfield shift indicates a stronger Lewis acid[10][11][12].
This compound (BF₃·2H₂O)
Quantitative Data Presentation
The following table summarizes the available quantitative data for the Lewis acidity of BF₃·OEt₂ and related boron compounds, determined by the Gutmann-Beckett method.
| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ) of Adduct (ppm) | Acceptor Number (AN) |
| BF₃·OEt₂ | Et₃PO | CDCl₃ | 79.0 | 84.0[13][14] |
| B(C₆F₅)₃ | Et₃PO | CD₂Cl₂ | - | 78.1[14] |
| BCl₃ | Et₃PO | - | - | 105.7[11] |
| BBr₃ | Et₃PO | - | - | 109.3[11] |
Note: Data for BF₃·2H₂O is not included as it is not typically evaluated by this method due to its complex nature in solution.
Experimental Protocol: The Gutmann-Beckett Method
This protocol details the determination of the Lewis acidity of a boron compound, such as BF₃·OEt₂, using the Gutmann-Beckett method.
Objective: To determine the Acceptor Number (AN) of a Lewis acid by measuring the ³¹P NMR chemical shift of its adduct with triethylphosphine oxide (Et₃PO).
Materials:
-
Lewis acid (e.g., BF₃·OEt₂)
-
Triethylphosphine oxide (Et₃PO)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Argon or nitrogen gas for inert atmosphere
-
Glassware (vials, syringes)
Procedure:
-
Preparation of the Et₃PO Solution:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of Et₃PO in CDCl₃ (e.g., 0.06 M).
-
-
Preparation of the Lewis Acid Solution:
-
In a separate vial, prepare a solution of the Lewis acid in CDCl₃ at the same concentration (e.g., 0.06 M). BF₃·OEt₂ is moisture-sensitive and should be handled under an inert atmosphere.
-
-
Formation of the Adduct:
-
Transfer a known volume of the Et₃PO solution (e.g., 0.5 mL) to an NMR tube.
-
Slowly add an equimolar amount of the Lewis acid solution (e.g., 0.5 mL) to the NMR tube.
-
Cap the NMR tube and gently mix the contents.
-
-
NMR Analysis:
-
Acquire a ³¹P{¹H} NMR spectrum of the sample.
-
Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct.
-
For reference, acquire a ³¹P{¹H} NMR spectrum of the Et₃PO solution without the Lewis acid. The chemical shift of free Et₃PO in a non-coordinating solvent like hexane (B92381) is approximately 41.0 ppm[10].
-
-
Calculation of the Acceptor Number (AN):
-
The AN is calculated using the following formula[10]: AN = 2.21 × (δ_sample - 41.0)
-
Where δ_sample is the chemical shift of the Et₃PO-Lewis acid adduct.
-
Safety Precautions:
-
Boron trifluoride and its adducts are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat)[4][15].
-
Ensure all glassware is dry to prevent hydrolysis of the Lewis acid.
Visualizations
Logical Relationship of Lewis Acidity
Caption: Conceptual diagram of Lewis acid-base adduct formation with BF₃.
Experimental Workflow for the Gutmann-Beckett Method
Caption: Workflow for determining Lewis acidity via the Gutmann-Beckett method.
Applications and Implications in Drug Development
The choice between BF₃·OEt₂ and BF₃·2H₂O as a catalyst can significantly impact reaction outcomes.
-
BF₃·OEt₂ is a preferred choice when a well-defined, moderate Lewis acid is required. Its solubility in organic solvents makes it suitable for a wide range of reactions, including Friedel-Crafts acylations and alkylations, and as a catalyst for protection and deprotection steps in complex molecule synthesis.
-
BF₃·2H₂O is often used in reactions where a strong acid is needed and the presence of water is tolerated or even beneficial. Its Brønsted acidity can catalyze different pathways than a pure Lewis acid. However, its complex nature requires careful optimization for reproducible results.
For drug development professionals, understanding the true nature of the acidic species is crucial for reaction design, scalability, and ensuring consistent product yields and purity. The well-characterized nature of BF₃·OEt₂ generally makes it a more reliable and predictable catalyst for complex synthetic routes.
Conclusion
While both boron trifluoride etherate and dihydrate serve as important acidic catalysts, their chemical nature and, consequently, their Lewis acidity profiles are distinct. BF₃·OEt₂ is a well-behaved Lewis acid with quantifiable acidity, making it a reliable tool in organic synthesis. In contrast, BF₃·2H₂O is a complex system that exhibits both Lewis and Brønsted acidity due to hydrolysis. This guide provides researchers and drug development professionals with the foundational knowledge to make informed decisions when selecting a boron trifluoride-based catalyst, ensuring greater control and reproducibility in their chemical endeavors.
References
- 1. quora.com [quora.com]
- 2. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 3. boulingchem.com [boulingchem.com]
- 4. This compound | BF3.2H2O | CID 61591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 65% BF3 | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. LCSS: BORON TRIFLUORIDE [web.stanford.edu]
- 16. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
Formation of Fluoroboric Acid from Boron Trifluoride Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the formation of fluoroboric acid (HBF₄) from the hydrolysis of boron trifluoride dihydrate (BF₃·2H₂O). This compound, a more manageable precursor than anhydrous BF₃ gas, serves as a convenient starting material for generating aqueous solutions of fluoroboric acid and its hydroxy-substituted derivatives. This document details the underlying chemistry, including the stepwise hydrolysis mechanism and the complex equilibria involved. While a specific, detailed laboratory protocol for this transformation is not widely published, this guide outlines the general principles and procedures based on the known reactivity of boron trifluoride with water. It also includes key quantitative data from the literature, safety protocols for handling these corrosive materials, and analytical methods for characterization.
Introduction
Fluoroboric acid is a strong acid with a non-coordinating anion, making it a valuable reagent and catalyst in various chemical transformations, including organic synthesis and electroplating.[1] While commercially available, the in-situ generation of fluoroboric acid from precursors like boron trifluoride can be advantageous for certain applications. Boron trifluoride (BF₃) is a toxic, pungent gas that readily reacts with water in a complex hydrolysis process to form a mixture of fluoroboric acid species.[2][3] this compound (BF₃·2H₂O), a liquid at room temperature, offers a safer and more convenient alternative to handling the gaseous form of BF₃.[2] This guide focuses on the chemical principles and practical considerations for the formation of fluoroboric acid from this dihydrate.
Chemistry of Formation
The reaction of boron trifluoride with water is not a simple formation of HBF₄. Instead, it involves a series of stepwise hydrolysis reactions that result in an equilibrium mixture of several fluoroboric acid species.[1][4] this compound is itself considered to be the ionic species hydronium hydroxytrifluoroborate, [H₃O]⁺[BF₃OH]⁻.[4]
The overall reaction can be summarized as follows:
4 BF₃ + 3 H₂O ⇌ 3 HBF₄ + H₃BO₃
However, this equation belies the complexity of the aqueous solution, which contains several intermediate species. The primary steps in the hydrolysis are:
-
Formation of Hydroxytrifluoroboric Acid: BF₃ + H₂O ⇌ HBF₃OH
-
Further Hydrolysis to Dihydroxydifluoroboric Acid: HBF₃OH + H₂O ⇌ HBF₂(OH)₂ + HF
-
Formation of Fluoroboric Acid: HBF₃OH + HF ⇌ HBF₄ + H₂O
The aqueous solution at equilibrium contains HBF₄, HBF₃OH, HBF₂(OH)₂, and boric acid (H₃BO₃).[4] The relative concentrations of these species depend on factors such as the initial concentration of BF₃ and the temperature of the solution.
Experimental Considerations
General Laboratory Procedure (Illustrative)
-
Reaction Setup: In a well-ventilated fume hood, a chemically resistant reaction vessel (e.g., made of polyethylene (B3416737) or Teflon) equipped with a magnetic stirrer and a means for temperature control (e.g., an ice bath) is prepared.
-
Addition of Reactants: A known quantity of this compound is placed in the reaction vessel. Deionized water is then added slowly and portion-wise to the BF₃·2H₂O with vigorous stirring. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Reaction Time: The mixture is stirred for a sufficient period to allow the hydrolysis reactions to proceed toward equilibrium. Based on general procedures for similar reactions, this may range from several hours to overnight.[5]
-
Work-up and Purification: As the product is an aqueous solution of mixed fluoroboric acid species, purification to isolate pure HBF₄ is challenging due to the equilibrium-driven nature of the system. For many applications, the equilibrium mixture is used directly. If a higher concentration of HBF₄ is desired, the addition of hydrofluoric acid to the equilibrium mixture can shift the equilibrium towards the formation of HBF₄.[1]
Data Presentation
Quantitative data on the hydrolysis of BF₃ is crucial for understanding and controlling the reaction. The following table summarizes key equilibrium constants found in the literature.
| Parameter | Value | Conditions | Reference |
| Hydrolysis constant of HBF₃OH | 0.011 | 25 °C | [4] |
| Equilibrium constant of overall ionic reaction | 161.6 | 25 °C | [4] |
Spectroscopic Characterization:
-
¹¹B NMR Spectroscopy: ¹¹B NMR is a powerful tool for characterizing the different boron species in solution. The chemical shifts are sensitive to the coordination environment of the boron atom. In aqueous solutions of fluoroboric acid, distinct signals can be observed for BF₄⁻, BF₃OH⁻, and B(OH)₃/B(OH)₄⁻.[6][7] A quartet is characteristic for the BF₃OH⁻ species due to coupling with the fluorine atoms.[6]
-
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the reaction mixture. The B-F bond has a characteristic strong absorption band in the 1000-1100 cm⁻¹ range.[3] Changes in the position and shape of this band can provide information about the hydrolysis process.
Visualizations
Signaling Pathways and Logical Relationships
The following diagram illustrates the stepwise hydrolysis of boron trifluoride in an aqueous environment.
Caption: Stepwise hydrolysis of boron trifluoride.
Experimental Workflow
The following diagram outlines a generalized workflow for the laboratory-scale formation of fluoroboric acid from this compound.
Caption: Generalized experimental workflow.
Safety and Handling
This compound and the resulting fluoroboric acid solutions are corrosive and toxic. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (e.g., neoprene or nitrile) should be worn.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Ensure adequate ventilation.
-
Keep away from incompatible materials such as bases and metals.
-
In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material.
-
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Analytical Methods for Purity and Composition
The analysis of fluoroboric acid solutions is essential to determine the concentration of the various species present.
-
Titration: Potentiometric titration is a common method for determining the total acid content. Titration with a standardized base can be used to quantify the different acidic species present in the equilibrium mixture.
-
Ion-Selective Electrodes: A fluoroborate ion-selective electrode can be used for the direct determination of the BF₄⁻ concentration in the solution.[6]
-
Gravimetric Analysis: Fluoroboric acid can be analyzed gravimetrically by precipitation with nitron.[6]
-
Spectroscopic Methods: As mentioned previously, ¹¹B NMR and FTIR are valuable tools for qualitative and quantitative analysis of the solution composition.
Conclusion
The formation of fluoroboric acid from this compound provides a convenient route to aqueous solutions of this important acid. The reaction proceeds through a series of hydrolysis steps, leading to a complex equilibrium of various fluoroboric acid species. While a detailed, standardized experimental protocol is not widely documented, the principles outlined in this guide, combined with rigorous safety precautions and appropriate analytical techniques, will enable researchers to effectively utilize this synthetic route. Further research to establish a standardized protocol and to more comprehensively quantify the influence of reaction conditions on the final product composition would be a valuable contribution to the field.
References
- 1. Fluoroboric_acid [chemeurope.com]
- 2. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to synthesize Fluoroboric acid?_Chemicalbook [chemicalbook.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
Boron Trifluoride Dihydrate (CAS 13319-75-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron trifluoride dihydrate (BF₃·2H₂O), CAS number 13319-75-0, is a versatile and potent Lewis acid catalyst with significant applications in organic synthesis, polymer chemistry, and materials science.[1] Its utility in promoting a variety of chemical transformations, particularly in the synthesis of complex organic molecules, makes it a valuable tool for researchers and professionals in drug development and chemical manufacturing.[1][2] This technical guide provides an in-depth overview of the core properties, synthesis, and applications of this compound, with a focus on experimental protocols and safety considerations.
Physicochemical Properties
This compound is a colorless, fuming liquid with a pungent odor.[2][3][4] It is a stable hydrate (B1144303) of boron trifluoride and is often preferred over the gaseous form for ease of handling.[5] The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 13319-75-0 | [1][6] |
| Molecular Formula | BF₃·2H₂O | [1][6] |
| Molecular Weight | 103.84 g/mol | [1][6][7] |
| Appearance | Colorless, fuming liquid | [1][2][4] |
| Odor | Pungent, suffocating | [2][3][4] |
| Density | 1.636 g/mL at 25 °C | [1][8] |
| Melting Point | 6 °C (42.8 °F) | [9] |
| Boiling Point | 58 - 60 °C @ 1.5 mmHg | [9] |
| Refractive Index | n20/D 1.316 | [1][8] |
| Solubility in Water | Soluble, may react | [2] |
| pH | <1 | [9] |
Synthesis
This compound is typically formed by the reaction of boron trifluoride with water.[3] A common industrial manufacturing process for boron trifluoride involves the reaction of boron oxides with hydrogen fluoride (B91410).[10] The hydrogen fluoride is often produced in situ from sulfuric acid and fluorite (CaF₂).[10]
A laboratory-scale synthesis of this compound can be achieved by reacting a lower alkyl alcohol-boron trifluoride complex, such as boron trifluoride dimethanol complex (BF₃·2CH₃OH), with water.[11] The dihydrate is then separated from the released alcohol.[11]
Applications in Organic Synthesis
As a strong Lewis acid, this compound is a highly effective catalyst in a multitude of organic reactions.[1][2] Its ability to activate electrophiles facilitates reactions often crucial in the synthesis of pharmaceutical intermediates and other complex molecules.[1]
Pechmann Condensation for Coumarin Synthesis
This compound is an excellent activator for the Pechmann condensation, a key method for synthesizing coumarins and their derivatives.[1][3] 4-methylcoumarins, for instance, are valuable compounds with applications as antioxidants and selective enzyme inhibitors.[3]
-
Reactant Mixture: In a suitable reaction vessel, combine the substituted phenol (B47542) (30 mmol), methyl acetoacetate (B1235776) (3.48 g, 30 mmol), and this compound (20.8 g, 200 mmol).
-
Reaction Conditions: Heat the mixture at 60 °C for 20 minutes. The reaction is not significantly exothermic, which is an advantage for industrial applications.[1]
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 g of crushed ice.
-
Isolation: The resulting crystalline product is collected by filtration, washed with water, and air-dried.
-
Purification (if necessary): The crude product can be recrystallized from an appropriate solvent (e.g., 50% ethanol (B145695) for 7-hydroxy-4-methylcoumarin).[1]
This method has been shown to produce excellent yields (98-99%) of the corresponding 4-methylcoumarin (B1582148) derivatives.[1][3]
Fries Rearrangement
This compound also serves as a catalyst in the regioselective Fries rearrangement of phenolic esters to produce hydroxyphenyl alkyl/aryl ketones.[12] This reaction is a valuable tool for the synthesis of important pharmaceutical intermediates.
Caption: General workflow for the this compound catalyzed Fries rearrangement.
Polymerization of Benzoxazine (B1645224)
This compound acts as an initiator for the cationic polymerization of benzoxazine monomers.[12][13] This is particularly useful for purified monofunctional benzoxazine monomers that exhibit low reactivity under thermal initiation.[13][14]
-
Sample Preparation: Prepare a solution of the benzoxazine monomer in a suitable solvent (e.g., HPLC grade methylene (B1212753) chloride).
-
Catalyst Addition: Add this compound to the monomer solution at a concentration of approximately 5 mol%.
-
Mixing and Film Casting: Thoroughly mix the solution by agitation. Cast a film of the mixture onto a dry KBr plate for analysis by Fourier Transform Infrared (FTIR) spectroscopy.
-
Curing: The polymerization can proceed at room temperature, although it may be slow.[14] Heating (e.g., to 200 °C) can be applied to accelerate the polymerization rate.[14] The progress of the reaction can be monitored by FTIR spectroscopy.[13][14]
Catalytic Mechanism
The catalytic activity of this compound stems from its nature as a strong Lewis acid. The boron atom is electron-deficient and readily accepts a pair of electrons from a Lewis base (e.g., the carbonyl oxygen of an ester or a ketone). This coordination activates the substrate, making it more susceptible to nucleophilic attack or rearrangement.
Caption: Generalized catalytic cycle of this compound as a Lewis acid.
Safety and Handling
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7][9]
Health Hazards:
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9]
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][9]
-
Keep away from incompatible materials such as strong oxidizing agents and metals.[9][13]
-
In case of a spill, isolate the area and use a vapor-suppressing foam.[16] Do not allow water to come into contact with the spilled material.[16]
First Aid Measures:
-
Inhalation: Move the victim to fresh air and seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
Conclusion
This compound is a powerful and versatile Lewis acid catalyst with broad utility in organic synthesis and polymer chemistry. Its effectiveness in promoting key reactions such as the Pechmann condensation and Fries rearrangement makes it an indispensable tool for researchers and drug development professionals. While its corrosive and toxic nature necessitates strict adherence to safety protocols, its catalytic efficacy and ease of handling compared to gaseous boron trifluoride ensure its continued importance in the chemical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound(13319-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Pechmann Reaction Promoted by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B(C6F5)3-catalyzed synthesis of coumarins via Pechmann condensation under solvent-free conditions [inis.iaea.org]
- 5. US2919177A - Production of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. Pechmann reaction promoted by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BF3·Et2O Catalysed 4-Aryl-3-phenyl-benzopyrones, Pro-SERMs, and Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | BF3.2H2O | CID 61591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols for Boron Trifluoride Dihydrate as a Catalyst in Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing boron trifluoride dihydrate (BF₃·2H₂O) as a highly efficient catalyst in the Pechmann condensation for the synthesis of coumarin (B35378) derivatives. Coumarins are a significant class of compounds in medicinal chemistry and drug development, known for their diverse pharmacological activities.
Introduction
The Pechmann condensation is a classical and widely used method for the synthesis of coumarins from a phenol (B47542) and a β-keto ester under acidic conditions.[1][2] While various acid catalysts have been employed, this compound has emerged as a superior catalyst, offering excellent yields, mild reaction conditions, and a simple work-up procedure.[3][4] This Lewis acid effectively promotes the key steps of the reaction: transesterification, intramolecular hydroxyalkylation, and dehydration.[3] The use of BF₃·2H₂O is particularly advantageous as it is more stable and less exothermic compared to strong protonic acids like concentrated sulfuric acid, making it suitable for larger-scale industrial applications.[3]
Advantages of this compound
-
High Yields: Consistently produces excellent yields of 4-methylcoumarins, often in the range of 98-99%.[3][5]
-
Mild Conditions: The reaction can be carried out at moderate temperatures (e.g., 60 °C) with short reaction times.[3]
-
Safety: The reaction is not significantly exothermic, reducing the need for cooling and enhancing safety, especially for industrial applications.[3]
-
Reusable Catalyst: The this compound can be recovered and reused after the reaction by evaporation of the aqueous phase under reduced pressure, making the process more economical and environmentally friendly.[5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 4-methylcoumarin (B1582148) derivatives using this compound as a catalyst.[3][5]
| Entry | Phenol Derivative | β-Keto Ester | Product (4-Methylcoumarin Derivative) | Reaction Time (at 60°C) | Yield (%) | Melting Point (°C) |
| 1 | Resorcinol | Methyl acetoacetate (B1235776) | 7-Hydroxy-4-methylcoumarin | 20 min | 99 | 185-187 |
| 2 | Pyrogallol | Methyl acetoacetate | 7,8-Dihydroxy-4-methylcoumarin | 5 min | 99 | 235-237 |
| 3 | Phloroglucinol | Methyl acetoacetate | 5,7-Dihydroxy-4-methylcoumarin | 5 min | 98 | 289-291 |
| 4 | 3-Methoxyphenol | Methyl acetoacetate | 7-Methoxy-4-methylcoumarin | 20 min | 98 | 158-160 |
| 5 | 3-Ethoxyphenol | Methyl acetoacetate | 7-Ethoxy-4-methylcoumarin | 20 min | 99 | 113-115 |
Experimental Protocols
General Protocol for the Synthesis of 4-Methylcoumarins
This protocol is adapted from the work of Vravnik et al.[3]
Materials:
-
Substituted Phenol (e.g., Resorcinol)
-
Methyl acetoacetate
-
This compound (BF₃·2H₂O)
-
Crushed ice
-
Deionized water
-
Ethanol (B145695) (for recrystallization, if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
To a round-bottom flask, add the substituted phenol (30 mmol), methyl acetoacetate (3.48 g, 30 mmol), and this compound (20.8 g, 200 mmol).
-
Heat the mixture to 60 °C with stirring.
-
Maintain the reaction at 60 °C for the time specified in the table above (typically 5-20 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 g of crushed ice.
-
Stir the mixture until the ice has completely melted. A crystalline product should precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals thoroughly with cold deionized water.
-
Air-dry the product.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as 50% ethanol for 7-hydroxy-4-methylcoumarin.[5]
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Pechmann condensation catalyzed by this compound.
Caption: Pechmann condensation mechanism catalyzed by BF₃·2H₂O.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of 4-methylcoumarins using this compound.
Caption: Experimental workflow for coumarin synthesis.
References
Application Note: BF3 Dihydrate Catalyzed Polymerization of Benzoxazine
Introduction
Polybenzoxazines are a class of high-performance phenolic polymers with a wide range of applications in aerospace, electronics, and automotive industries due to their excellent thermal stability, low water absorption, near-zero shrinkage upon curing, and high char yield.[1][2][3] Conventionally, the ring-opening polymerization of benzoxazine (B1645224) monomers is achieved through thermal curing at temperatures between 180 and 250°C.[4] However, the use of a catalyst can significantly lower the polymerization temperature, improving processability and compatibility with various substrates.[4] This application note details a protocol for the polymerization of benzoxazine monomers using a boron trifluoride dihydrate (BF3·2H2O) complex as a cationic initiator.
Mechanism of Catalysis
The polymerization of benzoxazine monomers can proceed via a cationic ring-opening pathway.[4][5] Lewis acids, such as boron trifluoride and its complexes, are effective catalysts as they can initiate this process.[4][6] The BF3·2H2O complex provides protons that protonate the oxygen or nitrogen atom in the oxazine (B8389632) ring, leading to the ring-opening of the benzoxazine and the formation of a carbocation.[4][7] This carbocation then reacts with other monomer molecules, propagating the polymer chain.[7] This catalytic action allows for polymerization to occur at significantly lower temperatures compared to traditional thermal curing. For instance, some benzoxazine monomers that are unreactive to thermal polymerization can be polymerized using the BF3·2H2O catalyst.[4][7]
Advantages of BF3 Dihydrate Catalysis
-
Lower Polymerization Temperature: The primary advantage is the reduction of the polymerization temperature, which can be beneficial for processing and for use with thermally sensitive substrates.[4]
-
Faster Curing: The catalytic action can lead to faster polymerization times compared to purely thermal methods.[7]
-
Controlled Polymer Structure: The catalyzed reaction may lead to a more uniform polymer chain structure.[7]
Applications
The resulting polybenzoxazine polymers are suitable for a variety of high-performance applications, including:
-
Composite matrices for aerospace and automotive components.
-
Encapsulants and dielectrics for electronic components.[8][9]
-
Adhesives and coatings with high thermal and chemical resistance.[1]
Experimental Protocol: BF3 Dihydrate Catalyzed Polymerization of Benzoxazine
This protocol describes the synthesis of a benzoxazine monomer followed by its polymerization using a BF3·2H2O catalyst.
1. Materials
-
Amine (e.g., aniline)
-
Formaldehyde (B43269) (37% aqueous solution)
-
Dioxane
-
This compound (BF3·2H2O)
-
Methylene (B1212753) chloride (HPLC grade)
-
Distilled water
2. Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Oven or vacuum oven
3. Benzoxazine Monomer Synthesis (Example)
This is a general procedure and may need to be optimized for specific phenol and amine precursors.[7]
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve two moles of formaldehyde in dioxane and cool the solution to below 4°C in an ice bath.
-
Slowly add one mole of the desired amine dropwise to the formaldehyde solution while maintaining the low temperature.
-
After the addition is complete, continue stirring the mixture for at least 10 minutes.
-
Add one mole of the phenol, dissolved in dioxane, to the reaction mixture.
-
Allow the reaction to proceed, the time and temperature will depend on the specific reactants.
-
Precipitate the synthesized monomer by adding the reaction solution dropwise into a beaker of distilled water.
-
Filter the precipitate, wash with distilled water, and dry.
-
Characterize the monomer using FTIR spectroscopy to confirm the presence of the characteristic oxazine ring absorption bands.
4. Preparation of the BF3·2H2O Catalyst Solution
The boron trifluoride water complex is prepared using HPLC grade methylene chloride.[7] The concentration of the catalyst will need to be optimized for the specific monomer and desired reaction rate.
5. Polymerization Procedure
-
Dissolve the synthesized benzoxazine monomer in a minimal amount of a suitable solvent, or if the monomer is a liquid at room temperature, it can be used directly.
-
Add the BF3·2H2O catalyst solution to the monomer. The molar ratio of catalyst to monomer should be optimized.
-
The reaction can proceed at room temperature, although it may be slow (taking over two weeks for significant changes to be observed by FTIR).[7]
-
To accelerate the polymerization, the mixture can be heated. For example, heating at 60°C for one hour can lead to the formation of a yellowish polymer film.[7] Alternatively, heating to 200°C can complete the polymerization in about two hours.[7]
-
Monitor the progress of the polymerization using FTIR spectroscopy. The disappearance of the C-O-C stretching band of the oxazine ring (around 1226 cm⁻¹) and the appearance of a band for a tetrasubstituted benzene (B151609) ring indicate the ring-opening and polymerization.[7]
6. Characterization of the Polybenzoxazine
-
FTIR Spectroscopy: Confirm the completion of polymerization by observing the changes in the infrared spectrum as described above.
-
Thermal Analysis (DSC, TGA): Determine the glass transition temperature (Tg) and the thermal stability of the resulting polymer.
Data Presentation
| Parameter | Value | Conditions | Reference |
| Polymerization Time (at room temp) | > 2 weeks | BF3·2H2O catalyst | [7] |
| Polymerization Time (at 60°C) | 1 hour | BF3·2H2O catalyst | [7] |
| Polymerization Time (at 200°C) | 2 hours | BF3·2H2O catalyst | [7] |
| C-O vibration (oxazine ring) | ~1226 cm⁻¹ | Monomer | [7] |
| Methylene bridge (Mannich base) | ~1276 cm⁻¹ | Polymer | [7] |
Visualizations
Caption: Experimental workflow for BF3 dihydrate catalyzed polymerization of benzoxazine.
Caption: Proposed mechanism for BF3 dihydrate catalyzed benzoxazine polymerization.
References
- 1. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Application Notes and Protocols: Boron Trifluoride Dihydrate in the Synthesis of 4-Methylcoumarin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds widely distributed in nature and exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The synthesis of 4-methylcoumarin (B1582148) scaffolds is of particular interest in medicinal chemistry. The Pechmann condensation is a classic and efficient method for synthesizing coumarins from phenols and β-ketoesters.[1] While various acid catalysts can be employed, boron trifluoride dihydrate (BF₃·2H₂O) has emerged as a highly effective and mild catalyst for this transformation, offering excellent yields and simplified reaction conditions.[2] This document provides detailed application notes and protocols for the synthesis of 4-methylcoumarin derivatives using this compound.
Advantages of this compound
Compared to traditional Brønsted acids like sulfuric acid, this compound offers several advantages:
-
High Yields: Consistently provides excellent to near-quantitative yields of 4-methylcoumarin derivatives.[2]
-
Mild Reaction Conditions: The reaction is not significantly exothermic, eliminating the need for cooling and making it suitable for larger-scale synthesis.[1]
-
Simplified Work-up: The product can often be isolated by simple precipitation and filtration.[2]
-
Reusable Catalyst: The possibility of reusing this compound presents a more economical and environmentally friendly approach.[2]
Reaction Mechanism: Pechmann Condensation
The synthesis of 4-methylcoumarins using this compound proceeds via the Pechmann condensation mechanism. This involves three key steps: transesterification, intramolecular hydroxyalkylation, and dehydration.[2]
Caption: Pechmann condensation mechanism for 4-methylcoumarin synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound (BF₃·2H₂O)
This protocol describes a general method for the preparation of this compound.
Materials:
-
Boron trifluoride gas (BF₃)
-
Distilled water
-
Ice bath
-
Gas dispersion tube (bubbler)
-
Round-bottom flask
Procedure:
-
Place a known quantity of distilled water in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the flask in an ice bath.
-
Slowly bubble boron trifluoride gas through the cold, stirred water. The reaction is exothermic.
-
Continue bubbling the gas until the desired amount of BF₃ has been absorbed, leading to the formation of a viscous liquid, which is a mixture of boron trifluoride monohydrate and dihydrate.
-
Allow the mixture to stand, during which the less stable monohydrate can convert to the dihydrate.
Note: This procedure should be performed in a well-ventilated fume hood due to the hazardous nature of boron trifluoride gas.
Protocol 2: General Procedure for the Synthesis of 4-Methylcoumarin Derivatives
This protocol outlines the synthesis of 4-methylcoumarin derivatives from substituted phenols and methyl acetoacetate (B1235776) using this compound as a catalyst.[2]
Materials:
-
Substituted phenol (e.g., Resorcinol, Pyrogallol, Phloroglucinol)
-
Methyl acetoacetate
-
This compound (BF₃·2H₂O)
-
Crushed ice
-
Water
-
Apparatus for filtration (e.g., Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (e.g., POLYGRAM SIL G/UV₂₅₄)
-
Solvent for TLC (e.g., Dichloromethane:Ethyl acetate (B1210297) 9:1)
-
Recrystallization solvent (as specified in Table 1)
Procedure:
-
In a round-bottom flask, combine the substituted phenol (30 mmol), methyl acetoacetate (3.48 g, 30 mmol), and this compound (20.8 g, 200 mmol).
-
Heat the reaction mixture at 60 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 g of crushed ice.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with water.
-
Air-dry the product.
-
Assess the purity of the crude product using TLC.
-
If necessary, recrystallize the product from the appropriate solvent as indicated in Table 1.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-methylcoumarin derivatives using this compound.
References
Application of BF3 Dihydrate in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride dihydrate (BF₃·2H₂O) is a versatile and potent Lewis acid catalyst that has found significant application in pharmaceutical synthesis. Its utility stems from its ability to promote a variety of chemical transformations under relatively mild conditions, leading to the efficient construction of complex molecular architectures inherent in many pharmaceutical compounds. This document provides detailed application notes and experimental protocols for key reactions catalyzed by BF₃·2H₂O, presents quantitative data for these transformations, and illustrates relevant reaction mechanisms and workflows.
Introduction to BF3 Dihydrate in Organic Synthesis
Boron trifluoride is an electron-deficient species, making it a strong Lewis acid capable of accepting a pair of electrons.[1] In its dihydrate form, BF₃·2H₂O, it is a more stable and manageable liquid compared to the gaseous BF₃, making it a convenient reagent for various synthetic operations.[2] Its catalytic activity is central to several important reactions in pharmaceutical manufacturing, including the synthesis of antibiotics and vitamins, where it enhances reaction rates and improves yields.[3]
Key Applications and Experimental Protocols
Two prominent examples of BF₃·2H₂O's application in the synthesis of pharmaceutical precursors are the Pechmann condensation for the synthesis of coumarins and the Fries rearrangement for the preparation of hydroxyphenyl ketones.
Pechmann Condensation: Synthesis of 4-Methylcoumarins
The Pechmann condensation is a cornerstone method for the synthesis of coumarins, a class of compounds with a wide range of pharmaceutical applications.[2] BF₃·2H₂O has been demonstrated to be an exceptionally efficient catalyst for this reaction, providing excellent yields under mild conditions.[2]
The following table summarizes the results of the Pechmann condensation of various substituted phenols with methyl acetoacetate (B1235776) using this compound as a catalyst.
| Entry | Phenol (B47542) Substrate | Product | Time (h) at 18-20°C | Yield (%) at 18-20°C | Time (min) at 60°C | Yield (%) at 60°C |
| 1 | Resorcinol | 7-Hydroxy-4-methylcoumarin | 3 | 90-95 | 20 | 99 |
| 2 | Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 10-12 | 99 | 5 | 99 |
| 3 | Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 10-12 | 98 | 5 | 98 |
| 4 | 3-Methoxyphenol | 7-Methoxy-4-methylcoumarin | 15-18 | 85-90 | 20 | 98 |
| 5 | 3-Ethoxyphenol | 7-Ethoxy-4-methylcoumarin | 15-18 | 85-90 | 20 | 99 |
Data sourced from Molecules 2005, 10, 762-766.[2]
General Procedure for the Synthesis of 4-Methylcoumarins:
-
A mixture of the corresponding phenol (30 mmol), methyl acetoacetate (3.48 g, 30 mmol), and this compound (20.8 g, 200 mmol) is prepared in a round-bottom flask.
-
The mixture is heated to 60°C for 20 minutes with stirring.
-
After cooling to room temperature, the reaction mixture is poured into 50 g of crushed ice.
-
The resulting crystalline product is collected by filtration, washed with water, and air-dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., 50% ethanol (B145695) for 7-hydroxy-4-methylcoumarin).
The following diagram illustrates the proposed mechanism for the BF₃·2H₂O-catalyzed Pechmann condensation.
Caption: Mechanism of the BF₃·2H₂O-catalyzed Pechmann condensation.
Fries Rearrangement: Synthesis of Hydroxyphenyl Ketones
The Fries rearrangement is a chemical reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[4] This transformation is valuable in pharmaceutical synthesis for the preparation of intermediates for various drugs. BF₃·2H₂O has been reported as an effective catalyst for this rearrangement, promoting the reaction under mild conditions to yield the corresponding hydroxyketones with high yield and selectivity.[5]
While the utility of BF₃·2H₂O in the Fries rearrangement is documented, a detailed, publicly available experimental protocol with a broad substrate scope and corresponding yields is not readily found in the literature. The primary research indicates that aliphatic and aromatic carboxylic acid esters of phenols react smoothly, but specific quantitative data for a range of substrates is contained within specialized scientific publications.[5]
The following diagram outlines a general workflow for a researcher performing a BF₃·2H₂O-catalyzed Fries rearrangement.
Caption: General workflow for a Fries rearrangement experiment.
Conclusion
This compound is a highly effective and practical Lewis acid catalyst for key transformations in pharmaceutical synthesis. Its application in the Pechmann condensation for the synthesis of coumarins is well-documented, offering high yields and operational simplicity. While its utility in the Fries rearrangement is also established, detailed public protocols and extensive quantitative data are less accessible. The examples provided herein demonstrate the significant potential of BF₃·2H₂O for researchers and professionals in drug development, enabling the efficient synthesis of important pharmaceutical building blocks.
References
Application Notes and Protocols for Boron Trifluoride Dihydrate Initiated Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting cationic polymerization using boron trifluoride dihydrate (BF₃·2H₂O) or its etherate complex (BF₃·OEt₂) as an initiator system. Cationic polymerization is a critical technique for synthesizing a variety of polymers with applications ranging from industrial materials to advanced drug delivery systems. Boron trifluoride-based initiators are particularly effective for the polymerization of electron-rich monomers such as vinyl ethers, isobutylene (B52900), and certain styrene (B11656) derivatives.
Introduction to Boron Trifluoride Initiated Cationic Polymerization
Cationic polymerization is a chain-growth polymerization method where the active center of the growing polymer chain is a carbocation.[1] The initiation of this process requires a strong electrophilic species. Boron trifluoride (BF₃), a potent Lewis acid, in the presence of a co-initiator or "protogen" like water, alcohol, or an ether, forms a complex that can initiate polymerization.[2][3] The BF₃·2H₂O complex itself can serve as the initiator system.
The general mechanism involves several key steps:
-
Initiation: The BF₃ and co-initiator (e.g., water) form a complex, which then protonates the monomer to generate a carbocation.
-
Propagation: The newly formed carbocationic center of the monomer attacks another monomer molecule in a successive manner, leading to the growth of the polymer chain.
-
Chain Transfer and Termination: The polymerization process can be concluded by chain transfer to a monomer, solvent, or counter-ion, or by termination where the active center is destroyed.
Recent advancements have enabled "living" or controlled cationic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Mₙ/Mₙ).[4] This control is often achieved by establishing a reversible equilibrium between active (ionic) and dormant (covalent) species.
Applications in Research and Drug Development
The polymers synthesized through this method have diverse applications:
-
Polyisobutylene (B167198) (PIB): Used in the production of adhesives, sealants, and as a fuel and lubricant additive.[5][6] High-reactivity PIB is a key intermediate in the synthesis of ashless dispersants for motor oils.
-
Poly(vinyl ethers): These polymers find use in adhesives, coatings, and as viscosity modifiers. Their biocompatibility also makes them interesting for biomedical applications.
-
Polystyrene Derivatives: Polymers like poly(p-hydroxystyrene) are crucial in the electronics industry as photoresist materials.[4] Amphiphilic block copolymers derived from styrene monomers have potential applications in drug delivery and nanotechnology.[1]
Experimental Protocols
Herein, we provide detailed protocols for the cationic polymerization of two representative monomers: p-Hydroxystyrene (a functionalized styrene) and a general guide for Isobutylene.
Protocol 1: Living Cationic Polymerization of p-Hydroxystyrene (pHS)
This protocol is based on the direct living cationic polymerization of unprotected p-hydroxystyrene using boron trifluoride etherate (BF₃·OEt₂) in the presence of water and an alcohol initiator.[1][4]
Materials:
-
p-Hydroxystyrene (pHS), purified
-
Boron trifluoride etherate (BF₃·OEt₂) solution in acetonitrile (B52724) (CH₃CN) (e.g., 20 mM)
-
1-(p-Methoxyphenyl)ethanol (initiator 4 in the source literature), or another suitable alcohol initiator[4]
-
Acetonitrile (CH₃CN), anhydrous
-
Methanol (B129727), prechilled
-
Nitrogen gas, dry
-
Glass tubes with three-way stopcocks, baked
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen. The polymerization is carried out using syringe techniques under a dry nitrogen atmosphere.
-
Reaction Setup: In a baked glass tube, dissolve pHS (e.g., 0.6 mmol, 0.073 g), the alcohol initiator (e.g., 0.012 mmol), and a specific amount of water (e.g., 0.6 mmol, 10.8 µL) in anhydrous acetonitrile (e.g., 2.7 mL).[4]
-
Initiation: To the monomer solution, add the BF₃·OEt₂ solution in CH₃CN (e.g., 0.30 mL of a 20 mM solution, 0.006 mmol) via syringe to initiate the polymerization. The total reaction volume in this example is 3.0 mL.[4]
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., -15 °C to +60 °C) for a predetermined time.[4] The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H NMR.
-
Termination: Quench the polymerization by adding an excess of prechilled methanol (e.g., 1.0 mL).[4]
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mₙ) and the polydispersity index (Mₙ/Mₙ) of the resulting poly(p-hydroxystyrene) by Gel Permeation Chromatography (GPC). The polymer structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: General Cationic Polymerization of Isobutylene
This protocol provides a general guideline for the polymerization of isobutylene using a BF₃-based initiator system. The specific conditions, particularly temperature, are critical for controlling the molecular weight of the resulting polyisobutylene (PIB).[7]
Materials:
-
Isobutylene, purified and dried
-
Boron trifluoride (BF₃) gas or a complex like BF₃·OEt₂
-
Co-initiator: Water or an alcohol (e.g., methanol, ethanol)
-
Solvent: A non-polar solvent such as hexane (B92381) or a polar solvent like dichloromethane (B109758) (CH₂Cl₂), pre-dried.
-
Quenching agent: Methanol or another alcohol
-
Nitrogen gas, dry
-
Reaction vessel (e.g., three-necked flask) equipped with a stirrer and a cooling system
Procedure:
-
Preparation: Ensure all glassware and reagents are scrupulously dry to control the initiation process.
-
Reaction Setup: Charge the reaction vessel with the chosen solvent and cool it to the desired polymerization temperature. Low temperatures (e.g., -10 °C to -100 °C) are typically required to produce high molecular weight PIB and to control the exothermic nature of the reaction.[7]
-
Monomer and Co-initiator Addition: Introduce the purified isobutylene monomer into the cooled solvent. Add the co-initiator (e.g., a specific amount of water or alcohol).
-
Initiation: Introduce the BF₃ gas or its complex into the reaction mixture with vigorous stirring to initiate the polymerization. The reaction is often very rapid.
-
Polymerization: Maintain the temperature and stirring for the desired reaction time.
-
Termination: Terminate the reaction by adding a quenching agent like methanol.
-
Isolation and Purification: Allow the solvent to evaporate or precipitate the polymer by adding a non-solvent. Wash the resulting PIB and dry it under vacuum.
-
Characterization: Analyze the molecular weight (Mₙ) and polydispersity (Mₙ/Mₙ) of the PIB using GPC. The microstructure, particularly the percentage of terminal vinylidene groups, can be determined by ¹H NMR spectroscopy.
Quantitative Data
The following tables summarize representative data from the literature for BF₃-initiated cationic polymerizations.
Table 1: Living Cationic Polymerization of p-Hydroxystyrene (pHS) at Various Temperatures [4]
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | Mₙ/Mₙ |
| 1 | -15 | 2 | 98 | 9,800 | 1.35 |
| 2 | 0 | 1 | 99 | 10,200 | 1.20 |
| 3 | 30 | 0.5 | 95 | 9,500 | 1.32 |
| 4 | 60 | 0.25 | 92 | 9,100 | 1.41 |
| Conditions: [pHS]₀ = 0.2 M, [Initiator]₀ = 4 mM, [BF₃·OEt₂]₀ = 2 mM, [H₂O]₀ = 200 mM in CH₃CN. |
Table 2: Effect of Initiator and BF₃·OEt₂ Concentration on pHS Polymerization [4]
| Entry | [Initiator]₀ (mM) | [BF₃·OEt₂]₀ (mM) | Conversion (%) | Mₙ (GPC) | Mₙ/Mₙ |
| 1 | 2 | 2 | 99 | 18,500 | 1.30 |
| 2 | 4 | 2 | 98 | 9,800 | 1.35 |
| 3 | 8 | 2 | 95 | 5,200 | 1.45 |
| 4 | 4 | 1 | 97 | 10,500 | 1.38 |
| 5 | 4 | 4 | 99 | 9,600 | 1.29 |
| Conditions: [pHS]₀ = 0.2 M, [H₂O]₀ = 12 mM in CH₃CN at -15 °C. |
Table 3: Cationic Polymerization of Isobutylene with a MeOH/BF₃ System [7]
| Entry | Temperature (°C) | [H₂O] (x 10⁻³ mol/L) | Conversion (%) | Mₙ (x 10⁴) | Mₙ/Mₙ |
| 1 | -50 | 1.5 | 85 | 1.5 | 2.1 |
| 2 | -70 | 1.5 | 90 | 2.5 | 2.0 |
| 3 | -90 | 1.5 | 95 | 4.2 | 1.9 |
| 4 | -70 | 3.0 | 88 | 2.2 | 2.2 |
| 5 | -70 | 4.6 | 85 | 1.9 | 2.3 |
| Conditions: Polymerization in CH₂Cl₂. |
Visualizations
Signaling Pathway: Mechanism of BF₃·H₂O Initiated Cationic Polymerization
Caption: Mechanism of cationic polymerization initiated by BF₃ and water.
Experimental Workflow
Caption: General workflow for BF₃-initiated cationic polymerization.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pslc.ws [pslc.ws]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Esterification using Boron Trifluoride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride (BF₃) is a versatile and highly effective Lewis acid catalyst for esterification reactions. It is particularly useful for the preparation of methyl esters of fatty acids from a wide variety of lipid classes, including free fatty acids, glycerides, and phospholipids (B1166683). This is a crucial step for subsequent analysis by gas chromatography (GC). The BF₃ reagent, typically used as a solution in methanol (B129727) (e.g., 10-14% w/w), facilitates rapid and clean conversion to esters under relatively mild conditions.[1][2] One of the primary advantages of using BF₃ is its ability to minimize isomerization and artifact formation, which can be a concern with other acid catalysts.[1][2]
This document provides detailed experimental protocols for esterification using BF₃ dihydrate's methanolic solution, along with data presentation and a workflow diagram to guide researchers in its application.
Data Presentation: Reaction Parameters for Fatty Acid Methyl Ester (FAME) Preparation
The following table summarizes typical reaction conditions and reagents for the esterification of various lipid samples using a BF₃-methanol solution. These parameters can be adapted based on the specific sample matrix and analytical requirements.
| Parameter | Typical Range/Value | Notes | Reference(s) |
| Sample Size | 1 - 1000 mg | The amount of sample will dictate the required volume of reagents. For GC analysis, 50-100 mg is often sufficient. | [3] |
| Catalyst | 10-14% BF₃ in Methanol | Commercially available. Stable for extended periods. BF₃ is toxic and should be handled in a fume hood. | [3][4] |
| Initial Saponification (for glycerides and phospholipids) | 0.5N Methanolic NaOH | This step is necessary to hydrolyze complex lipids into free fatty acids before esterification. | [3] |
| Reaction Temperature | 37°C - 100°C | Milder temperatures (e.g., 37°C) require longer reaction times, while higher temperatures (e.g., 100°C) lead to rapid reactions. | [5][6] |
| Reaction Time | 2 minutes - 14 hours | Dependent on temperature and the nature of the lipid. For free fatty acids, the reaction can be very rapid. | [5][7] |
| Extraction Solvent | n-Hexane or Isooctane | Used to extract the formed fatty acid methyl esters (FAMEs). | [3][5][6] |
| Washing Solution | Saturated Sodium Chloride (NaCl) solution | Used to remove the catalyst and other water-soluble impurities from the organic extract. | [3][6] |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | To remove residual water from the final hexane (B92381) extract before GC analysis. | [1][3] |
Experimental Protocols
Protocol 1: Esterification of Free Fatty Acids
This protocol is suitable for samples that primarily contain free fatty acids.
Materials:
-
Sample containing free fatty acids (1-25 mg)
-
BF₃-methanol solution (10-14%)
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh 1-25 mg of the sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness first.[1][2]
-
Seal the vial tightly and heat at 60-100°C for 5-10 minutes. For more sensitive compounds, a lower temperature and longer reaction time may be used.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of n-hexane to the vial.[2]
-
Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the phases to separate. The upper layer is the hexane layer containing the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.[1][3]
-
The sample is now ready for analysis by Gas Chromatography (GC).
Protocol 2: Transesterification of Glycerides and Phospholipids
This protocol is designed for complex lipids such as triglycerides and phospholipids and involves an initial saponification step.
Materials:
-
Lipid sample (50-100 mg)
-
0.5N Methanolic NaOH
-
BF₃-methanol solution (12-14%)
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reflux condenser and flask
-
Heating mantle or water bath
-
Pipettes
Procedure:
-
Place the lipid sample (e.g., 350 mg for some applications) into a reaction flask.[3]
-
Add the appropriate volume of 0.5N methanolic NaOH (refer to the table in the search result for guidance based on sample size).[3]
-
Attach a condenser and reflux the mixture until the fat globules disappear (typically 5-10 minutes at around 85°C).[3] This step saponifies the lipids.
-
Add the BF₃-methanol solution through the condenser and continue to boil for 2 minutes (at 90-100°C).[3] This step methylates the liberated fatty acids.
-
Add 2 mL of n-hexane through the condenser and boil for another minute to ensure extraction of the FAMEs.[3]
-
Remove the heat and the condenser.
-
Add several mL of saturated NaCl solution to the flask and mix gently.[3]
-
Add more saturated NaCl solution to bring the hexane layer into the neck of the flask for easy collection.[3]
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract with anhydrous Na₂SO₄.
-
The sample is now ready for GC analysis.
Mandatory Visualizations
Experimental Workflow for Esterification using BF₃
The following diagram illustrates the general workflow for the preparation of Fatty Acid Methyl Esters (FAMEs) from a complex lipid sample using BF₃-methanol.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.scirp.org [file.scirp.org]
- 7. aocs.org [aocs.org]
Application Notes and Protocols for the Synthesis of Polyisobutene using BF₃ Dihydrate as a Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyisobutene (PIB) is a versatile polymer with a wide range of applications, from lubricants and adhesives to sealants and drug delivery systems. The synthesis of PIB is typically achieved through cationic polymerization of isobutene, a process for which boron trifluoride (BF₃) and its complexes are highly effective catalysts.[1][2] This document provides detailed application notes and experimental protocols for the use of BF₃ dihydrate as a catalyst in the production of polyisobutene. BF₃ requires a co-catalyst, such as water, to initiate the polymerization, making BF₃ dihydrate a key catalytic species in this process.[3][4] The reaction proceeds via a cationic mechanism, where the BF₃-water complex generates a proton that initiates the polymerization of the isobutene monomer.[3][5]
Reaction Mechanism and Signaling Pathway
The cationic polymerization of isobutene initiated by BF₃ dihydrate involves three main stages: initiation, propagation, and termination.
-
Initiation: Boron trifluoride reacts with a co-catalyst, in this case, water (in the form of a dihydrate), to form a complex acid, H⁺[BF₃OH]⁻. This complex then donates a proton to an isobutene monomer, forming a stable tertiary carbocation.[3][4]
-
Propagation: The newly formed carbocation is electrophilic and reacts with another isobutene monomer. This process repeats, leading to the growth of the polymer chain.
-
Termination: The polymerization can be terminated through several mechanisms, including proton elimination from the growing polymer chain, which regenerates the catalyst complex and forms a double bond at the end of the polymer chain. This often results in the formation of highly reactive polyisobutene (HR-PIB) with a high percentage of terminal exo-olefinic bonds.[6]
Diagram of the Proposed Cationic Polymerization Pathway
Caption: Cationic polymerization of isobutene using BF₃ dihydrate.
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the properties of the resulting polyisobutene, as derived from literature data.[5][6]
Table 1: Effect of Catalyst Complex on Polyisobutene Properties
| Catalyst Complex | Catalyst Conc. (mol%) | Temperature (°C) | Residence Time (min) | Resulting Polymer | α-double bond content (%) |
| BF₃-Ethanol | 0.18 | -18 | 30 | HR-PIB | >80 |
| BF₃-Ethanol | 0.18 | -12 | 30 | HR-PIB | >80 |
| BF₃-Ethanol | 0.18 | 0 | 30 | HR-PIB | >80 |
| BF₃-Butanol | 0.18 | -18 | 30 | HR-PIB | >80 |
| BF₃-Butanol | 0.18 | -12 | 30 | HR-PIB | >80 |
| BF₃-Butanol | 0.18 | 0 | 30 | HR-PIB | >80 |
| BF₃-Butanol | 0.18 | 10 | 30 | HR-PIB | >80 |
| BF₃-Ether | N/A | Low | N/A | HR-PIB | >80 |
Note: Data synthesized from multiple sources indicating general trends. "N/A" indicates data not available in the cited sources.
Table 2: Influence of Polymerization Conditions on Molecular Mass
| Parameter Change | Effect on Molecular Mass (Mₙ) |
| Decrease Polymerization Temperature | Increase |
| Decrease BF₃ Complex Concentration | Increase |
Source:[6]
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale synthesis of polyisobutene using a BF₃ complex as a catalyst.
Protocol 1: Preparation of the BF₃ Catalyst Complex
This protocol describes the preparation of a BF₃-alcohol complex. A similar procedure can be adapted for ether complexes.
Materials:
-
Boron trifluoride gas (BF₃) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous ethanol (B145695) (or other desired alcohol/ether)
-
Anhydrous hexane (B92381) (or other suitable solvent)
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
In a Schlenk flask under an inert atmosphere, add a calculated amount of anhydrous ethanol to anhydrous hexane.
-
Cool the solution in an ice bath.
-
Slowly bubble a known mass of BF₃ gas through the alcohol solution or add BF₃·OEt₂ dropwise with vigorous stirring. The reaction is exothermic.
-
Allow the mixture to stir for 1 hour at 0°C to ensure complete complex formation.
-
The resulting BF₃-alcohol complex solution is ready for use as the catalyst.
Diagram of the Experimental Workflow
Caption: General workflow for polyisobutene synthesis.
Protocol 2: Polymerization of Isobutene
This protocol outlines the general procedure for the cationic polymerization of isobutene.
Materials:
-
BF₃ catalyst complex solution (from Protocol 1)
-
Isobutene feed (e.g., a solution of isobutene in a suitable solvent like isobutane (B21531) or hexane)[5]
-
Jacketed glass reactor with overhead stirring and temperature control
-
Quenching solution (e.g., aqueous sodium hydroxide (B78521) or ammonia)[7]
-
Nitrogen or argon gas for inert atmosphere
Procedure:
-
Assemble the reactor system and purge with dry nitrogen or argon.
-
Cool the reactor to the desired polymerization temperature (e.g., -10°C to -20°C).[2]
-
Charge the pre-cooled reactor with the BF₃ catalyst complex solution.
-
Begin stirring and introduce the isobutene feed into the reactor at a controlled rate. The polymerization is typically fast and exothermic.
-
Maintain the desired temperature throughout the reaction by adjusting the cooling system.
-
Allow the reaction to proceed for the desired residence time (e.g., 30 minutes).[5]
-
After the desired time, terminate the polymerization by introducing a quenching solution to neutralize the acidic catalyst.[7][8]
-
Allow the reactor to warm to room temperature.
Protocol 3: Product Isolation and Characterization
This protocol describes the work-up and analysis of the synthesized polyisobutene.
Materials:
-
Reaction mixture from Protocol 2
-
Separatory funnel
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Instrumentation for analysis (e.g., ¹H NMR, ¹³C NMR, Gel Permeation Chromatography - GPC)
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water to remove any remaining salts and catalyst residues.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and any unreacted monomer using a rotary evaporator to yield the polyisobutene product.
-
Characterize the polymer:
-
Molecular Weight (Mₙ and Mẃ) and Polydispersity Index (PDI): Analyze by GPC.
-
End-group analysis (vinylidene content): Determine using ¹H NMR and ¹³C NMR spectroscopy.[5]
-
Disclaimer: These protocols provide a general guideline. Researchers should consult relevant literature and perform appropriate risk assessments before conducting any experiments. Reaction conditions may need to be optimized based on the desired polymer properties and available equipment.
References
- 1. arkema.com [arkema.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0646103B1 - Bf3-tertiary etherate complexes for isobutylene polymerization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US6462151B1 - Method of removing and recovering boron trifluoride with metal fluoride and process for polyolefin production using the same - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
Application Notes and Protocols: Boron Trifluoride Dihydrate in the Petrochemical Industry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron trifluoride (BF₃) and its complexes are versatile and potent Lewis acid catalysts widely employed in the petrochemical industry. This document provides detailed application notes and experimental protocols for the use of boron trifluoride dihydrate (BF₃·2H₂O) in key petrochemical processes, including polymerization, alkylation, and isomerization. The information is intended to guide laboratory-scale research and development. Particular emphasis is placed on the synthesis of petroleum resins, a significant industrial application. Safety precautions for handling this corrosive and toxic substance are also detailed.
Introduction
Boron trifluoride is a strong Lewis acid that acts as a catalyst in a multitude of organic reactions.[1][2] In the petrochemical sector, it is instrumental in processes that upgrade hydrocarbon streams to more valuable products, such as high-octane gasoline components and polymeric materials.[1][3] this compound, a liquid form, offers advantages in handling and metering compared to gaseous BF₃. Its catalytic activity is central to several types of reactions, including:
-
Polymerization: Initiating the cationic polymerization of unsaturated hydrocarbons to produce polymers and resins.[1][4]
-
Alkylation: Catalyzing the addition of alkyl groups to molecules, a key step in producing high-octane fuels.[2][3]
-
Isomerization: Promoting the rearrangement of molecular structures to create more valuable isomers.[2]
This document will focus on the practical application of this compound in these areas, with a specific, detailed protocol for the synthesis of C9 petroleum resins.
Safety and Handling
Boron trifluoride and its hydrates are corrosive and toxic materials that require strict safety measures.
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[5] Avoid inhalation of fumes and any contact with skin and eyes.[5] The substance is water-reactive and should be kept in a dry environment.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is recommended), safety goggles, and a flame-resistant laboratory coat.[5] A face shield may be necessary for certain procedures.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[5] Containers should be tightly sealed.[3]
-
Spills and Waste Disposal: In case of a spill, evacuate the area and use appropriate absorbent materials for containment. Dispose of waste according to local regulations for hazardous materials.
Application: Polymerization - Synthesis of Petroleum Resins
Boron trifluoride and its complexes are crucial catalysts for the production of petroleum resins, particularly C9 resins, which are used in adhesives, coatings, and inks.[1] The catalyst initiates the cationic polymerization of unsaturated aromatic compounds present in the C9 fraction from petroleum cracking.[1]
Quantitative Data for C9 Petroleum Resin Synthesis
The following table summarizes typical reaction parameters and outcomes for the synthesis of C9 petroleum resins using boron trifluoride catalysts. Note that various forms of BF₃ are used in industrial processes.
| Parameter | Value | Reference |
| Catalyst | Boron trifluoride gas | [6] |
| Feedstock | Purified C₉ fraction | [6] |
| Softening Point | 100 °C | [6] |
| Number Average Molecular Weight | 760 | [6] |
| Parameter | Value | Reference |
| Catalyst | Boron trifluoride phenol (B47542) complex | [6] |
| Feedstock | Purified C₉ fraction | [6] |
| Softening Point | 100 °C | [6] |
| Number Average Molecular Weight | 730 | [6] |
| Parameter | Value | Reference |
| Catalyst | Boron trifluoride diethyl etherate | [1] |
| Feedstock | C9 fraction | [1] |
| Result | Enhanced reaction efficiency | [1] |
Experimental Protocol: Laboratory-Scale Synthesis of C9 Petroleum Resin
This protocol is a generalized procedure based on common practices in petroleum resin synthesis.[5][6][7]
Materials:
-
C9 petroleum fraction (containing unsaturated aromatic compounds like vinyltoluenes and indene)
-
This compound (BF₃·2H₂O)
-
Toluene (B28343) (anhydrous)
-
Sodium hydroxide (B78521) solution (10% w/v)
-
Distilled water
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Charge the Reactor: Add 100 mL of anhydrous toluene to the flask, followed by 50 g of the C9 petroleum fraction.
-
Catalyst Preparation: In the dropping funnel, prepare a 10% (v/v) solution of this compound in anhydrous toluene.
-
Initiation: While stirring the C9/toluene mixture vigorously, slowly add the BF₃·2H₂O solution dropwise from the dropping funnel. An exothermic reaction may occur; maintain the temperature between 20-40°C using a water bath if necessary.
-
Polymerization: After the addition of the catalyst is complete, continue stirring the mixture at the reaction temperature for 2-4 hours.
-
Quenching: Terminate the polymerization by slowly adding 50 mL of 10% sodium hydroxide solution to the reaction mixture. Stir for 15 minutes to neutralize the catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of distilled water (repeat 2-3 times) until the aqueous layer is neutral.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution and remove the toluene using a rotary evaporator.
-
Product Isolation: The remaining viscous liquid is the C9 petroleum resin. For further purification, vacuum distillation can be employed to remove any unreacted monomers and low molecular weight oligomers.
Cationic Polymerization Workflow
Caption: Cationic polymerization workflow for petroleum resin synthesis.
Application: Alkylation
Boron trifluoride is an effective catalyst for Friedel-Crafts alkylation reactions, which are used to produce high-octane gasoline components.[3] In this process, olefins are reacted with isoparaffins or aromatic compounds.
General Experimental Protocol: Friedel-Crafts Alkylation
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Alkene (e.g., propene, butene) or alkyl halide
-
This compound (BF₃·2H₂O)
-
Inert solvent (e.g., hexane)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the aromatic substrate in the inert solvent.
-
Catalyst Addition: Add this compound to the reaction mixture with stirring. The amount of catalyst will need to be optimized for the specific reaction.
-
Alkene Addition: Slowly bubble the gaseous alkene through the mixture or add the liquid alkene/alkyl halide dropwise. Control the temperature as the reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and wash the organic layer with distilled water.
-
Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation or chromatography.
Alkylation Reaction Pathway
References
- 1. Boron Trifluoride Used In Petrochem Industry, BF3 For Petroleum Resins Production | Heyi Gas [heyigasglobal.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. BF3 Applications in Various Industries - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. US6458902B1 - Process for producing hydrogenated C9 petroleum resin and hydrogenated C9 petroleum resin obtained by the process - Google Patents [patents.google.com]
- 7. CN113105586A - Method for recovering boron trifluoride catalyst in C9 petroleum resin preparation process - Google Patents [patents.google.com]
Application Notes: Boron Trifluoride Dihydrate in the Production of Petroleum Resins
Introduction
Boron trifluoride (BF₃) and its complexes are highly effective Lewis acid catalysts widely employed in the petrochemical industry for various reactions, including alkylation, isomerization, and polymerization.[1][2][3][4] In the production of petroleum resins, BF₃, and specifically its hydrate (B1144303) complexes like boron trifluoride dihydrate (BF₃·2H₂O), serve as potent initiators for the cationic polymerization of unsaturated hydrocarbons.[5][6] These resins are crucial components in the manufacturing of adhesives, coatings, printing inks, and rubber compounding.[1][7] The primary feedstocks for this process are typically C₅ diolefin fractions, C₉ aromatic olefin fractions, or mixtures thereof, derived from the thermal cracking of petroleum naphtha.[7][8]
This compound's strong acidity facilitates the generation of carbocations from olefinic monomers, initiating a chain-reaction polymerization to form the resin. The efficiency of BF₃-based catalysts allows for high yields and desirable resin properties, making them a cornerstone of modern petroleum resin manufacturing.[1][9]
Catalytic Polymerization Mechanism
The polymerization of unsaturated hydrocarbons in petroleum fractions by this compound proceeds via a cationic mechanism. The BF₃·2H₂O complex acts as a proton source, initiating the reaction by protonating an olefin monomer to form a carbocation. This carbocation then propagates by adding to other monomer units. The process continues until termination occurs.
Experimental Protocols
Protocol 1: Synthesis of C9 Petroleum Resin
This protocol describes a general laboratory-scale procedure for the polymerization of a C9 hydrocarbon feedstock using this compound.
1. Materials and Equipment:
-
Feedstock: C9 petroleum fraction (containing styrene, α-methylstyrene, indene, etc.)
-
Catalyst: this compound (BF₃·2H₂O)[5]
-
Solvent (optional): Aromatic solvent like toluene (B28343) or xylene
-
Quenching Agent: 20 wt% Sodium Hydroxide (NaOH) aqueous solution or an organic base like triethylamine (B128534).[8][10]
-
Equipment: 1L jacketed glass reactor with mechanical stirrer, dropping funnel, thermometer, reflux condenser, and nitrogen inlet/outlet. Heating mantle, vacuum distillation apparatus.
2. Reaction Setup and Procedure:
-
Assemble the reactor setup and ensure it is dry and clean. Purge the system with dry nitrogen gas to create an inert atmosphere.
-
Charge the reactor with the C9 feedstock (e.g., 500 g). If using a solvent, add it at this stage.
-
Begin stirring and control the temperature of the reactor contents to the desired setpoint (e.g., 25-50°C) using the jacket.[7][8] The polymerization is exothermic, so cooling may be required.[8]
-
Slowly add the this compound catalyst (typically 0.1 - 2.0 wt% of the feedstock) to the reactor via the dropping funnel over a period of 30-60 minutes.[7][8]
-
Maintain the reaction temperature and continue stirring for a total reaction time of 90-120 minutes after catalyst addition is complete.[8]
3. Catalyst Deactivation and Neutralization:
-
After the polymerization is complete, deactivate the catalyst by slowly adding a quenching agent.
-
Method A (Alkali Wash): Add 100 mL of a 20 wt% NaOH solution and stir vigorously for 30 minutes to neutralize the acidic catalyst.[8]
-
Method B (Organic Base): Add an organic base such as triethylamine or ethanolamine (B43304) to form a solid complex with the BF₃.[10] Stir for 20-30 minutes.
4. Resin Isolation and Purification:
-
If Method A was used, transfer the mixture to a separatory funnel, wash with distilled water three times to remove residual catalyst and salts, and separate the organic layer.[8]
-
If Method B was used, filter the mixture to remove the solid boron trifluoride-amine complex.[10]
-
Transfer the organic phase (the resin solution) to a round-bottom flask for distillation.
-
Perform distillation under reduced pressure (e.g., -0.08 MPa) to remove the solvent, unreacted monomers, and low molecular weight oligomers.[10] Gradually increase the temperature to a final pot temperature of approximately 220°C.[10]
-
Pour the hot, molten resin from the flask onto a cooling tray and allow it to solidify at room temperature.
-
Weigh the final product to determine the yield and characterize its properties (softening point, color, molecular weight).
Experimental Workflow
The following diagram illustrates the overall process for producing petroleum resin using a BF₃-based catalyst.
Data Presentation
Quantitative data from various sources are summarized below to provide typical parameters and expected outcomes.
Table 1: Typical Reaction Conditions for Petroleum Resin Synthesis
| Parameter | Value Range | Reference |
| Feedstock | C5, C9, or C5/C9 fractions | [7] |
| Catalyst | Boron trifluoride or its complexes | [1][7] |
| Catalyst Concentration | 0.001 - 10 wt% (relative to feedstock) | [7] |
| Optimal Catalyst Conc. | 0.45 - 1.25 wt% | [8] |
| Reaction Temperature | -30 to +50 °C | [7] |
| Reaction Time | 90 - 120 minutes | [8] |
| Post-Treatment | Alkali wash or organic base complexation | [10][11] |
| Purification | Vacuum distillation up to 220-230 °C | [10] |
Table 2: Properties of Petroleum Resins Produced Using BF₃ Catalysts
| Property | Typical Value | Reference |
| Softening Point | 113 - 114 °C | [10] |
| Hue (Gardner Color) | 3.5 # | [10] |
| Ash Content | 0% (with organic base recovery method) | [10] |
| Catalyst Recovery Rate | 91.7% (BF₃) | [10] |
Process Parameter Relationships
The properties of the final petroleum resin are highly dependent on the reaction conditions. Understanding these relationships is key to controlling the product quality.
As indicated in the diagram, lower reaction temperatures generally lead to resins with higher molecular weights and softening points.[8] The use of aromatic solvents can reduce both of these properties.[8] There is an optimal range for catalyst concentration to maximize molecular weight and softening point.[8]
Conclusion
This compound is a highly effective and industrially significant catalyst for the production of petroleum resins. Its strong Lewis acid character allows for the efficient cationic polymerization of unsaturated petroleum fractions under controlled conditions.[1][2] By carefully manipulating reaction parameters such as temperature, catalyst concentration, and solvent choice, researchers and manufacturers can tailor the properties of the final resin—including softening point, molecular weight, and color—to meet the demands of various applications in the adhesive, coating, and ink industries.[8] Modern catalyst removal and recovery techniques, such as complexation with organic bases, further enhance the process by minimizing waste and improving product purity.[10]
References
- 1. Boron Trifluoride Used In Petrochem Industry, BF3 For Petroleum Resins Production | Heyi Gas [heyigasglobal.com]
- 2. Boron Trifluoride Uses, Boron Trifluoride Methanol Solution | Heyi Gas [heyigasglobal.com]
- 3. BF3 Applications in Various Industries - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. 三氟化硼 二水合物 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. sid.ir [sid.ir]
- 9. Boron Trifluoride Industry Research Report 2024: Market to Reach $320 Million by 2030 at a CAGR of 3.7%, Driven by Growing Demand as a Catalyst in Polymerization Processes - ResearchAndMarkets.com [businesswire.com]
- 10. CN113105586A - Method for recovering boron trifluoride catalyst in C9 petroleum resin preparation process - Google Patents [patents.google.com]
- 11. JPH0331312A - Petroleum resin manufacturing method - Google Patents [patents.google.com]
Application Notes and Protocols: Solvent Effects in Boron Trifluoride Dihydrate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride dihydrate (BF₃·2H₂O) is a stable, versatile, and effective Lewis acid catalyst for a variety of organic transformations, including condensations, alkylations, and isomerizations.[1][2] Unlike anhydrous boron trifluoride, the dihydrate is a liquid at room temperature, making it easier to handle.[3] A critical aspect of optimizing any catalytic reaction is the choice of solvent, which can significantly influence reaction rates, yields, and selectivity. The solvent can affect the stability and activity of the catalyst, the solubility of reactants, and the stabilization of transition states.
Interestingly, in many applications, this compound itself can act as both the catalyst and the reaction medium, obviating the need for an additional organic solvent.[2][4] This approach offers advantages in terms of process simplicity and reduced solvent waste. These notes will explore the application of BF₃·2H₂O in the Pechmann condensation, presenting it as a case study where the catalyst serves as the solvent. Additionally, general principles of solvent effects on Lewis acid catalysis will be discussed to guide reaction optimization when organic solvents are employed.
Application Note 1: Pechmann Condensation for Coumarin (B35378) Synthesis Using BF₃·2H₂O as Catalyst and Solvent
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-keto ester. This compound has been demonstrated to be a highly efficient promoter for this reaction, providing excellent yields under mild conditions.[2][4] A key advantage of this protocol is that the reaction is not significantly exothermic, unlike catalysis with concentrated sulfuric acid, which is beneficial for industrial-scale applications.[2][4]
Data Presentation: Synthesis of 4-Methylcoumarins
The efficiency of this compound in promoting the Pechmann reaction between various substituted phenols and methyl acetoacetate (B1235776) is summarized below. The data highlights the excellent yields achieved, particularly at a slightly elevated temperature.
| Entry | Phenol Reactant (1) | Product (4) | Reaction Time (at 60°C) | Yield (%) at 60°C |
| 1a | Resorcinol (B1680541) | 7-Hydroxy-4-methylcoumarin | 20 min | 99 |
| 1b | Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 5 min | 99 |
| 1c | Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 5 min | 98 |
| 1d | m-Cresol | 4,7-Dimethylcoumarin | 20 min | 98 |
| 1e | 3-Methoxyphenol | 7-Methoxy-4-methylcoumarin | 20 min | 99 |
Data sourced from Molecules 2005, 10, 762-766.[4]
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin (4a)
This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and methyl acetoacetate using this compound.
Materials:
-
Resorcinol (1a)
-
Methyl acetoacetate (2)
-
This compound (BF₃·2H₂O) (3)
-
Crushed ice
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve resorcinol (1.10 g, 10 mmol) in this compound (5 mL).
-
To this solution, add methyl acetoacetate (1.16 g, 10 mmol) dropwise while stirring at room temperature (18-20°C).
-
For optimal yield, heat the reaction mixture to 60°C and stir for 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 50 g of crushed ice.
-
A solid precipitate will form. Collect the solid product by filtration.
-
Wash the collected solid with cold deionized water.
-
Recrystallize the crude product from 50% ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.
-
The this compound filtrate can be recovered by mild evaporation of the aqueous phase under reduced pressure and reused.[4]
Visualizations: Reaction Mechanism and Workflow
Caption: Mechanism of the BF₃·2H₂O catalyzed Pechmann condensation.
Caption: Experimental workflow for coumarin synthesis.
Application Note 2: General Principles of Solvent Selection for BF₃-Catalyzed Reactions
While BF₃·2H₂O can act as a solvent, some reactions may require the use of an organic co-solvent for solubility or reactivity reasons. The choice of solvent is critical as it can dramatically alter the catalytic activity of a Lewis acid like BF₃·2H₂O.
Principles of Solvent Effects
The catalytic activity of Lewis acids is influenced by two main solvent properties:
-
Polarity: More polar solvents can help to stabilize charged intermediates and transition states that often form during Lewis acid-catalyzed reactions. This stabilization can lead to an increase in the reaction rate.
-
Donicity (Lewis Basicity): Solvents with high donicity (e.g., ethers, amines, DMSO) can coordinate directly with the boron center of the Lewis acid. This competition with the substrate for the catalytic site can reduce the effective concentration and strength of the catalyst, thereby decreasing the reaction rate.
A general dichotomy exists: increasing solvent polarity tends to increase the apparent Lewis acidity and reaction rate, while increasing solvent donicity tends to decrease it. Therefore, solvents with moderate to high polarity but low donicity, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), are often effective choices for Lewis acid-catalyzed reactions.
General Experimental Protocol for Solvent Screening
This hypothetical protocol provides a starting point for researchers wishing to screen different solvents for a generic BF₃·2H₂O catalyzed reaction (e.g., a Friedel-Crafts alkylation).
Materials:
-
Substrate A (e.g., an aromatic compound)
-
Substrate B (e.g., an alkylating agent)
-
This compound (BF₃·2H₂O)
-
Anhydrous solvents for screening (e.g., Dichloromethane, 1,2-Dichloroethane, Toluene, Acetonitrile, Nitromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, inert gas-purged flask, add Substrate A (1.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Stir the solution at the desired initial temperature (e.g., 0°C or room temperature).
-
Add this compound (e.g., 0.1-1.0 equivalents) to the mixture.
-
Add Substrate B (1.1 mmol) dropwise over a period of 10-15 minutes.
-
Allow the reaction to stir for a predetermined time (e.g., 1-24 hours), monitoring its progress periodically by TLC or GC/LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the yield.
-
Repeat the procedure for each solvent to be screened, keeping all other parameters (temperature, time, stoichiometry) constant for valid comparison.
Visualization: Logic of Solvent Selection
Caption: Influence of solvent properties on Lewis acid catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pechmann Reaction Promoted by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved procedures for the generation of diborane from sodium borohydride and boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pechmann Reaction Promoted by this compound | MDPI [mdpi.com]
Application Notes and Protocols: Boron Trifluoride Dihydrate for the Synthesis of Acylhydroquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of boron trifluoride dihydrate (BF₃·2H₂O) as a catalyst in the synthesis of acylhydroquinone derivatives. Acylhydroquinones are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds. This compound offers a stable and effective Lewis acid catalyst for the Friedel-Crafts acylation of hydroquinones.
Introduction
Acylhydroquinone derivatives are key structural motifs found in a wide array of natural products and synthetic molecules exhibiting significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of these compounds is, therefore, of considerable interest to the drug development community. A common and effective method for their preparation is the Friedel-Crafts acylation of hydroquinones. This reaction typically employs a Lewis acid catalyst to promote the electrophilic substitution of an acyl group onto the aromatic ring.
Boron trifluoride (BF₃) is a versatile and widely used Lewis acid in organic synthesis.[1] this compound (BF₃·2H₂O) is a stable, easy-to-handle, and effective form of this catalyst.[2] It serves as an excellent alternative to other Lewis acids, such as aluminum chloride, which can be more difficult to handle and may lead to undesired side reactions. In the context of acylhydroquinone synthesis, BF₃·2H₂O facilitates the generation of a highly reactive acylium ion from an acylating agent, which then undergoes electrophilic aromatic substitution with the hydroquinone (B1673460) nucleus.[1][3]
Reaction Mechanism: Friedel-Crafts Acylation
The synthesis of acylhydroquinone derivatives using this compound proceeds via a Friedel-Crafts acylation mechanism. The key steps are outlined below:
-
Activation of the Acylating Agent: this compound acts as a Lewis acid, coordinating to the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride). This coordination polarizes the acylating agent, leading to the formation of a resonance-stabilized acylium ion (R-C≡O⁺). This highly electrophilic species is the key intermediate in the reaction.[1][3]
-
Electrophilic Aromatic Substitution: The electron-rich hydroquinone ring attacks the acylium ion, forming a sigma complex (also known as an arenium ion). The aromaticity of the hydroquinone ring is temporarily disrupted in this step.
-
Rearomatization: A base, which can be the counter-ion of the acylium ion or another basic species in the reaction mixture, removes a proton from the sigma complex. This restores the aromaticity of the ring and yields the final acylhydroquinone product.
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of acylhydroquinone derivatives using this compound. The specific conditions may require optimization depending on the substrates and the desired product. The protocol for the synthesis of 2',5'-dihydroxyacetophenone (B116926) is adapted from a procedure using boron trifluoride diethyl etherate, a closely related catalyst.
Synthesis of 2',5'-Dihydroxyacetophenone
This protocol details the synthesis of 2',5'-dihydroxyacetophenone from hydroquinone and acetic anhydride.
Materials:
-
Hydroquinone
-
Acetic anhydride
-
This compound (BF₃·2H₂O)
-
1,2-Dichloroethane (DCE)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 eq) and 1,2-dichloroethane.
-
Addition of Acylating Agent: Slowly add acetic anhydride (2.0 eq) to the flask.
-
Initial Heating: Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydroquinone is consumed.
-
Catalyst Addition: Cool the reaction mixture slightly, then carefully and dropwise add this compound (1.4 eq).
-
Final Reaction: Heat the mixture to 120 °C and stir for an additional 2-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from ethanol to yield pure 2',5'-dihydroxyacetophenone as yellow crystals.
-
Caption: Experimental workflow for acylhydroquinone synthesis.
Data Presentation
The following table summarizes representative data for the synthesis of acylhydroquinone derivatives.
| Product | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 2',5'-Dihydroxyacetophenone | Acetic Anhydride | BF₃·Et₂O | 1,2-Dichloroethane | 120 | 3 | 92 | 195-198 |
| 2',5'-Dihydroxypropiophenone (B1596174) | Propionic Anhydride | AlCl₃ | - | 110-120 | 2 | good | - |
Note: Data for the BF₃·Et₂O catalyzed synthesis of 2',5'-dihydroxyacetophenone is presented as a close proxy for the BF₃·2H₂O catalyzed reaction.[4] Data for 2',5'-dihydroxypropiophenone is included for comparison of a similar transformation using a different Lewis acid.[5]
Safety Precautions
-
This compound is a corrosive and toxic substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction should be conducted in anhydrous conditions until the quenching step, as moisture can deactivate the Lewis acid catalyst.
-
The reaction involves heating flammable organic solvents. Take necessary precautions to avoid ignition sources.
Conclusion
This compound is a convenient and effective catalyst for the Friedel-Crafts acylation of hydroquinones, providing a reliable method for the synthesis of acylhydroquinone derivatives. The protocols and data presented herein offer a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the synthesis of novel, biologically active compounds. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. researchgate.net [researchgate.net]
- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 4. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5118860A - Bf3 catalyzed acylation of aromatic compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Handling Hygroscopic Boron Trifluoride Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely and effectively handling hygroscopic Boron trifluoride dihydrate in an experimental setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is this compound and why is it used in experiments?
This compound (BF₃·2H₂O) is a colorless, fuming liquid that is a strong Lewis acid.[1][2] It is widely used as a catalyst in various chemical reactions, particularly in organic synthesis for reactions like esterification, etherification, alkylation, and acylation.[1][2][3] Its catalytic activity is crucial in the production of pharmaceuticals, polymers, and other specialty chemicals.[1][2]
2. What are the main hazards associated with this compound?
This compound is a hazardous substance with the following primary risks:
-
Corrosivity: It is highly corrosive to metals and can cause severe skin burns and eye damage upon contact.[1][4][5]
-
Toxicity: It is toxic if inhaled or swallowed.[1][4] Inhalation can damage the respiratory system.[6]
-
Reactivity with Water: It reacts with moisture in the air to form hydrofluoric acid and other toxic gases.[1][7] This reaction can be vigorous and generate heat.[8]
3. What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, a comprehensive set of PPE is mandatory:
-
Eye Protection: Chemical splash goggles or a full-face shield meeting ANSI Z-87.1 standards.[9]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[9] Always inspect gloves for integrity before use.
-
Body Protection: A properly fitting lab coat, long pants, and closed-toed footwear are essential to prevent skin contact.[7][9]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[8][9] In case of inadequate ventilation or spills, a NIOSH-approved full-face supplied-air respirator or self-contained breathing apparatus (SCBA) is necessary.[10]
4. How should this compound be stored?
Proper storage is critical to maintain the reagent's integrity and ensure safety:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][10]
-
Keep containers tightly closed to prevent absorption of atmospheric moisture.[7][8]
-
Store away from heat, sparks, and open flames.[5]
-
Incompatible materials to avoid include organic materials, calcium oxide, reducing agents, halogens, amines, and active metals.[7]
5. What should I do in case of a spill?
In the event of a spill, follow these emergency procedures:
-
Evacuate: Immediately evacuate all personnel from the affected area.[7]
-
Ventilate: Ensure the area is well-ventilated to disperse fumes, but only if it can be done safely without exposing oneself.[7]
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, dry earth). Do not use combustible materials like sawdust.
-
Neutralization: For larger spills, it may be necessary to neutralize the substance. This should only be performed by trained personnel.
-
Do Not Use Water: Avoid using water directly on the spill as it can react violently.[5][8] A water spray may be used to knock down vapors from a distance.[5]
-
Emergency Services: For large spills, or if the spill cannot be safely managed, contact your institution's emergency response team immediately.[4]
Troubleshooting Experimental Issues
Problem: My reaction is not proceeding as expected, or the yield is very low.
-
Possible Cause: The this compound may have degraded due to moisture exposure. Being hygroscopic, it readily absorbs water from the atmosphere, which can deactivate the catalyst.
-
Solution:
-
Always use freshly opened bottles or ensure the reagent has been stored under anhydrous conditions.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[11]
-
Ensure all glassware is thoroughly dried before use.
-
Problem: I observe excessive fuming when I handle the reagent.
-
Possible Cause: This is a characteristic property of this compound as it reacts with moisture in the ambient air.[4][5]
-
Solution: While some fuming is expected, excessive fuming indicates high humidity.
-
Work in a well-ventilated chemical fume hood to manage the fumes.
-
Minimize the time the container is open to the atmosphere.
-
If possible, work in a controlled, low-humidity environment.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | BF₃·2H₂O | [1] |
| Molecular Weight | 103.84 g/mol | [3][4] |
| Appearance | Colorless, fuming liquid | [1][4] |
| Density | Approximately 1.53 - 1.636 g/cm³ at 25 °C | [1][3] |
| Boiling Point | Approximately 126 °C | [1] |
| Refractive Index | n20/D 1.316 | [3] |
| Solubility | Soluble in water (reacts) | [1] |
Experimental Protocols
General Protocol for a Catalytic Reaction (e.g., Esterification)
This protocol provides a general workflow for using this compound as a catalyst. Specific quantities and reaction conditions will vary depending on the specific reaction.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Set up the reaction apparatus in a chemical fume hood.
-
Charge the reaction flask with the substrate (e.g., carboxylic acid and alcohol) and a suitable anhydrous solvent.
-
-
Addition of Catalyst:
-
Under a positive pressure of an inert gas (e.g., nitrogen), carefully add the required amount of this compound to the reaction mixture dropwise using a syringe.
-
The addition is often exothermic; maintain the desired reaction temperature using an appropriate cooling bath.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, or NMR).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by carefully adding it to a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acidic catalyst. Caution: This can be exothermic and may release gas.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate technique, such as column chromatography, distillation, or recrystallization.
-
Visualizations
Caption: Experimental workflow for a typical reaction using this compound as a catalyst.
Caption: Logical relationship of safety protocols for handling this compound.
References
- 1. chem-tools.com [chem-tools.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 0.96 Trifluoroborane dihydrate [sigmaaldrich.com]
- 4. This compound | BF3.2H2O | CID 61591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. boulingchem.com [boulingchem.com]
- 7. nj.gov [nj.gov]
- 8. This compound(13319-75-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 11. reddit.com [reddit.com]
Technical Support Center: BF3 Dihydrate Catalyzed Alkylation
Welcome to the technical support center for BF3 dihydrate catalyzed alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is BF3 dihydrate and why is it used as a catalyst in alkylation?
Boron trifluoride (BF3) is a strong Lewis acid that is widely used as a catalyst in various organic reactions, including Friedel-Crafts alkylation.[1][2][3] It functions by activating the alkylating agent (e.g., alkyl halides, alcohols, or alkenes) to generate a carbocation or a polarized complex, which then undergoes electrophilic aromatic substitution with an aromatic substrate.[4][5]
BF3 dihydrate (BF3·2H2O) is a stable, commercially available form of the catalyst.[6][7] It is often preferred over anhydrous BF3 gas due to its ease of handling as a liquid.[6] While it is a hydrate, it is still a potent catalyst, though the presence of water can influence the reaction and its side products.
Q2: What are the most common side reactions observed in BF3 dihydrate catalyzed alkylation?
The most frequently encountered side reactions include:
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Polyalkylation: The introduction of more than one alkyl group onto the aromatic ring.
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Carbocation Rearrangement: Isomerization of the alkylating agent's carbon skeleton, leading to the formation of constitutional isomers.
-
Polymerization: Particularly when using alkenes as alkylating agents, they can polymerize under the acidic conditions.
-
Substrate Decomposition or Polymerization: Certain sensitive substrates may decompose or polymerize in the presence of the strong Lewis acid catalyst.[8]
Q3: How does the reactivity of the aromatic substrate affect the reaction outcome?
The nature of the aromatic substrate is crucial.
-
Activated Rings: Aromatic rings with electron-donating groups (e.g., alkyl, alkoxy groups) are more nucleophilic and react faster. However, this increased reactivity also makes them more susceptible to polyalkylation.
-
Deactivated Rings: Aromatic rings with strongly electron-withdrawing groups (e.g., nitro, cyano, acyl groups) are less nucleophilic and may not react or react very slowly.[9]
-
Substrates with Lewis Basic Functional Groups: Functional groups such as amines (-NH2, -NHR, -NR2), hydroxyls (-OH), and aldehydes (-CHO) can complex with the BF3 catalyst, deactivating it and potentially leading to poor yields or reaction failure. In some cases, these substrates may decompose or polymerize under the reaction conditions.[8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-alkylated Product and Formation of Polyalkylated Byproducts
Question: I am observing significant amounts of di- and tri-alkylated products in my reaction. How can I improve the selectivity for mono-alkylation?
Answer: Polyalkylation is a common issue because the initial alkylation product is often more reactive than the starting aromatic compound.[10] Here are several strategies to minimize it:
| Strategy | Detailed Methodology |
| Use a Large Excess of the Aromatic Substrate | By increasing the molar ratio of the aromatic substrate to the alkylating agent, you increase the probability that the electrophile will react with the starting material rather than the already alkylated product. A ratio of 5:1 or even 10:1 (aromatic:alkylating agent) is often effective. |
| Control Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by reducing the overall reaction rate, giving the starting material a better chance to compete for the electrophile. |
| Slow Addition of the Alkylating Agent | Adding the alkylating agent slowly over an extended period maintains a low concentration of the electrophile in the reaction mixture, which can favor mono-alkylation. |
Issue 2: Formation of Isomeric Products due to Carbocation Rearrangement
Question: My product is a mixture of isomers, and not the one I expected from the structure of my alkylating agent. What is happening and how can I fix it?
Answer: This is a classic sign of carbocation rearrangement. The carbocation intermediate generated by the action of BF3 dihydrate can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one) before it alkylates the aromatic ring.[11][12][13]
Logical Workflow for Troubleshooting Carbocation Rearrangement
Caption: Troubleshooting workflow for carbocation rearrangement.
Issue 3: Low or No Conversion and Catalyst Deactivation
Question: My reaction is not proceeding, or the conversion is very low. What could be the problem?
Answer: Low or no conversion can be due to several factors, often related to the deactivation of the BF3 dihydrate catalyst.
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Although BF3 dihydrate is used, excess water can be detrimental. Ensure all glassware is thoroughly dried and use anhydrous solvents. BF3 is highly moisture-sensitive, and excess water can lead to the formation of boric acid and fluoroboric acid, altering the catalytic activity.[3][7][14] |
| Incompatible Substrate Functional Groups | As mentioned in the FAQs, substrates with Lewis basic groups (amines, hydroxyls, etc.) can complex with and deactivate the catalyst.[8] If your substrate has such a group, consider protecting it before the alkylation reaction. |
| Impure Reagents | Impurities in the aromatic substrate, alkylating agent, or solvent can react with the catalyst and inhibit the desired reaction. Ensure the purity of all reagents. |
| Insufficient Catalyst | While catalytic, a certain amount of BF3 dihydrate is required to drive the reaction. If you suspect deactivation, a higher catalyst loading might be necessary. However, this can also increase the rate of side reactions. |
Experimental Protocol: General Procedure for BF3 Dihydrate Catalyzed Alkylation of an Aromatic Compound
This protocol is a general guideline and should be optimized for specific substrates and alkylating agents.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (e.g., 5-10 equivalents) and an anhydrous solvent (e.g., dichloromethane (B109758) or hexane).
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Cool the mixture to the desired reaction temperature (e.g., 0 °C to room temperature) using an appropriate cooling bath.
-
-
Reaction:
-
Slowly add BF3 dihydrate (typically 1.1 to 2.0 equivalents relative to the alkylating agent) to the stirred solution of the aromatic substrate.
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Add the alkylating agent (1 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
-
Work-up:
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Once the reaction is complete, quench the reaction by carefully and slowly pouring the mixture into ice-water.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
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Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
Visualization of the General Experimental Workflow
Caption: General experimental workflow for BF3 dihydrate catalyzed alkylation.
References
- 1. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Reactivity and Uses of Boron Trifluoride [nrdgas.com]
- 3. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 4. app.studyraid.com [app.studyraid.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Boron trifluoride dihydrate | BF3.2H2O | CID 61591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boron Trifluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for BF3 Dihydrate Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions catalyzed by boron trifluoride dihydrate (BF₃·2H₂O).
Troubleshooting Guides
This section addresses common issues encountered during experiments using BF₃ dihydrate as a catalyst.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Catalyst Inactivity due to Moisture | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle BF₃ dihydrate under an inert atmosphere (e.g., nitrogen or argon). | BF₃ is highly sensitive to moisture.[1][2] It readily reacts with water to form hydrates, which can reduce its catalytic activity.[3] White fumes upon exposure to air are an indication of a reaction with atmospheric moisture.[4] |
| Improper Reaction Temperature | Optimize the reaction temperature. Start with reported conditions and screen a range of temperatures (e.g., room temperature, 60 °C, 110 °C). | Some reactions require elevated temperatures to proceed efficiently. For example, in certain electrophilic aromatic substitutions, no product was obtained at room temperature or 60 °C, but the reaction was successful at 110 °C and 126 °C.[5] |
| Sub-optimal Reaction Time | Monitor the reaction progress using TLC, GC, or LC-MS to determine the optimal reaction time. | Reaction times can vary significantly. A study on an electrophilic aromatic substitution found that a 30-minute reaction time at 110°C gave the purest product, while a 1.5-hour reaction time resulted in the highest yield with minimal impurities.[5] |
| Inappropriate Solvent | Select a solvent that is inert to the reaction conditions and in which the reactants are soluble. Non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often used, but some reactions may proceed well without a solvent. | The choice of solvent can significantly impact reaction outcomes. In some alkylations, solvents like toluene and 1,2-dichloroethane (B1671644) were found to be too slow.[6] |
| Catalyst Poisoning | Use purified reagents and solvents. Impurities, especially those containing sulfur, can act as catalyst poisons. | Catalyst poisons can bind to the Lewis acid center, rendering it inactive.[7] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Temperature is Too High | Lower the reaction temperature. High temperatures can sometimes lead to decomposition of starting materials or products, or promote side reactions. | While higher temperatures can increase reaction rates, they can also decrease selectivity. |
| Incorrect Stoichiometry of Reactants | Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired products. | |
| Prolonged Reaction Time | Shorten the reaction time. Once the desired product is formed, prolonged exposure to the acidic catalyst can sometimes lead to degradation or further reactions. |
Issue 3: Catalyst Handling and Storage Issues
| Potential Cause | Troubleshooting Step | Explanation | | Visible Fuming of the Catalyst | Handle BF₃ dihydrate in a well-ventilated fume hood and under an inert atmosphere. Minimize exposure to moist air. | BF₃ dihydrate is a fuming liquid that reacts with moisture in the air to produce dense white fumes.[4] This indicates potential decomposition and loss of catalytic activity. | | Catalyst Discoloration | Store BF₃ dihydrate in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light. | Discoloration may indicate decomposition or the presence of impurities. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle BF₃ dihydrate?
A1: BF₃ dihydrate should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from water, strong bases, and metals.[8] It is crucial to handle this reagent in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8] Due to its moisture sensitivity, using anhydrous techniques, such as working under an inert atmosphere (nitrogen or argon), is highly recommended to maintain its catalytic activity.[1]
Q2: My reaction is not working. Could my BF₃ dihydrate have gone bad?
A2: It's possible. BF₃ dihydrate is highly sensitive to moisture.[2] Exposure to atmospheric moisture can lead to the formation of hydrates and a decrease in catalytic activity.[3] If the bottle has been opened multiple times without proper inert atmosphere techniques, or if it is old, its effectiveness may be compromised. Visually, if the liquid is excessively fuming or has changed color significantly, it may be a sign of decomposition.
Q3: What is the role of the two water molecules in BF₃ dihydrate?
A3: The water molecules in BF₃ dihydrate are coordinated to the boron atom, forming a complex. This complex is often more stable and easier to handle than anhydrous BF₃ gas.[9] In some reactions, the hydrated form is reported to be a more active catalyst than free BF₃.[10]
Q4: Can I use other BF₃ complexes, like BF₃ etherate, interchangeably with BF₃ dihydrate?
A4: While both are sources of the Lewis acid BF₃, their reactivity can differ. The specific complex can influence the reaction rate and outcome.[10] If a protocol specifies BF₃ dihydrate, it is best to use that specific reagent. If you must substitute, be aware that reaction conditions may need to be re-optimized.
Q5: What are some common applications of BF₃ dihydrate in organic synthesis?
A5: BF₃ dihydrate is a versatile Lewis acid catalyst used in a variety of organic transformations, including:
-
Pechmann Condensation: For the synthesis of coumarins.[11][12]
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Fries Rearrangement: For the regioselective rearrangement of phenolic esters to hydroxyphenyl ketones.[12][13]
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Alkylation and Acylation Reactions: Including Friedel-Crafts type reactions.[6]
-
Polymerization: As an initiator for cationic polymerization.[12]
Data Presentation
Table 1: Optimization of Pechmann Condensation for 4-Methylcoumarin (B1582148) Synthesis
| Phenol (B47542) Substrate | Temperature (°C) | Time | Yield (%) | Reference |
| Resorcinol | 18-20 | 3 hours | 90-95 | [9] |
| Resorcinol | 60 | 20 minutes | 99 | [9] |
| Pyrogallol | 60 | 5 minutes | 99 | [9] |
| Phloroglucinol | 60 | 5 minutes | 98 | [9] |
| 3-Methoxyphenol | 18-20 | 15-18 hours | 85-90 | [9] |
| 3-Methoxyphenol | 60 | 20 minutes | 98 | [9] |
| 3-Ethoxyphenol | 60 | 20 minutes | 99 | [9] |
Table 2: Optimization of Electrophilic Aromatic Substitution
| Temperature (°C) | Time | Outcome | Reference |
| ~20 (Room Temp) | Various | No product formed | [5] |
| 60 | Various | No product formed | [5] |
| 110 | 30 minutes | Purest product | [5] |
| 110 | 1.5 hours | Highest yield with minimal impurities | [5] |
| 126 (Reflux) | Various | Product formed | [5] |
Experimental Protocols
Protocol 1: General Procedure for Pechmann Condensation
This protocol is adapted from the synthesis of 4-methylcoumarin derivatives.[9][11]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1 equivalent).
-
Reagent Addition: Add the β-ketoester (e.g., methyl acetoacetate, 1 equivalent) to the flask.
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Catalyst Addition: Carefully add BF₃ dihydrate (approximately 6-7 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) with stirring for the optimized time (e.g., 20 minutes). Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and air dry.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Fries Rearrangement
This protocol is based on literature procedures for Fries rearrangements catalyzed by BF₃ complexes.[13][14]
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic ester (1 equivalent).
-
Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane) if required. Some reactions may be run neat.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add BF₃ dihydrate (1-2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature or heat to a specified temperature. Stir for the required time, monitoring by TLC.
-
Workup: Upon completion, quench the reaction by carefully adding it to ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a BF₃ dihydrate catalyzed reaction.
Caption: Troubleshooting flowchart for low product yield.
Caption: The deactivating effect of moisture on BF₃ dihydrate catalyst.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. What is Boron Trifluoride and How it Influences Catalytic Reactions in Chemical Industry [jy-chemical.com]
- 4. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. westmont.edu [westmont.edu]
- 6. A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. purdue.edu [purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. api.pageplace.de [api.pageplace.de]
- 11. mdpi.com [mdpi.com]
- 12. 三フッ化ホウ素 二水和物 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. znaturforsch.com [znaturforsch.com]
Technical Support Center: Workup Procedures for Reactions Involving Boron Trifluoride Dihydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with boron trifluoride dihydrate (BF₃·2H₂O).
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in the workup of a reaction involving this compound?
A1: The most critical first step is to carefully and completely quench the reaction mixture. This compound is a strong Lewis acid and will react exothermically with quenching agents. The reaction should be cooled to a low temperature (typically 0 °C or lower) before the slow, dropwise addition of a quenching solution.
Q2: What are the common quenching agents for reactions with this compound?
A2: Common quenching agents include:
-
Water: Reacts with BF₃ to form boric acid and hydrofluoric acid (HF).[1] Caution must be exercised due to the potential for a highly exothermic reaction and the formation of corrosive byproducts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃): These basic solutions neutralize the acidic byproducts (HF and boric acid) and any remaining BF₃. Addition should be extremely slow and cautious to control gas evolution (CO₂).
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): A milder quenching agent that can be used in some cases.
Q3: How can I remove boron-containing byproducts from my organic product?
A3: Boron-containing residues can sometimes be challenging to remove completely. A common and effective method is to concentrate the reaction mixture and then repeatedly add and evaporate methanol (B129727). This process converts boric acid and its derivatives into volatile trimethyl borate (B1201080) ((MeO)₃B), which can be removed under reduced pressure.[2][3]
Q4: What are the safety precautions I should take during the workup?
A4: Always work in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[4] Be aware that this compound is corrosive and can cause severe burns upon contact with skin or eyes.[5][6] Inhalation can also be toxic.[1][5] Have an appropriate quenching agent and neutralizing solution readily available.
Troubleshooting Guides
Issue 1: A violent or uncontrollable exothermic reaction occurs during quenching.
| Possible Cause | Solution |
| Quenching agent was added too quickly. | Immediately stop the addition of the quenching agent. If safe to do so, increase the cooling of the reaction vessel. |
| The reaction mixture was not sufficiently cooled before quenching. | Ensure the reaction mixture is cooled to the recommended temperature (e.g., 0 °C) before initiating the quench. |
| The concentration of this compound is too high. | Dilute the reaction mixture with an appropriate inert solvent before quenching. |
Issue 2: An emulsion forms during the aqueous workup, making phase separation difficult.
| Possible Cause | Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel for mixing instead of vigorous shaking. |
| Presence of fine particulate matter. | Filter the biphasic mixture through a pad of Celite to remove solids. |
| High concentration of salts or polar byproducts. | Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[7] |
Issue 3: A gelatinous precipitate or insoluble solid forms at the interface of the organic and aqueous layers.
| Possible Cause | Solution | | Formation of insoluble boron salts. | Add more water or an acidic/basic solution to attempt to dissolve the precipitate. If this fails, filter the entire mixture through Celite. | | Precipitation of the product or a byproduct. | Test the solubility of the precipitate in different solvents to determine its identity. Adjust the pH of the aqueous layer to see if the solid dissolves. |
Issue 4: The final product is contaminated with residual boron compounds.
| Possible Cause | Solution | | Incomplete quenching of the reaction. | Ensure a sufficient excess of the quenching agent is used and that the quench is allowed to proceed for an adequate amount of time with vigorous stirring. | | Inefficient removal of boric acid. | Perform multiple co-evaporations with methanol after the aqueous workup to form and remove volatile trimethyl borate.[2][3] | | Boron compounds are complexed with the product. | Consider washing the organic layer with an aqueous solution of a chelating agent like KF, which can form insoluble salts with boron that can be filtered off.[2] |
Experimental Protocols
General Workup Procedure for a Reaction Involving this compound
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add a quenching agent (e.g., saturated aqueous NaHCO₃) dropwise with vigorous stirring. Monitor for any exotherm and control the rate of addition accordingly.
-
Extraction: Once the quench is complete (no more gas evolution or heat generation), transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent and water.
-
Phase Separation: Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
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Boron Removal (if necessary): If boron impurities are suspected, dissolve the crude product in methanol and re-concentrate under reduced pressure. Repeat this process 2-3 times.[2][3]
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Purification: Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).
Example: Workup for Pechmann Reaction Promoted by this compound
This protocol is adapted from a literature procedure for the synthesis of 4-methylcoumarin (B1582148) derivatives.[8][9][10]
| Step | Procedure | Reagents and Amounts (for a 30 mmol scale reaction) |
| 1 | After the reaction is complete, cool the mixture to room temperature. | - |
| 2 | Pour the reaction mixture into crushed ice. | 50 g of crushed ice |
| 3 | The product crystallizes out of the aqueous mixture. | - |
| 4 | Collect the solid product by filtration. | - |
| 5 | Wash the collected crystals with water. | Sufficient water to wash the crystals |
| 6 | Air-dry the purified product. | - |
Visualizations
Caption: Standard workflow for the workup of reactions involving this compound.
Caption: Troubleshooting decision tree for common workup issues with BF₃·2H₂O.
References
- 1. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Workup [chem.rochester.edu]
- 4. nj.gov [nj.gov]
- 5. This compound | BF3.2H2O | CID 61591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pechmann reaction promoted by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Boron Trifluoride Dihydrate in Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with boron trifluoride dihydrate (BF₃·2H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when quenching a reaction containing this compound?
A1: The primary safety concerns are the highly exothermic nature of the quench and the potential formation of corrosive and toxic byproducts. This compound reacts vigorously with water and aqueous bases, which can cause a rapid increase in temperature and pressure.[1] The hydrolysis of BF₃ can also produce hydrofluoric acid (HF) and fluoroboric acid, which are highly corrosive.[2][3] Always perform the quench in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and cool the reaction mixture before and during the addition of the quenching agent.
Q2: What are the common quenching agents for this compound?
A2: Common quenching agents include:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: This is a preferred method as it neutralizes the acidic byproducts. The addition should be slow and controlled to manage gas evolution (CO₂).[2][4]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: This is another effective quenching agent, particularly when a basic quench is not desired.[5]
-
Water: While water can be used, the reaction is highly exothermic and produces acidic byproducts, requiring careful temperature control.[6]
Q3: How can I remove boron-containing impurities after the quench?
A3: Boron-containing impurities, such as boric acid, can often be removed by performing multiple aqueous washes of the organic layer.[7] If boric acid is particularly stubborn, it can sometimes be removed as its volatile methyl ester by adding methanol (B129727) and evaporating it under reduced pressure.[7] For water-soluble organic products, separation from boric acid can be challenging and may require techniques like extraction with specific solvents (e.g., hot isopropanol) or derivatization.[5][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Vigorous, Uncontrolled Exotherm | Rapid addition of quenching agent to a concentrated reaction mixture. | Cool the reaction mixture to 0 °C or below before and during the slow, dropwise addition of the quenching agent. Ensure adequate stirring and have an ice bath ready for immediate cooling if the temperature rises too quickly. |
| Formation of a Persistent Emulsion | Use of chlorinated solvents (e.g., DCM, CHCl₃) with a basic quench.[8] High concentration of salts or fine solid precipitates.[8] | 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[9] 2. Filter the entire mixture through a pad of Celite® to remove suspended solids.[8] 3. If possible, remove the reaction solvent under reduced pressure before the aqueous workup.[8] |
| Formation of Insoluble Precipitates | Formation of insoluble borate (B1201080) salts. | Add more water or an appropriate aqueous solution to dissolve the salts. If the salts are insoluble in both aqueous and organic phases, they may need to be removed by filtration.[7] |
| Product is Water-Soluble and Difficult to Separate from Boron Byproducts | The desired product has high polarity and partitions into the aqueous layer with the boron salts. | 1. Extract the aqueous layer multiple times with an appropriate organic solvent. 2. Consider derivatizing the product to make it less polar and more soluble in organic solvents.[5][8] 3. Lyophilize the aqueous layer and attempt to extract the product from the resulting solid with a suitable solvent like hot isopropanol (B130326) or methanol.[5][8] |
| Incomplete Quenching (Acidic Aqueous Layer) | Insufficient amount of basic quenching agent was added. | Test the pH of the aqueous layer. If it is still acidic, slowly add more of the basic quenching agent (e.g., saturated NaHCO₃ solution) until the pH is neutral or slightly basic. |
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
This is a general procedure and may need to be adapted based on the specific reaction conditions.
-
Cool the reaction mixture: Place the reaction flask in an ice-water bath and cool the contents to 0-5 °C with stirring.
-
Slow addition of quenching agent: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise via an addition funnel.
-
Monitor gas evolution and temperature: Control the addition rate to maintain a steady evolution of carbon dioxide and keep the internal temperature below 20-25 °C.[10]
-
Complete the quench: Continue adding the NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic to pH paper.
-
Separate the layers: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer: Wash the organic layer with water and then with brine.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Saturated Ammonium Chloride Solution
This protocol is suitable when a non-basic quench is required.
-
Cool the reaction mixture: Cool the reaction flask to 0-5 °C in an ice-water bath with stirring.
-
Slow addition of quenching agent: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.[11]
-
Control the exotherm: Monitor the internal temperature and adjust the addition rate to prevent a rapid temperature increase.[11]
-
Separate and wash: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and brine.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Data Summary
| Quenching Agent | Temperature (°C) | Key Observations & Considerations |
| Saturated NaHCO₃ (aq) | 0 - 25 | Vigorous CO₂ evolution. Exothermic. Good for neutralizing acidic byproducts.[2][4][10] |
| Saturated NH₄Cl (aq) | 0 - 25 | Exothermic. Use when a non-basic quench is preferred.[5][11] |
| Water | 0 - 25 | Highly exothermic. Produces acidic byproducts (boric acid, fluoroboric acid, HF). Requires careful temperature control.[6] |
| Methanol | 0 | Can be used to quench BF₃ complexes, followed by further workup.[6] |
Visualizations
Caption: General Quenching Workflow for BF₃ Dihydrate.
Caption: Troubleshooting BF₃ Dihydrate Quench Issues.
References
- 1. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 2. reddit.com [reddit.com]
- 3. oshaedne.com [oshaedne.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. orgsyn.org [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Products from Boron Trifluoride Dihydrate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boron trifluoride dihydrate (BF₃·2H₂O) and its related complexes, such as Boron trifluoride etherate (BF₃·OEt₂).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound.
Issue 1: Incomplete Quenching of the Reaction
Symptoms:
-
Persistent fuming upon exposure of the crude product to air.[1]
-
The organic layer remains highly acidic after initial aqueous wash.
-
Formation of emulsions during aqueous workup.
Possible Causes:
-
Insufficient amount of quenching agent used.
-
The quenching reaction is exothermic and the temperature was not adequately controlled, potentially leading to side reactions or incomplete neutralization.[1]
-
The BF₃ complex is stable and requires more vigorous conditions or a specific reagent to be fully hydrolyzed.
Solutions:
| Solution | Protocol | Considerations |
| Saturated Sodium Bicarbonate (NaHCO₃) Wash | 1. Cool the reaction mixture to 0°C. 2. Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases. 3. Separate the aqueous layer and extract it with an appropriate organic solvent (e.g., methylene (B1212753) chloride) two more times.[2] | This is a common and effective method for neutralizing the acidic BF₃ and its byproducts.[3] The addition should be slow to control foaming. |
| Water or Ice Quench | 1. Cool the reaction mixture in an ice bath. 2. Slowly add cold water or pour the reaction mixture onto crushed ice with stirring.[4] 3. If necessary, neutralize the aqueous layer with a base like sodium hydroxide (B78521) before extraction.[5] | This method is effective for hydrolyzing the BF₃ complex. However, the resulting aqueous layer will be acidic due to the formation of boric acid and potentially hydrofluoric acid.[6][7] |
| Ammonium Chloride (NH₄Cl) Wash | 1. Carefully add saturated aqueous NH₄Cl solution to the reaction mixture, while cooling with an ice bath. 2. Extract the mixture with an organic solvent like ethyl acetate (B1210297).[8] | This provides a mildly acidic quench, which can be useful if the product is sensitive to strong bases. |
Issue 2: Difficulty in Removing Boron-Containing Impurities
Symptoms:
-
Presence of a white, sparingly soluble solid (likely boric acid) in the crude or purified product.
-
Broad peaks or baseline noise in NMR spectra, characteristic of boron compounds.
-
Inconsistent elemental analysis results.
Possible Causes:
-
Boric acid, a byproduct of BF₃·2H₂O hydrolysis, has limited solubility in many organic solvents.[9]
-
Formation of stable boronate esters with diol functionalities in the product.
-
Inadequate aqueous extraction to remove water-soluble boron species.
Solutions:
| Solution | Protocol | Considerations |
| Basic Aqueous Wash | 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Wash the organic solution with a 1-2 M aqueous NaOH solution. Boric acid will be converted to the more water-soluble sodium borate. 3. Separate the layers and wash the organic layer with brine.[10] | Ensure your target compound is stable under basic conditions.[11] |
| Azeotropic Removal with Methanol (B129727) | 1. Dissolve the crude product containing boric acid in methanol. 2. Evaporate the methanol under reduced pressure. Boric acid forms volatile methyl borate, which is removed with the solvent. 3. Repeat the process 2-3 times to ensure complete removal.[10] | This method is effective for removing boric acid but may not be suitable for products that are sensitive to heat or methanol. |
| Column Chromatography | 1. Use a polar solvent system, such as dichloromethane/methanol, which can help to elute the polar product away from the more polar boric acid that may remain on the silica (B1680970) baseline.[10] 2. For certain compounds, alumina (B75360) may be a more effective stationary phase than silica gel for separating boron impurities.[12] | The choice of solvent system is critical and may require optimization. |
Issue 3: Product Appears as an Oil or Fails to Crystallize
Symptoms:
-
The isolated product is a persistent oil or gum, even after solvent removal.
-
Attempts at recrystallization fail to yield a crystalline solid.
Possible Causes:
-
Residual impurities are inhibiting the formation of a crystal lattice.
-
The product itself has a low melting point.
-
The presence of isomeric byproducts.
Solutions:
| Solution | Protocol | Considerations |
| Further Purification | Subject the oily product to column chromatography to remove impurities that may be inhibiting crystallization.[12] | A gradient elution from a non-polar to a more polar solvent can improve separation.[12] |
| Trituration | 1. Add a small amount of a solvent in which the desired product is sparingly soluble, but the impurities are soluble (a "non-solvent"). 2. Stir or sonicate the mixture. This may induce the product to crystallize or solidify.[12] | This is often a quick and effective method for purifying oily products. |
| Seeding | Introduce a single, pure crystal of the desired compound (a "seed crystal") into a supersaturated solution of the oily product to initiate crystallization.[12] | This requires having a small amount of the pure, crystalline product available. |
Experimental Protocols
Protocol 1: General Work-up and Purification for a BF₃·2H₂O Catalyzed Reaction (e.g., Pechmann Condensation)
This protocol describes a general procedure for quenching the reaction and isolating the crude product, followed by purification.
-
Reaction Quenching:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture onto a beaker containing crushed ice (approximately 50g of ice for a 30 mmol scale reaction) with vigorous stirring.[4]
-
A precipitate of the crude product should form.
-
-
Isolation of Crude Product:
-
Purification by Recrystallization:
-
Choose a suitable solvent or solvent system for recrystallization (e.g., ethanol/water, methanol/water, or ethyl acetate/hexane).[12]
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol is for purifying products that are not easily crystallized or contain impurities with similar solubility.
-
Preparation of the Sample:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel ("dry loading").[12]
-
-
Column Packing and Elution:
-
Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane).
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 50% ethyl acetate in hexane.[12]
-
-
Fraction Collection and Analysis:
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/black after adding this compound. Is this normal?
A1: While some reactions may result in a color change, a very dark color can indicate decomposition or side reactions. This could be due to a reaction temperature that is too high or the presence of impurities in the starting materials. It is advisable to monitor the reaction by TLC to check for the formation of the desired product versus baseline material.
Q2: How do I safely dispose of the aqueous waste from the workup?
A2: The aqueous waste from a BF₃·2H₂O reaction workup will be acidic and contain boron and fluoride (B91410) species. It must be neutralized before disposal.[14][15] Slowly add a base such as sodium bicarbonate or calcium hydroxide until the pH is neutral.[16] The neutralized solution should then be disposed of as hazardous waste according to your institution's guidelines.[14][17]
Q3: Can I reuse the this compound?
A3: In some cases, it may be possible to recover and reuse the BF₃·2H₂O. After quenching a reaction with ice and filtering the product, the aqueous filtrate containing the BF₃·2H₂O can be concentrated under reduced pressure to be potentially reused.[18] However, the purity and activity of the recovered catalyst should be verified.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is corrosive and reacts with water.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17] Avoid contact with skin and eyes, and do not inhale the vapors.[17] Keep the reagent away from water and incompatible materials.[17]
Q5: My product seems to co-elute with a persistent impurity during column chromatography. What can I do?
A5: If co-elution is an issue, you can try several strategies:
-
Optimize the mobile phase: Try a different solvent system with different polarity or selectivity. Sometimes, a small amount of a third solvent (e.g., a few drops of acetic acid or triethylamine, if your compound is stable) can improve separation.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral, acidic, or basic) or a different type of stationary phase.[12]
-
Use preparative TLC or HPLC: For very difficult separations, preparative TLC or HPLC can provide higher resolution.[12]
Visualizations
Caption: General experimental workflow for purification.
Caption: Decision tree for removing boron impurities.
References
- 1. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 2. What is Boron Trifluoride Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Boron Trifluoride | Borates Today [borates.today]
- 7. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. middlesexgases.com [middlesexgases.com]
- 15. airgas.com [airgas.com]
- 16. US4911758A - Disposal of waste aqueous boron trifluoride solutions - Google Patents [patents.google.com]
- 17. purdue.edu [purdue.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Managing Reactions with Boron Trifluoride Dihydrate
This technical support center is a resource for researchers, scientists, and drug development professionals using Boron trifluoride dihydrate (BF₃·2H₂O). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage your experiments, with a focus on handling exothermic reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions catalyzed by this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is unexpectedly vigorous or shows a rapid temperature increase (thermal runaway). | 1. Highly Exothermic Reaction: Some reactions, particularly polymerizations, are inherently highly exothermic with BF₃ catalysts.[1] 2. Inadequate Cooling: The cooling bath capacity is insufficient for the heat being generated. 3. Rapid Reagent Addition: Adding the catalyst or a reactant too quickly can lead to a sudden release of heat. 4. High Reactant Concentration: More concentrated solutions can lead to faster reaction rates and greater heat generation. | 1. Immediate Actions: a. Cease addition of any reagents. b. Enhance cooling immediately (e.g., add more dry ice to the bath). c. If the reaction is out of control, prepare to quench. 2. Preventative Measures: a. Dilution: Use a larger volume of solvent to help dissipate heat. b. Slow Addition: Add the catalyst and any highly reactive substrates dropwise, while carefully monitoring the internal temperature. c. Lower Temperature: Start the reaction at a lower temperature to maintain better control. d. Flow Chemistry: For highly exothermic processes, consider using a continuous flow reactor for superior heat management. |
| Reaction is sluggish or does not proceed to completion. | 1. Deactivated Catalyst: BF₃·2H₂O is sensitive to moisture. Contamination with water can deactivate the catalyst.[2] 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Handle BF₃·2H₂O under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring for any exotherm. 3. Solvent Selection: Choose a solvent in which all reactants are soluble at the desired reaction temperature. |
| Formation of a large amount of tar-like byproducts. | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of starting materials or products. 2. Excess Catalyst: Using too much BF₃·2H₂O can promote side reactions. 3. Prolonged Reaction Time: Leaving the reaction for too long after completion can result in product degradation. | 1. Precise Temperature Control: Maintain a consistent and optimal reaction temperature. 2. Catalyst Loading: Titrate the amount of catalyst to find the minimum effective concentration. 3. Reaction Monitoring: Track the reaction progress using techniques like TLC or GC and quench it as soon as it is complete. |
| Difficulty in quenching the reaction. | 1. Vigorous Quench Reaction: The reaction of BF₃·2H₂O with quenching agents like water can be exothermic. 2. Formation of Insoluble Boron Salts: Quenching can produce precipitates that make stirring and workup difficult. | 1. Controlled Quenching: Cool the reaction mixture to a low temperature (e.g., 0 °C) before slowly adding the quenching agent.[3] 2. Choice of Quenching Agent: Consider using a less reactive quenching agent, such as a chilled saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride, added dropwise. 3. Dilution: Dilute the reaction mixture with an appropriate solvent before quenching to prevent the formation of thick slurries. |
Frequently Asked Questions (FAQs)
Q1: Is this compound always associated with exothermic reactions?
A1: Not necessarily. While Lewis acids like BF₃ are often used in reactions that are exothermic, the nature of the reaction itself is the primary determinant. For instance, some polymerizations catalyzed by BF₃ complexes can be highly exothermic and difficult to control.[1] However, there are documented cases, such as the Pechmann reaction for coumarin (B35378) synthesis, where this compound is reported to promote the reaction without a perceivable exotherm, unlike when using strong acids like concentrated sulfuric acid.
Q2: What is the safest way to handle and store this compound?
A2: this compound is a corrosive and moisture-sensitive liquid.[2] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Store it in a tightly sealed container, away from incompatible materials such as bases and oxidizing agents, in a cool, dry place.
Q3: How do I properly quench a reaction containing this compound?
A3: Quenching should always be done cautiously. First, cool the reaction vessel in an ice bath. Then, slowly add a suitable quenching agent, such as chilled water, saturated aqueous sodium bicarbonate, or saturated aqueous ammonium chloride, dropwise with vigorous stirring. Be prepared for a potential exotherm during the quench.
Q4: What are the signs of a runaway reaction, and what should I do if one occurs?
A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature and pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture. If you suspect a runaway reaction, immediately stop the addition of any reagents, enhance the cooling, and if necessary and safe to do so, execute an emergency quench by adding a large volume of a pre-chilled quenching agent. Always have a clear escape route and notify others in the lab.
Q5: How does this compound differ from Boron trifluoride etherate in terms of reactivity and handling?
A5: this compound (BF₃·2H₂O) and Boron trifluoride etherate (BF₃·OEt₂) are both common sources of BF₃, but they have different properties. BF₃·OEt₂ is a complex of BF₃ with diethyl ether and is a fuming, moisture-sensitive liquid that reacts violently with water.[2][4] BF₃·2H₂O is a hydrate (B1144303) of BF₃ and is also a corrosive, moisture-sensitive liquid. While both are strong Lewis acids, the dihydrate is less volatile than the etherate. The presence of water in the dihydrate complex can influence its reactivity in certain reactions, sometimes making it a milder or more selective catalyst.
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
This protocol provides a general framework for managing a potentially exothermic reaction catalyzed by this compound.
Materials:
-
Reactants and anhydrous solvent
-
This compound
-
Inert gas (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Thermometer or thermocouple
-
Addition funnel
-
Quenching solution (e.g., chilled saturated aqueous NaHCO₃)
Procedure:
-
Set up a flame-dried reaction vessel equipped with a magnetic stirrer, thermometer, and an inert gas inlet.
-
Dissolve the substrate in the anhydrous solvent and cool the solution to the desired starting temperature (e.g., 0 °C or lower) using the cooling bath.
-
Slowly add the this compound dropwise via a syringe or an addition funnel, ensuring the internal temperature does not rise significantly.
-
Add the second reactant dropwise, maintaining the desired reaction temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of the chilled quenching solution.
-
Allow the mixture to warm to room temperature before proceeding with the workup.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is for emergency situations where a reaction is showing signs of thermal runaway.
Prerequisites:
-
A pre-chilled, large-volume quenching solution should be readily accessible.
-
Ensure a clear escape route and have appropriate safety equipment (fire extinguisher, safety shower) nearby.
Procedure:
-
If safe to do so, immediately stop any reagent addition and maximize external cooling.
-
If the temperature continues to rise uncontrollably, carefully but quickly add a large volume of the pre-chilled quenching solution to the reaction mixture with vigorous stirring. Be aware that this may cause a rapid release of gas.
-
Retreat to a safe distance and observe the reaction from behind a safety shield.
-
Once the reaction has subsided and the temperature has stabilized, proceed with caution.
Visualizations
Caption: Controlled exothermic reaction workflow.
Caption: Troubleshooting logic for common issues.
References
- 1. Is polymerization endothermic or exothermic class 12 chemistry CBSE [vedantu.com]
- 2. Is Boron Trifluoride Etherate Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. BORON TRIFLUORIDE DIETHYL ETHERATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Preventing protodeboronation in BF3 catalyzed couplings
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate protodeboronation, an undesired side reaction, particularly in the context of using stable organoboron precursors like potassium organotrifluoroborates in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
Protodeboronation is a chemical reaction where a carbon-boron bond in an organoboron compound, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is a common and detrimental side reaction in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] It consumes the boronic acid reagent, leading to the formation of a deboronated byproduct and reducing the overall yield of the desired coupled product, which can complicate purification.[2][3]
Q2: What is the role of BF3 and related species like potassium organotrifluoroborates (R-BF3K) in coupling reactions?
While boron trifluoride (BF3) is a strong Lewis acid, in the context of preventing protodeboronation, the focus is on its derivatives, potassium organotrifluoroborates (R-BF3K). These salts are highly stable, crystalline solids that serve as protected forms of boronic acids.[4] They are more resistant to protodeboronation than the corresponding boronic acids, making them excellent reagents for challenging coupling reactions.[5]
Q3: How do organotrifluoroborates and other stabilized boron reagents help prevent protodeboronation?
Organotrifluoroborates, along with other derivatives like MIDA boronates and pinacol (B44631) esters, utilize a "slow-release" strategy.[1][2][6] These stable precursors are designed to slowly hydrolyze in situ under the reaction conditions to generate the reactive boronic acid.[2][7] This strategy maintains a very low concentration of the often-unstable free boronic acid at any given moment.[1][2] By ensuring the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation, the formation of the undesired byproduct is minimized.[2][3]
Q4: What are the key factors that influence the rate of protodeboronation?
The tendency for a boronic acid to undergo protodeboronation is highly dependent on several factors:
-
pH and Base: The reaction's pH is a critical factor.[2] Both acidic and basic conditions can promote protodeboronation.[1][2] Strong bases, in particular, can accelerate the side reaction.[6][8]
-
Temperature: Higher temperatures often increase the rate of protodeboronation.[8]
-
Substrate Structure: The organic group attached to the boron atom plays a crucial role. Electron-deficient or heteroaromatic boronic acids (e.g., pyridine (B92270) or thiophene (B33073) boronic acids) are particularly susceptible to protodeboronation.[2][8][9]
-
Water Content: Water acts as the proton source for the reaction. While a small amount of water is often necessary for Suzuki couplings, excess water can promote protodeboronation.[3][8]
Q5: When should I choose a boronic acid vs. a boronic ester vs. an organotrifluoroborate?
The choice of boron reagent is critical for success. While simple, stable arylboronic acids may work well, for more challenging substrates, a stabilized form is recommended.
Visualizing the Core Problem and Solution
The following diagrams illustrate the competitive nature of cross-coupling and protodeboronation and the strategy used to overcome it.
Caption: Competing pathways for a boronic acid in a coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Boron Trifluoride Dihydrate (BF₃·2H₂O) Catalyst: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recovery and reuse of Boron Trifluoride Dihydrate (BF₃·2H₂O) catalyst in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recovery and reuse of BF₃·2H₂O catalyst.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery Yield of Catalyst | 1. Incomplete extraction from the organic phase. 2. Hydrolysis of BF₃·2H₂O during work-up.[1][2] 3. Formation of stable emulsions during extraction. 4. Adsorption of the catalyst onto solid byproducts or drying agents. | 1. Perform multiple extractions with small volumes of cold water. 2. Keep the reaction and extraction temperatures low to minimize hydrolysis. Work quickly during the aqueous wash steps. 3. Add a small amount of brine to the aqueous layer to break up emulsions. 4. Ensure all solid materials are thoroughly washed with the extraction solvent. Avoid using basic drying agents. |
| Reduced Catalytic Activity of Recovered Catalyst | 1. Contamination with water, leading to hydrolysis and formation of boric acid and fluoroboric acid.[1][2] 2. Presence of residual organic impurities from the previous reaction. 3. Incomplete removal of quenching agents (e.g., bases). | 1. Ensure the recovered catalyst is thoroughly dried under vacuum. The presence of excess water can deactivate the catalyst. 2. Purify the recovered catalyst by distillation under reduced pressure. 3. If a basic quench was used, ensure thorough washing with water to remove all salts. |
| Formation of a White Precipitate During Recovery | 1. Reaction of BF₃ with moisture in the air.[2] 2. Formation of insoluble salts upon addition of a quenching agent. | 1. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) whenever possible. 2. Ensure the quenching agent is fully soluble in the reaction mixture or that the resulting salts can be easily removed by filtration or washing. |
| Inconsistent Results Upon Catalyst Reuse | 1. Variable purity of the recovered catalyst. 2. Inconsistent water content in the recovered BF₃·2H₂O. | 1. Implement a consistent purification protocol for the recovered catalyst. 2. Analyze the water content of the recovered catalyst before reuse, for example, by Karl Fischer titration, to ensure consistency. |
Frequently Asked Questions (FAQs)
1. How can I recover BF₃·2H₂O from my reaction mixture?
A general procedure involves quenching the reaction, extracting the catalyst into an aqueous phase, and then purifying the catalyst. A detailed experimental protocol is provided below. The specific steps may need to be optimized for your particular reaction system.
2. What is the expected recovery yield for BF₃·2H₂O?
The recovery yield can vary significantly depending on the reaction conditions and the work-up procedure. With an optimized protocol, yields can range from 60% to 85%.
Illustrative Recovery Yields for BF₃·2H₂O
| Reaction Type | Work-up Method | Average Recovery Yield (%) |
| Esterification | Aqueous Extraction | 75-85 |
| Alkylation | Phase Separation | 65-75 |
| Polymerization | Adsorption on Polyvinyl Alcohol | 60-70 |
| Note: The data in this table is illustrative and may not be representative of all experimental outcomes. |
3. How can I assess the purity and activity of the recovered catalyst?
The purity of the recovered BF₃·2H₂O can be assessed using techniques like ¹⁹F NMR or ¹¹B NMR spectroscopy to identify characteristic shifts and the presence of impurities.[3][4] The water content can be determined by Karl Fischer titration. The activity of the recovered catalyst should be evaluated by running a small-scale test reaction and comparing the conversion and yield to that of a fresh catalyst.
Illustrative Purity and Activity Data for Recovered BF₃·2H₂O
| Recovery Cycle | Purity by ¹⁹F NMR (%) | Water Content (%) | Relative Activity (%) |
| Fresh Catalyst | >99 | 34.7 (theoretical) | 100 |
| 1st Reuse | 95-98 | 35-37 | 90-95 |
| 2nd Reuse | 90-95 | 36-39 | 80-88 |
| 3rd Reuse | <90 | >39 | <80 |
| Note: The data in this table is illustrative and may not be representative of all experimental outcomes. |
4. What causes the deactivation of BF₃·2H₂O catalyst?
The primary cause of deactivation is hydrolysis by water, which leads to the formation of less active species such as boric acid and fluoroboric acid.[1][2] Reaction with certain functional groups in the reactants or products can also lead to catalyst deactivation.
5. Can I regenerate a deactivated BF₃·2H₂O catalyst?
Regeneration of hydrolyzed BF₃·2H₂O is challenging in a standard laboratory setting. It is generally more practical to recover and reuse the active catalyst before significant deactivation occurs. Industrial processes for regenerating BF₃ exist but are often not feasible for laboratory scale.
Experimental Protocols
General Protocol for the Recovery of BF₃·2H₂O by Aqueous Extraction
Disclaimer: This is a generalized protocol and should be adapted based on the specific reaction components and safety considerations. Always perform a risk assessment before carrying out any new procedure.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a small amount of cold water or a saturated aqueous solution of a salt (e.g., NaCl) to quench the reaction and begin the extraction of the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Add more cold water and shake gently to extract the BF₃·2H₂O into the aqueous layer. Allow the layers to separate. If an emulsion forms, add a small amount of brine.
-
Separation: Carefully separate the aqueous layer containing the catalyst.
-
Back-Extraction (Optional): Wash the organic layer with another portion of cold water to recover any remaining catalyst. Combine the aqueous layers.
-
Purification: The recovered aqueous solution of BF₃·2H₂O can be used directly in some cases. For higher purity, the catalyst can be concentrated under reduced pressure. Further purification can be achieved by distillation under vacuum.
-
Analysis: Determine the concentration and purity of the recovered catalyst using appropriate analytical techniques (e.g., titration, NMR).
-
Storage: Store the recovered catalyst in a tightly sealed, corrosion-resistant container in a cool, dry place.
Visualizations
Caption: Experimental workflow for BF₃·2H₂O catalyst recovery and reuse.
Caption: Troubleshooting decision tree for reduced catalyst activity.
References
Navigating the Nuances of Water Content in Boron Trifluoride Dihydrate Catalysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the critical role of water content in the catalytic activity of boron trifluoride dihydrate (BF₃·2H₂O). Boron trifluoride is a versatile and potent Lewis acid catalyst employed in a wide array of organic transformations vital to drug discovery and development. However, its interaction with water presents a nuanced challenge. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to empower researchers to optimize their BF₃-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: Is water an activator or an inhibitor for boron trifluoride catalysis?
Water is essential for the formation of the catalytically active this compound (BF₃·2H₂O). Anhydrous boron trifluoride (BF₃) reacts with water to form hydrates, with the dihydrate being a stable and effective catalyst for many reactions. In this context, water acts as a co-catalyst. However, an excess of water beyond the formation of the dihydrate can lead to the formation of other species like fluoroboric acid and boric acid, which may alter the reaction pathway or deactivate the catalyst.
Q2: What are the visual cues of improper water content in my reaction?
-
Too little water (anhydrous BF₃): Anhydrous BF₃ is a gas that fumes in moist air, forming a white mist as it reacts with atmospheric moisture to form hydrates.[1] If you are using anhydrous BF₃ and see excessive fuming upon addition to your reaction mixture, it indicates the presence of moisture. The reaction may be sluggish or may not initiate if sufficient water is not present to form the active catalytic species.
-
Too much water: An excess of water can lead to a heterogeneous reaction mixture or phase separation, depending on the solvent. It can also lead to a decrease in catalytic activity and the formation of byproducts due to hydrolysis of the catalyst.
Q3: How can I control the water content in my reaction?
For reproducible results, it is often best to use commercially available this compound. If you are preparing the catalyst in situ from anhydrous BF₃, precise addition of two molar equivalents of water is crucial. To remove excess moisture from reagents and solvents, standard drying techniques such as using molecular sieves, distillation from a drying agent, or handling under an inert atmosphere are recommended.
Q4: What is the difference between using boron trifluoride etherate (BF₃·OEt₂) and this compound?
Boron trifluoride etherate is a convenient liquid source of BF₃ and is often used in reactions where strictly anhydrous conditions are desired.[2] It is highly sensitive to moisture and will react with any water present to form hydrates.[3] this compound is the pre-formed, stable hydrated catalyst. The choice between the two depends on the specific reaction and the desired level of water control. For reactions where the dihydrate is the active catalyst, using it directly can provide more consistent results.
Troubleshooting Guide
| Issue | Potential Cause Related to Water Content | Suggested Solution |
| Low or no product yield | Insufficient Water: The active BF₃·2H₂O catalyst may not have formed in sufficient quantity if using anhydrous BF₃ in a scrupulously dry system. | Add a controlled amount of water (2 equivalents relative to BF₃) to the reaction mixture. Consider using commercially available BF₃·2H₂O for better reproducibility. |
| Excess Water: The catalyst may be deactivated or hydrolyzed due to an excess of water in the reagents or solvent. | Thoroughly dry all solvents and reagents before use. Handle the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. | |
| Inconsistent reaction rates or yields between batches | Variable Water Content: Inconsistent levels of adventitious water in reagents or solvents can lead to variable amounts of the active catalyst being formed. | Standardize the drying procedure for all reagents and solvents. Use a consistent source and grade of BF₃·2H₂O. |
| Formation of unexpected byproducts | Hydrolysis of Catalyst or Substrate: Excess water can lead to the formation of boric acid and hydrofluoric acid, which can catalyze side reactions or degrade sensitive substrates. | Minimize water content to the stoichiometric amount required for the dihydrate. Run the reaction at the recommended temperature to avoid promoting side reactions. |
Data Presentation
The precise control of water content is crucial for optimizing reactions catalyzed by boron trifluoride. The following table, derived from data on the oligomerization of 1-decene (B1663960) using a BF₃-water-silica catalyst, illustrates the impact of water concentration on conversion and product selectivity. While this is from a specific industrial application, it demonstrates the general principle of how water content can fine-tune catalytic performance.
| Water Content in Feed (ppm) | 1-Decene Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) | Tetramer Selectivity (%) |
| 37 | 85.4 | 23.3 | 61.4 | 14.7 |
Data adapted from U.S. Patent 4,394,296 A.
Experimental Protocols
Pechmann Reaction for the Synthesis of 4-Methylcoumarins using this compound
This protocol describes the synthesis of 4-methylcoumarin (B1582148) derivatives from substituted phenols and methyl acetoacetate (B1235776), as reported by Stoyanov and Mezger (2005).[4] This reaction demonstrates the high efficiency of this compound as a catalyst.
Materials:
-
Substituted phenol (B47542) (30 mmol)
-
Methyl acetoacetate (3.48 g, 30 mmol)
-
This compound (20.8 g, 200 mmol)
-
Crushed ice
-
Water
Procedure:
-
Combine the substituted phenol (30 mmol), methyl acetoacetate (30 mmol), and this compound (200 mmol) in a suitable reaction vessel.
-
Heat the mixture to 60°C for 5-20 minutes (reaction time varies with the substrate).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 g of crushed ice.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with water.
-
Air dry the purified 4-methylcoumarin derivative.
Expected Outcome:
This procedure is reported to yield 4-methylcoumarin derivatives in excellent yields (98-99%).[4]
Visualizations
Logical Relationship: Effect of Water on BF₃ Catalysis
The following diagram illustrates the transformation of anhydrous boron trifluoride in the presence of water and its impact on catalytic activity.
Caption: Formation of the active BF₃·2H₂O catalyst and its subsequent hydrolysis with excess water.
Experimental Workflow: Pechmann Condensation
This diagram outlines the key steps in the experimental protocol for the Pechmann condensation reaction.
Caption: Step-by-step workflow for the synthesis of 4-methylcoumarins.
References
Technical Support Center: In-Situ Generation of Boron Trifluoride Dihydrate for Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in-situ generation and application of Boron Trifluoride Dihydrate (BF₃·2H₂O) as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BF₃·2H₂O) and why is it used as a catalyst?
A1: this compound is a complex of boron trifluoride and two water molecules. It functions as a potent Lewis acid catalyst in a variety of organic reactions.[1] Its catalytic activity is similar to mineral acids in some cases and to metal halides in others.[2] The presence of water can, in some instances, enhance the catalytic activity of boron trifluoride.[2]
Q2: What are the advantages of generating BF₃·2H₂O in-situ?
A2: In-situ generation, typically by the controlled addition of water to a more manageable precursor like boron trifluoride etherate (BF₃·OEt₂), offers several advantages. It allows for precise control over the catalyst's concentration and avoids the handling and storage of the highly corrosive and fuming BF₃·2H₂O.[3] This method can also be more economical and safer.
Q3: What types of reactions are catalyzed by BF₃·2H₂O?
A3: BF₃·2H₂O and related BF₃ complexes are versatile catalysts for a range of organic transformations, including:
-
Condensation reactions: Such as the Pechmann reaction for coumarin (B35378) synthesis.[4][5]
-
Electrophilic Aromatic Substitution (EAS): Including Friedel-Crafts alkylation and acylation.[6]
-
Rearrangement and cleavage of epoxides. [7]
-
Esterification reactions. [7]
-
Polymerization reactions. [3]
Q4: How does the stoichiometry of water affect the catalytic activity?
A4: The ratio of water to the boron trifluoride precursor is critical. While BF₃·2H₂O is a stable and effective catalyst, an excess of water can lead to the formation of less active species and eventually complete hydrolysis of the boron trifluoride, rendering it inactive.[6] Conversely, the absence of water may result in a less active catalytic system for certain reactions.
Q5: Is it possible to reuse the BF₃·2H₂O catalyst?
A5: Yes, in some cases, the catalyst can be recovered and reused. For instance, in the Pechmann reaction, after quenching the reaction with ice water, the aqueous phase containing the catalyst can be concentrated under reduced pressure for reuse.[4]
Experimental Protocols
In-situ Generation of this compound
This protocol describes a general method for generating BF₃·2H₂O in the reaction mixture from boron trifluoride etherate.
Materials:
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous reaction solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Deionized water
-
Substrates for the catalytic reaction
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add the anhydrous solvent and the substrates under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the required amount of boron trifluoride etherate to the stirred reaction mixture via a syringe.
-
In a separate vial, prepare a dilute solution of deionized water in the anhydrous reaction solvent.
-
Carefully add the water solution dropwise to the reaction mixture. For the generation of BF₃·2H₂O, the molar ratio of water to BF₃·OEt₂ should be 2:1.
-
Allow the reaction mixture to stir at the specified temperature for the desired reaction time, monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
Example Application: Pechmann Reaction for Coumarin Synthesis
This protocol is adapted from a procedure using pre-formed BF₃·2H₂O and can be used as a basis for reactions with the in-situ generated catalyst.[4][5]
Materials:
-
Substituted phenol (B47542) (e.g., resorcinol, 30 mmol)
-
β-ketoester (e.g., methyl acetoacetate, 30 mmol)
-
This compound (200 mmol)
Procedure:
-
In a round-bottom flask, combine the substituted phenol, β-ketoester, and this compound.
-
Heat the mixture to 60 °C and stir for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g).
-
Collect the precipitated product by filtration, wash with cold water, and air dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., 50% ethanol).
Data Presentation
The following tables summarize quantitative data for reactions catalyzed by this compound.
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Resorcinol | Methyl acetoacetate | BF₃·2H₂O | 60 | 20 min | 99 | [4] |
| Pyrogallol | Methyl acetoacetate | BF₃·2H₂O | 60 | 5 min | 99 | [5] |
| Phloroglucinol | Methyl acetoacetate | BF₃·2H₂O | 60 | 5 min | 98 | [5] |
| 4-Methoxyphenol | Methyl acetoacetate | BF₃·2H₂O | 60 | 20 min | 98 | [5] |
| 4-Ethoxyphenol | Methyl acetoacetate | BF₃·2H₂O | 60 | 20 min | 99 | [5] |
Table 1: Pechmann Reaction for the Synthesis of 4-Methylcoumarins.
| Reactant 1 | Reactant 2 | Catalyst System | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylacetic acid | Resorcinol | BF₃·OEt₂ | 110 | 30 min | High (unspecified) | [6] |
| Steroid sapogenins | Benzaldehyde | BF₃·OEt₂ | Not specified | Not specified | Good (unspecified) | |
| Toluene | Benzyl chloride | BF₃·OEt₂ | Not specified | Not specified | High (unspecified) | [8] |
Table 2: Examples of Friedel-Crafts and Aldol-type Reactions Catalyzed by BF₃·OEt₂. (Note: The presence and role of water as a co-catalyst are often implied in these systems).
Troubleshooting Guides
Common Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no catalytic activity | 1. Incorrect stoichiometry of water: Too much water can lead to hydrolysis and deactivation of the catalyst. Too little may result in a less active catalytic species. 2. Poor quality of BF₃ precursor (e.g., BF₃·OEt₂): The precursor may have degraded due to improper storage. 3. Presence of basic impurities: Amines, alcohols, or other Lewis bases in the starting materials or solvent can neutralize the Lewis acidic catalyst. | 1. Carefully control the addition of water to achieve the desired BF₃:H₂O ratio. A 1:2 ratio is generally targeted for BF₃·2H₂O. 2. Use freshly opened or purified BF₃·OEt₂. Distillation can be performed to purify older batches. 3. Ensure all starting materials and solvents are pure and dry. If necessary, purify them before use. |
| Formation of side products | 1. Excessive catalyst loading: This can lead to undesired side reactions or polymerization. 2. Reaction temperature is too high: Higher temperatures can promote side reactions and decomposition. 3. Protodeboronation: In reactions involving boronic acids, the C-B bond can be cleaved by excess water or strong bases. | 1. Titrate the amount of catalyst to find the optimal loading for your specific reaction. 2. Optimize the reaction temperature. Running the reaction at a lower temperature for a longer time may improve selectivity. 3. Use anhydrous solvents and carefully select a milder base if applicable. |
| Reaction is sluggish or stalls | 1. Insufficient catalyst loading: The amount of catalyst may be too low to drive the reaction to completion. 2. Deactivation of the catalyst: The catalyst may be deactivated by byproducts or impurities over the course of the reaction. 3. Poor solubility of reactants: If the reactants are not fully dissolved, the reaction rate will be limited. | 1. Incrementally increase the catalyst loading. 2. Consider a slow addition of the catalyst over the course of the reaction to maintain an active concentration. 3. Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Visualizations
Caption: Workflow for the in-situ generation of BF₃·2H₂O catalyst.
References
- 1. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]
- 2. api.pageplace.de [api.pageplace.de]
- 3. US2919177A - Production of this compound - Google Patents [patents.google.com]
- 4. Pechmann Reaction Promoted by this compound | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. westmont.edu [westmont.edu]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Monitoring BF3 Dihydrate Catalyzed Reactions: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals leveraging the catalytic power of boron trifluoride dihydrate (BF₃·2H₂O), real-time monitoring of reaction progress is crucial for optimization, kinetic analysis, and ensuring reaction safety. This guide provides a comparative overview of common analytical techniques used to monitor these reactions, supported by experimental data and detailed protocols.
At a Glance: Comparing the Tools of the Trade
The choice of an analytical method for monitoring a BF₃ dihydrate catalyzed reaction is a critical decision that depends on the specific reaction conditions, the nature of the reactants and products, and the type of data required. The following table summarizes the key characteristics of the most frequently employed techniques to aid in this selection process.
| Analytical Method | Principle | Mode of Operation | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | In-situ or ex-situ (sampling) | Structural information, quantitative concentration of reactants, intermediates, and products.[1] | Non-invasive, provides detailed structural insights, multi-nuclear capabilities (¹H, ¹³C, ¹¹B, ¹⁹F) allow for direct observation of the catalyst.[2] | Lower sensitivity compared to other methods, requires specialized equipment (high-pressure NMR tubes for in-situ monitoring at elevated temperatures and pressures).[3] |
| FTIR Spectroscopy | Vibrational transitions of molecular bonds | In-situ (probe) or ex-situ (sampling) | Functional group analysis, concentration changes of key species over time.[4] | Real-time monitoring with high temporal resolution, sensitive to changes in chemical bonding, relatively cost-effective. | Complex spectra can be difficult to interpret, overlapping peaks may require chemometric analysis, less structural information than NMR. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase | Ex-situ (sampling) | Separation and quantification of volatile reactants, products, and byproducts. | High separation efficiency, excellent for quantitative analysis of complex mixtures, can be coupled with mass spectrometry (GC-MS) for definitive identification.[5][6] | Limited to volatile and thermally stable compounds, requires sample preparation (quenching, extraction, derivatization), not a real-time method. |
| HPLC | Separation of compounds in a liquid mobile phase | Ex-situ (sampling) | Separation and quantification of non-volatile or thermally labile compounds. | Wide applicability to a broad range of compounds, various detection methods available (UV-Vis, MS).[7] | Requires sample preparation, not a real-time method, solvent consumption can be high. |
In-Depth Analysis of Key Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Reaction
NMR spectroscopy stands out as a powerful, non-invasive technique for monitoring BF₃ dihydrate catalyzed reactions, offering rich structural and quantitative information.[8][9] The ability to use various nuclei provides a comprehensive picture of the reaction dynamics.
Experimental Protocol: In-situ NMR Monitoring
-
Sample Preparation: In a dry glovebox, the reaction is set up directly in a standard NMR tube or a specialized high-pressure NMR tube. The reactants, solvent (deuterated), and BF₃ dihydrate are added in the desired stoichiometry.
-
Instrument Setup: The NMR spectrometer is tuned to the desired nuclei (e.g., ¹H, ¹⁹F, ¹¹B). For kinetic studies, an array of spectra is set up to be acquired at regular time intervals.
-
Data Acquisition: The reaction is initiated, often by bringing the sample to the desired temperature inside the NMR probe. A series of spectra is then recorded over the course of the reaction.
-
Data Analysis: The disappearance of reactant signals and the appearance of product signals are integrated and plotted against time to obtain kinetic profiles. Changes in the chemical shifts of the ¹¹B and ¹⁹F signals can provide insights into the state of the BF₃ catalyst.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
In-situ FTIR spectroscopy is an excellent choice for real-time monitoring of reactions involving clear changes in functional groups.[4] By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, continuous data can be collected without the need for sampling.
Experimental Protocol: In-situ FTIR Monitoring
-
System Setup: An FTIR spectrometer equipped with a fiber-optic ATR probe is used. The reaction is assembled in a suitable reactor with an appropriate port for the probe.
-
Background Spectrum: A background spectrum of the solvent and catalyst is collected at the reaction temperature before the addition of the reactants.
-
Reaction Initiation and Monitoring: The reaction is initiated, and spectra are collected at regular intervals.
-
Data Analysis: The absorbance of characteristic peaks for reactants and products is monitored over time. This data can be used to generate concentration profiles and determine reaction kinetics.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. youtube.com [youtube.com]
- 5. Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Spectroscopic Techniques for the Study of Boron Trifluoride-Water Complexes
For researchers, scientists, and drug development professionals, understanding the interaction of Lewis acids like boron trifluoride (BF₃) with water is crucial for a variety of applications, from catalysis to synthetic chemistry. This guide provides a comparative overview of analytical techniques, with a focus on ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of boron trifluoride dihydrate (BF₃·2H₂O) and related species in solution.
Boron trifluoride is a potent Lewis acid that readily forms adducts with Lewis bases, including water. The interaction of BF₃ with water leads to the formation of a monohydrate (BF₃·H₂O) and a dihydrate (BF₃·2H₂O). In aqueous solutions, these species exist in a complex equilibrium, which can also include the hydroxytrifluoroborate anion (BF₃OH⁻) and the hydronium cation (H₃O⁺). The dihydrate is often represented as the ionic pair H₃O⁺·BF₃OH⁻.[1] Elucidating the structure and dynamics of these complexes is key to understanding their reactivity.
Spectroscopic Techniques at a Glance
A variety of spectroscopic methods can be employed to study the BF₃-water system. The choice of technique depends on the specific information required, such as structural confirmation, quantitative analysis, or dynamic properties.
| Technique | Information Provided | Advantages | Limitations |
| ¹¹B NMR Spectroscopy | Boron coordination environment (trigonal vs. tetrahedral), presence of different boron species in equilibrium.[2] | Direct observation of the boron nucleus, sensitive to changes in coordination. | Broad signals due to the quadrupolar nature of ¹¹B, B-F coupling is often not resolved.[3][4] |
| ¹⁹F NMR Spectroscopy | Information on the fluorine environment, observation of B-F coupling, can distinguish between different fluorinated boron species.[1] | High sensitivity, sharp signals, wide chemical shift range, observation of coupling to boron.[5] | Indirectly probes the boron center. |
| Vibrational Spectroscopy (IR/Raman) | Identification of functional groups (B-F, O-H), information on molecular symmetry and bond strength changes upon complexation.[1][6] | Sensitive to molecular structure and bonding, can be used for solid, liquid, and gas phase studies. | Complex spectra can be difficult to interpret, especially for mixtures. |
| Computational Chemistry | Prediction of NMR chemical shifts, vibrational frequencies, and stable structures of complexes.[1][7] | Provides theoretical insights to aid in the interpretation of experimental data, can model transient species. | Accuracy is dependent on the level of theory and basis set used, requires computational resources. |
¹¹B NMR Spectroscopy in Detail
¹¹B NMR is a powerful tool for directly probing the boron center in the BF₃-water system. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of the attached ligands.
Expected ¹¹B NMR Chemical Shifts
In the context of the BF₃-water system, different boron species will exhibit distinct ¹¹B NMR chemical shifts. It is important to note that a single, sharp resonance for a discrete BF₃·2H₂O molecule is not typically observed in solution due to rapid chemical exchange and its existence as an ionic pair (H₃O⁺·BF₃OH⁻).[1][8] Instead, a broadened signal or signals representing an average of the species in equilibrium are often seen. The chemical shift of the hydroxytrifluoroborate anion (BF₃OH⁻), a key component of the dihydrate in its ionic form, has been reported.[8]
| Boron Species | Coordination | Typical ¹¹B Chemical Shift (δ, ppm) |
| BF₃·OEt₂ (Reference) | Tetrahedral | 0 |
| BF₃OH⁻ | Tetrahedral | ~-1.0 to -2.0 |
| Other BF₃ Adducts | Tetrahedral | Generally -2 to 20 |
| Triorganoboranes | Trigonal | 83 to 93 |
Chemical shifts are relative to BF₃·OEt₂.[2]
The addition of a Lewis base like water to the empty p-orbital of the trigonal BF₃ molecule results in a change to a tetrahedral coordination, causing a characteristic upfield shift in the ¹¹B NMR spectrum.[2]
Experimental Protocol: ¹¹B NMR of the BF₃-Water System
Objective: To prepare a sample of the boron trifluoride-water system for ¹¹B NMR analysis to observe the boron species in solution.
Materials:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Deionized water
-
Anhydrous aprotic solvent (e.g., acetone-d₆, acetonitrile-d₃)
-
Gas-tight syringe
Procedure:
-
Solvent Preparation: Dry the chosen deuterated aprotic solvent over molecular sieves to remove any residual water.
-
Sample Preparation: a. In a clean, dry quartz NMR tube, add approximately 0.5 mL of the anhydrous deuterated solvent. b. Using a gas-tight syringe, add a precise amount of BF₃·OEt₂ to the NMR tube. The final concentration should be in the range of 0.1-0.5 M. c. Add a stoichiometric amount of water (e.g., for a 2:1 water to BF₃ ratio to favor the dihydrate) using a microliter syringe. It is advisable to prepare a dilute solution of water in the deuterated solvent to add a more precise amount. d. Cap the NMR tube securely and gently mix the contents.
-
NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe for the ¹¹B nucleus. c. Acquire the ¹¹B NMR spectrum. Typical acquisition parameters might include:
- Pulse sequence: A simple pulse-acquire sequence is usually sufficient.
- Temperature: Start at room temperature. Low-temperature experiments (e.g., down to -80 °C) may be necessary to slow down exchange processes and resolve individual species.[1]
- Reference: Use the known chemical shift of BF₃·OEt₂ (if present in excess) or an external standard. d. Process the spectrum with appropriate window functions to improve the signal-to-noise ratio of the potentially broad peaks.
Note: Boron trifluoride and its complexes are moisture-sensitive and corrosive. All manipulations should be carried out in a fume hood using appropriate personal protective equipment. The use of quartz NMR tubes is highly recommended to avoid the broad background signal from the borosilicate glass of standard NMR tubes.[3][4]
Alternative Analytical Techniques
While ¹¹B NMR provides direct insight into the boron center, a more complete picture of the BF₃-water system is obtained by using complementary techniques.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for studying this system. Unlike in ¹¹B NMR, the coupling between ¹¹B and ¹⁹F is often observable in the ¹⁹F spectrum, providing valuable structural information.[1] The ¹⁹F spectrum of the BF₃·H₂O complex in acetone (B3395972) at low temperatures shows a quartet due to coupling with the ¹¹B nucleus (I=3/2).[1] Different fluorinated species in the equilibrium mixture will have distinct ¹⁹F chemical shifts.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy can detect changes in the B-F and O-H vibrational modes upon complexation. Ab initio calculations have been used to predict the vibrational spectra of BF₃-water complexes, which can then be compared with experimental data from techniques like matrix isolation infrared spectroscopy.[1] These studies help in understanding the structural changes and the strength of the interaction between BF₃ and water.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the structures and NMR chemical shifts of the species in the BF₃-water system.[7] These theoretical calculations can help in the assignment of experimental spectra and provide insights into the relative stabilities of the different hydrates and their ionic forms.
Visualizing the BF₃-Water Equilibrium
The interaction between boron trifluoride and water is not a simple 1:1 adduct formation but rather a dynamic equilibrium. The following diagram illustrates the relationships between the key species involved.
Caption: Equilibrium between BF₃, water, and its hydrated complexes.
Conclusion
The study of this compound complexes and the broader BF₃-water system requires a multi-technique approach. ¹¹B NMR spectroscopy offers direct information about the boron coordination environment and is essential for identifying the different boron-containing species in solution. However, due to the dynamic nature of the equilibria and the quadrupolar properties of the boron nucleus, interpreting ¹¹B NMR spectra can be challenging. For a comprehensive understanding, it is highly recommended to combine ¹¹B NMR with ¹⁹F NMR, vibrational spectroscopy, and computational modeling. This integrated approach allows for a more complete and accurate characterization of the structures, dynamics, and reactivity of these important chemical entities.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. Accurate prediction of 11B NMR chemical shift of BODIPYs via machine learning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
A Comparative Guide to the Catalytic Efficiency of BF3 Dihydrate and BF3 Etherate
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride (BF3) complexes are versatile and potent Lewis acid catalysts widely employed in organic synthesis. Among the various forms, BF3 dihydrate (BF3·2H2O) and BF3 etherate (BF3·O(C2H5)2) are two commonly utilized catalysts. This guide provides an objective comparison of their catalytic efficiency, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.
At a Glance: Key Differences
| Feature | BF3 Dihydrate | BF3 Etherate |
| State | Liquid | Liquid |
| Handling | More stable and less fuming than the monohydrate.[1] | A conveniently handled liquid source of BF3, though moisture-sensitive and can fume in moist air.[2][3] |
| Primary Use | Catalyst for condensations, rearrangements, and polymerizations. | Widely used catalyst for a broad range of reactions including acylations, alkylations, and polymerizations.[4][5] |
| Moisture Sensitivity | It is a hydrate, but can still be reactive. | Highly sensitive to moisture, which can lead to decomposition.[3] |
Catalytic Efficiency in the Pechmann Condensation
The Pechmann condensation, a classic method for synthesizing coumarins, serves as an excellent case study for comparing the catalytic efficiency of BF3 dihydrate and BF3 etherate.
Quantitative Data Summary
| Catalyst | Substrate | Product | Reaction Time | Yield (%) | Reference |
| BF3 Dihydrate | Resorcinol | 7-Hydroxy-4-methylcoumarin | 20 min (at 60°C) | 99% | [6] |
| BF3 Dihydrate | Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 5 min (at 60°C) | 98% | [6] |
| BF3 Dihydrate | Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 5 min (at 60°C) | 98% | [6] |
| Polymer-Bound BF3 Etherate | Various Phenols | Various 4-methylcoumarins | 2-3 hours | 72-96% | N/A |
| Concentrated H2SO4 | 3-Methoxyphenol / 3-Ethoxyphenol | 7-Methoxy/Ethoxy-4-methylcoumarin | Not specified | 40-70% | [6] |
As the data indicates, BF3 dihydrate demonstrates exceptional efficiency in the Pechmann condensation, affording near-quantitative yields in remarkably short reaction times.[6] In a direct comparison mentioned in the study, its performance significantly surpasses that of concentrated sulfuric acid. While a direct comparison with neat BF3 etherate under identical conditions is not available in the reviewed literature, the performance of polymer-bound BF3 etherate suggests comparable, albeit slightly lower, efficiency.
Experimental Protocol: Pechmann Reaction with BF3 Dihydrate
The following protocol is adapted from the synthesis of 4-methylcoumarin (B1582148) derivatives using BF3 dihydrate as a catalyst.[6]
Materials:
-
Substituted phenol (B47542) (30 mmol)
-
Methyl acetoacetate (B1235776) (3.48 g, 30 mmol)
-
Boron trifluoride dihydrate (20.8 g, 200 mmol)
-
Crushed ice
Procedure:
-
A mixture of the phenol, methyl acetoacetate, and this compound is heated to 60°C for 20 minutes.
-
After cooling to room temperature, the mixture is poured into 50 g of crushed ice.
-
The resulting crystals are filtered, washed with water, and air-dried to yield the crude product.
-
If necessary, the product can be recrystallized from a suitable solvent.
Catalytic Efficiency in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones, where Lewis acids play a crucial role in activating the acylating agent.
Quantitative Data Summary
| Catalyst | Aromatic Substrate | Acylating Agent | Product | Yield (%) | Reference |
| BF3 Etherate | Indole (B1671886) | Acetic Anhydride | 3-Acetylindole | 83% | [8] |
| BF3 Etherate | Isobutylbenzene | Acetic Anhydride | 4-Isobutylacetophenone | 91-100% (conversion) | [7] |
| BF3 Dihydrate | Anisole | Acetic Anhydride | p-Methoxyacetophenone | Data Not Available | - |
The lack of quantitative data for BF3 dihydrate in this specific reaction highlights a potential area for future research to establish a direct comparison.
Experimental Protocol: Friedel-Crafts Acylation with BF3 Etherate
The following is a general protocol for the BF3 etherate-promoted acylation of indoles.[8]
Materials:
-
Indole (0.5 mmol)
-
Anhydride (0.6 mmol)
-
Boron trifluoride etherate (0.5 mmol)
-
Dichloromethane (DCM) (1.5 mL)
Procedure:
-
To a solution of indole in DCM, add the anhydride.
-
Add boron trifluoride etherate to the mixture.
-
Stir the reaction at room temperature for the appropriate time (e.g., 12 hours).
-
Upon completion, the reaction is worked up using standard procedures to isolate the 3-acylindole product.
Conclusion
Based on the available data, BF3 dihydrate emerges as a highly efficient and practical catalyst for the Pechmann condensation, offering excellent yields in short reaction times. Its stability and non-exothermic reaction profile present advantages for larger-scale synthesis.
BF3 etherate remains a versatile and widely used Lewis acid catalyst for a broad range of reactions, including Friedel-Crafts acylation, where it demonstrates high conversion rates.
The choice between BF3 dihydrate and BF3 etherate will ultimately depend on the specific reaction, substrate, and desired reaction conditions. For Pechmann condensations, the evidence strongly supports the use of BF3 dihydrate for superior efficiency. For other reactions like Friedel-Crafts acylation, while BF3 etherate is a proven catalyst, the catalytic potential of BF3 dihydrate warrants further investigation to establish a direct and comprehensive comparison. Researchers are encouraged to consider these factors and the supporting data presented in this guide to make an informed decision for their synthetic endeavors.
References
- 1. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. medcraveonline.com [medcraveonline.com]
- 5. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. US5118860A - Bf3 catalyzed acylation of aromatic compounds - Google Patents [patents.google.com]
- 8. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Greener Alternatives to Boron Trifluoride Dihydrate in Friedel-Crafts Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals seeking safer, more sustainable, and efficient catalytic systems for carbon-carbon bond formation, this guide provides an objective comparison of viable alternatives to Boron trifluoride dihydrate in Friedel-Crafts reactions. This document synthesizes experimental data to evaluate the performance of solid acid catalysts, metal triflates, and ionic liquids, offering detailed protocols and performance metrics.
Boron trifluoride (BF₃) and its complexes, such as the dihydrate (BF₃·2H₂O), are potent Lewis acid catalysts widely employed in Friedel-Crafts alkylation and acylation reactions.[1] However, their use is associated with significant drawbacks. BF₃ is a toxic, corrosive gas that forms dense, pungent fumes in moist air.[2][3][4] Its dihydrate is also corrosive and can cause severe skin burns and eye damage.[5][6] These hazardous properties, coupled with difficulties in catalyst separation and recycling, have spurred the development of more environmentally benign alternatives.
This guide explores several classes of catalysts that have emerged as effective substitutes for BF₃·2H₂O, focusing on their catalytic activity, reusability, and milder reaction conditions.
Key Alternative Catalytic Systems
The primary alternatives to traditional Lewis acids like this compound can be categorized as follows:
-
Solid Acid Catalysts: This broad category includes materials like zeolites, clays, and supported heteropoly acids.[7][8][9] Their heterogeneous nature facilitates easy separation from the reaction mixture, enabling catalyst recycling and reducing waste.[8][9]
-
Metal Triflates: As water-tolerant Lewis acids, metal triflates have gained significant interest.[10][11] They can be used in catalytic amounts and are often recyclable, offering a greener alternative to stoichiometric Lewis acids.[10][11]
-
Ionic Liquids: These compounds are often touted as "green solvents" due to their low vapor pressure and high thermal stability.[12] In Friedel-Crafts reactions, they can function as both the solvent and the catalyst, sometimes in conjunction with other Lewis acids to enhance reactivity.[13][14]
Performance Comparison: Friedel-Crafts Acylation
To provide a clear comparison, this section focuses on the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640), a common model reaction.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boron Trifluoride Etherate (as a proxy for BF₃ dihydrate) | Stoichiometric | Room Temp | - | High | [15] |
| Zeolite H-Beta | Catalyst amount varies | 90-150 | 1-8 | 80-98 | [16] |
| Montmorillonite K-10 Clay | Catalyst amount varies | 115 | 0.5 | 92 | [17] |
| Copper (II) Triflate - Cu(OTf)₂ in [bmim][BF₄] | 10 | 80 | 1 | >99 | [14] |
| 1-ethyl-3-methylimidazolium trifluoromethanesulfonate | Solvent & Catalyst | 90 | 2 | 95 | [18] |
Note: Direct comparative data for BF₃ dihydrate under identical conditions is scarce in the literature; BF₃ etherate is used as a functional equivalent. Catalyst loading for solid acids is often reported by weight.
Experimental Protocols
Below are representative experimental methodologies for key alternative catalysts.
Protocol 1: Acylation of Anisole using Zeolite H-Beta
-
Catalyst Activation: Zeolite H-Beta is calcined at 550°C for 4 hours to remove adsorbed water.
-
Reaction Setup: A mixture of anisole (10 mmol), acetic anhydride (12 mmol), and activated Zeolite H-Beta (0.5 g) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: The mixture is heated to 130°C and stirred for 4 hours.
-
Work-up and Isolation: After cooling, the catalyst is filtered off and washed with ethyl acetate. The filtrate is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
Protocol 2: Acylation of Benzene (B151609) using Copper (II) Triflate in an Ionic Liquid
-
Reaction Setup: To a solution of copper (II) triflate (0.5 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) (2 mL), benzene (10 mmol) and benzoyl chloride (5 mmol) are added.
-
Reaction Execution: The mixture is stirred at 80°C for 1 hour.
-
Work-up and Isolation: The product is extracted with diethyl ether. The ionic liquid/catalyst phase can be separated and potentially reused for subsequent reactions. The ether extracts are combined, washed with water, and dried. The solvent is evaporated to yield the desired ketone.[14]
Visualizing the Reaction Pathways and Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of a Friedel-Crafts acylation and a typical experimental workflow.
Caption: General mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: A typical experimental workflow for a heterogeneously catalyzed reaction.
Concluding Remarks
The shift away from hazardous and difficult-to-handle catalysts like this compound is a critical step towards greener and more sustainable chemical synthesis. Solid acid catalysts, such as zeolites and clays, offer high reactivity, selectivity, and the significant advantage of being easily recyclable.[19][20][21] Metal triflates have proven to be highly efficient, water-tolerant Lewis acids, expanding the scope of Friedel-Crafts reactions to less conventional solvent systems.[10][11] Furthermore, ionic liquids provide a unique reaction medium that can enhance catalytic activity and simplify product isolation.[12][13]
The choice of an alternative will depend on the specific requirements of the reaction, including substrate reactivity, desired product, and scalability. However, the data strongly suggests that these modern catalytic systems can match or even exceed the performance of traditional Lewis acids while offering significant improvements in safety and environmental impact.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Boron Trifluoride Guide: Safety, Hazards, Industry Usage and More [cloudsds.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Boron Trifluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Use of Solid Catalysts in Friedel-Crafts Acylation Reactions [air.unipr.it]
- 8. researchgate.net [researchgate.net]
- 9. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis# [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
- 18. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Zeolite Catalyzed Friedel-Crafts Reactions: A Review (2020) | Yogeesha N. Nayak | 15 Citations [scispace.com]
- 21. benthamdirect.com [benthamdirect.com]
A Comparative Guide to BF₃ Dihydrate Catalyzed Reactions: GC-MS Product Analysis
For researchers, scientists, and drug development professionals, the choice of a catalyst is a critical decision that can significantly impact reaction efficiency, product yield, and purity. Boron trifluoride dihydrate (BF₃·2H₂O), a stable and effective Lewis acid, presents a compelling alternative to traditional catalysts in various organic syntheses. This guide provides an objective comparison of BF₃ dihydrate with other catalysts in key reactions, supported by experimental data and detailed protocols for product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Pechmann Reaction: Synthesis of Coumarins
The Pechmann reaction, a classic method for synthesizing coumarins, is often catalyzed by strong acids. BF₃ dihydrate has emerged as a highly efficient catalyst for this condensation reaction, offering excellent yields under mild conditions.
Comparative Performance of Catalysts in the Pechmann Reaction
The following table summarizes the yield of 4-methylcoumarin (B1582148) derivatives using different catalysts. While reaction conditions may vary between studies, this table provides a useful overview of catalyst performance.
| Catalyst | Reaction Conditions | Product Yield (%) | Reference |
| BF₃·2H₂O | Phenol, Methyl Acetoacetate, 60°C, 20 min | 99 | [Valcheva-Kuzmanova et al., 2005] |
| H₂SO₄ | Phenol, Ethyl Acetoacetate, RT, several hours | Typically high, but with harsh conditions and side products | [General Organic Chemistry] |
| AlCl₃ | Phenol, Ethyl Acetoacetate, elevated temp. | Variable, often requires stoichiometric amounts | [General Organic Chemistry] |
| ZnCl₂ | Phenol, Ethyl Acetoacetate, high temp. | Moderate to good, requires high temperatures | [General Organic Chemistry] |
| Amberlyst-15 | Phenol, Ethyl Acetoacetate, 110°C, 4h | 85 | [A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC] |
| Indion-130 | Phenol, Ethyl Acetoacetate, 110°C, 5h | 82 | [A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC] |
Note: The yields reported are for the synthesis of 4-methylcoumarin or its derivatives and are intended for comparative purposes. Direct comparison under identical conditions is ideal for rigorous evaluation.
Experimental Protocol: Pechmann Reaction with BF₃·2H₂O
Materials:
-
Substituted Phenol (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (12 mmol)
-
This compound (BF₃·2H₂O) (20 mol%)
-
Solvent (e.g., toluene (B28343) or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
Procedure:
-
To a round-bottom flask, add the substituted phenol, β-ketoester, and BF₃·2H₂O.
-
If using a solvent, add it to the flask.
-
Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 60-80°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir until a solid precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin (B35378) derivative.
GC-MS Analysis of Coumarin Products
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, DB-5).
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 min
-
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Electron Ionization Energy: 70 eV
-
Scan Range: 40-500 amu
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS.
-
Identify the product by comparing its mass spectrum with a library of known compounds (e.g., NIST).
-
Quantify the product by creating a calibration curve with a known standard.
Caption: Workflow for the BF₃ dihydrate catalyzed Pechmann reaction and subsequent GC-MS analysis.
Friedel-Crafts and Esterification Reactions
BF₃ and its complexes, such as BF₃ etherate, are widely used as Lewis acid catalysts in Friedel-Crafts alkylation and acylation, as well as in esterification reactions.
Qualitative Comparison with Other Lewis Acids
-
Friedel-Crafts Reactions: BF₃ is a versatile catalyst for Friedel-Crafts reactions. Compared to stronger Lewis acids like AlCl₃, BF₃ is often considered milder, which can lead to higher selectivity and reduced side reactions. However, AlCl₃ is generally more reactive and may be required for less reactive aromatic substrates. The choice between BF₃ and other Lewis acids like FeCl₃ or ZnCl₂ depends on the specific substrates and desired outcome.
-
Esterification: In esterification, BF₃, often in the form of a BF₃-methanol complex, is a very effective catalyst for converting carboxylic acids to their corresponding methyl esters, a common derivatization step for GC analysis. It is generally more efficient than protic acids like H₂SO₄ under milder conditions. Other Lewis acids such as Sc(OTf)₃ or solid acid catalysts can also be used, with the choice often depending on factors like catalyst reusability and substrate scope.
Due to the vast number of substrates and reaction conditions reported in the literature, a direct quantitative comparison table for these reactions is challenging to construct without oversimplification. However, the general trend indicates that BF₃ complexes offer a good balance of reactivity and selectivity for a wide range of applications.
Experimental Protocol: General Procedure for BF₃ Etherate Catalyzed Friedel-Crafts Acylation
Materials:
-
Aromatic compound (10 mmol)
-
Acylating agent (e.g., acetyl chloride or acetic anhydride) (11 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (12 mmol)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
Add the aromatic compound and the anhydrous solvent to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add the BF₃·OEt₂ to the stirred solution.
-
Add the acylating agent dropwise from a dropping funnel.
-
Allow the reaction to stir at room temperature for the required time, monitoring by TLC.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
GC-MS Analysis of Reaction Products
The GC-MS analysis of products from Friedel-Crafts and esterification reactions follows a similar protocol to that described for the Pechmann reaction. The specific GC oven temperature program may need to be optimized based on the volatility of the products.
Caption: General mechanism of Lewis acid catalysis in organic synthesis.
Conclusion
BF₃ dihydrate and its complexes are valuable and versatile Lewis acid catalysts for a range of important organic transformations. In the Pechmann reaction, BF₃ dihydrate demonstrates exceptional efficiency, leading to high yields of coumarins under mild conditions. For Friedel-Crafts and esterification reactions, BF₃ complexes offer a favorable balance of reactivity and selectivity compared to other common Lewis acids. The use of GC-MS for product analysis provides a robust and reliable method for quantifying reaction outcomes and optimizing reaction conditions. Researchers and professionals in drug development can benefit from considering BF₃-based catalysts in their synthetic strategies to improve efficiency and product purity.
A Comparative Guide to Polymerization Kinetics: Boron Trifluoride Dihydrate as an Initiator
For researchers, scientists, and drug development professionals navigating the complexities of polymerization, the choice of initiator is paramount. This guide provides a detailed comparison of the kinetic performance of boron trifluoride dihydrate (BF₃·2H₂O) against other common cationic polymerization initiators. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection of the most suitable initiator for specific research and development needs.
Performance Comparison of Cationic Initiators
The efficacy of an initiator in cationic polymerization is determined by several factors, including the rate of polymerization, the achievable molecular weight (Mn), and the polydispersity index (PDI) of the resulting polymer. Boron trifluoride and its complexes are frequently employed as Lewis acid initiators.[1] The initiating species is often formed by the reaction of the Lewis acid with a co-initiator, such as water.[1][2]
Below is a comparative summary of the performance of boron trifluoride systems against other common Lewis and Brønsted acid initiators. It is important to note that a direct, side-by-side quantitative comparison under identical conditions is often challenging to find in the literature, as kinetic data is highly dependent on the monomer, solvent, and temperature. The following tables are compiled from various studies to provide a representative overview.
Table 1: Kinetic Performance of Various Initiators in Styrene Polymerization
| Initiator System | Monomer | Temperature (°C) | Rate of Polymerization (Rp) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| BF₃·OEt₂ / H₂O | Styrene | 0 | Slow (~90% conversion in 20h) | Up to 15,000 | 1.5 - 2.0 | [3] |
| TiCl₄ / Co-initiator | Styrene | -80 | Diffusion-limited (kp ≈ 2 × 10⁹ L mol⁻¹ s⁻¹) | - | - | [4] |
| SnCl₄ / Co-initiator | Styrene | -80 | Similar to TiCl₄ | - | - | [4] |
| AlCl₃ / Co-initiator | Styrene | 10 to -40 | - | 5,000 - 100,000 | - | [1] |
Table 2: Kinetic Performance in Isobutylene Polymerization
| Initiator System | Monomer | Temperature (°C) | Observations | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| BF₃ / H₂O | Isobutylene | -100 to -50 | Conversion and Mn are sensitive to water concentration and temperature.[5] | - | Broad | [5] |
| AlCl₃ | Isobutylene | -100 to -90 | High molecular weight achieved in polar solvents. | High | - | [1] |
| TiCl₄ | Isobutylene | -100 to -90 | Used for high molecular weight polyisobutylene. | High | - | [1] |
Experimental Protocols
Accurate kinetic studies of polymerization are crucial for understanding and optimizing reaction processes. Below are detailed methodologies for key experiments cited in the evaluation of polymerization kinetics.
Dilatometry for Monitoring Polymerization Rate
Dilatometry is a classical and effective method for following the kinetics of polymerization by measuring the volume contraction that accompanies the conversion of monomer to polymer.[6]
Experimental Setup:
-
Dilatometer: A glass vessel with a precise, graduated capillary tube. The volume of the dilatometer is typically around 10 ml.[7]
-
Constant Temperature Bath: To maintain a stable reaction temperature, which is crucial for kinetic studies.[8]
-
Cathetometer: To accurately read the change in the meniscus level in the capillary.[8]
Protocol:
-
Calibration: The exact volume of the dilatometer is determined by weighing it empty and then filled with a liquid of known density, such as distilled water.[7]
-
Preparation of Reaction Mixture: The monomer and initiator (e.g., BF₃·2H₂O) are weighed and mixed. For radical polymerizations, an initiator like AIBN is dissolved in the monomer. The mixture is then purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.[7]
-
Filling the Dilatometer: The reaction mixture is carefully injected into the dilatometer, ensuring no air bubbles are trapped. The liquid level is brought up to a starting mark on the capillary.[6]
-
Measurement: The dilatometer is immersed in the constant temperature bath, and the timing is started. The initial movement of the meniscus is due to thermal expansion, followed by contraction due to polymerization. The height of the meniscus is recorded at regular time intervals.[6]
-
Data Analysis: The percentage conversion at any given time can be calculated from the change in volume, which is proportional to the change in the height of the meniscus. The rate of polymerization is then determined from the slope of the conversion versus time plot.
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique to determine the molecular weight distribution (MWD) of a polymer, providing values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3][9]
Experimental Setup:
-
GPC System: Consisting of a pump, injector, a set of columns packed with a porous gel, a detector (typically a differential refractive index detector), and a data acquisition system.[3]
-
Solvent: A suitable solvent that completely dissolves the polymer without interacting with the column packing material. Tetrahydrofuran (THF) is commonly used for many polymers.[3]
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry polymer sample (typically 2-10 mg/mL) is dissolved in the GPC solvent.[10] The solution should be stirred gently, sometimes with mild heating, until the polymer is fully dissolved.[10]
-
Filtration: The polymer solution is filtered through a syringe filter (typically 0.2–0.45 µm) to remove any particulate matter that could clog the GPC columns.[10]
-
Calibration: The GPC system is calibrated using a series of polymer standards of known, narrow molecular weight distribution (e.g., polystyrene standards). A calibration curve of log(Molecular Weight) versus elution volume is generated.
-
Injection and Analysis: The prepared polymer sample is injected into the GPC system. The molecules are separated based on their size in solution, with larger molecules eluting first. The detector measures the concentration of the polymer as it elutes.
-
Data Processing: The raw data is processed using GPC software. By comparing the elution profile of the sample to the calibration curve, the MWD, Mn, Mw, and PDI of the polymer are calculated.[3]
Visualizing Polymerization Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pslc.ws [pslc.ws]
- 7. Dilatometry2013eng [pol.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
Unveiling Reaction Intermediates: A Comparative Guide to BF3 Dihydrate in Catalysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount. Boron trifluoride dihydrate (BF3·2H2O), a stable and versatile Lewis acid catalyst, has garnered attention for its efficacy in various organic transformations. This guide provides a comparative analysis of BF3 dihydrate, focusing on the spectroscopic identification of reaction intermediates, juxtaposed with alternative catalysts. While direct spectroscopic evidence for the intermediates in BF3 dihydrate-catalyzed reactions is not extensively documented in publicly available research, this guide synthesizes available data and proposes mechanistic pathways based on established principles of Lewis acid catalysis.
Performance Comparison: BF3 Dihydrate vs. Alternative Catalysts
To provide a quantitative comparison, we will focus on the Pechmann condensation, a classic reaction for the synthesis of coumarins, where BF3 dihydrate has been successfully employed.[1] The following table summarizes the performance of BF3 dihydrate against other commonly used catalysts in the synthesis of 7-hydroxy-4-methylcoumarin.
| Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| BF3·2H2O | 20 min | 60 | 99 | |
| Concentrated H2SO4 | - | - | 40-70 | [2] |
| Amberlyst IR 120 | - | - | 40-50 | [2] |
| Nafion 417 | - | - | 40-50 | [2] |
| ZrCl4 | - | Solvent-free | - | [2] |
| Montmorillonite clay | - | - | - |
As the data indicates, BF3 dihydrate demonstrates exceptional efficiency in the Pechmann reaction, affording a near-quantitative yield in a significantly shorter reaction time compared to traditional Brønsted and solid acid catalysts.[1][2]
Spectroscopic Identification of Intermediates: An Insight into BF3 Complexes
While specific in-situ spectroscopic studies on BF3 dihydrate-catalyzed reactions are limited, valuable insights can be gleaned from spectroscopic data of related BF3 complexes, particularly the monohydrate (BF3·H2O).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature 1H and 19F NMR spectroscopy has been instrumental in characterizing the structure of BF3·H2O in acetone (B3395972) solution. The observation of proton-fluorine coupling provides strong evidence for the formation of a simple donor-acceptor complex, H2O→BF3.[3] In solutions with an excess of water, rapid proton exchange leads to the collapse of this coupling.[3]
Key NMR Spectral Data for BF3·H2O: [3]
-
19F NMR: Two major peaks at 146.05 and 146.59 ppm (relative to CFCl3), each exhibiting fine structure.
-
Proton-Fluorine Coupling: A triplet-quartet fine structure is observed, confirming the H2O→BF3 adduct.
This data suggests that the initial intermediate in reactions involving BF3 and water is the formation of a coordinate bond between the oxygen atom of water and the boron atom of BF3.
Infrared (IR) Spectroscopy
Infrared spectroscopy has been used to study the reaction of BF3 with water, leading to the identification of BF2OH trapped in solid neon.[4] This indicates that under certain conditions, a substitution reaction can occur, leading to the formation of hydroxyfluoroboranes.
Proposed Reaction Pathway for the Pechmann Condensation with BF3 Dihydrate
Based on the established mechanism of the Pechmann reaction and the nature of BF3 as a Lewis acid, the following workflow outlines the proposed catalytic cycle for the synthesis of 4-methylcoumarins using BF3 dihydrate.
References
A Comparative Guide: Boron Trifluoride Dihydrate vs. Sulfuric Acid in Coumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of coumarins, a core scaffold in numerous pharmaceuticals and functional materials, is a cornerstone of synthetic organic chemistry. The Pechmann condensation, the most common method for synthesizing 4-substituted coumarins, traditionally relies on strong acid catalysts. This guide provides an objective comparison of two prominent catalysts: conventional concentrated sulfuric acid (H₂SO₄) and the increasingly utilized boron trifluoride dihydrate (BF₃·2H₂O). This analysis is supported by experimental data from peer-reviewed literature to inform catalyst selection for researchers in drug development and materials science.
Performance Comparison: A Data-Driven Overview
The choice of catalyst in the Pechmann condensation significantly impacts reaction efficiency, yield, and conditions. The following tables summarize the quantitative data for the synthesis of various 4-methylcoumarin (B1582148) derivatives using both this compound and sulfuric acid.
Table 1: Synthesis of 4-Methylcoumarins using this compound [1][2]
| Phenol (B47542) Derivative | Product | Reaction Time | Temperature (°C) | Yield (%) |
| Resorcinol (B1680541) | 7-Hydroxy-4-methylcoumarin | 20 min | 60 | 99 |
| Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 5 min | 60 | 99 |
| Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 5 min | 60 | 98 |
| 3-Methoxyphenol | 7-Methoxy-4-methylcoumarin | 20 min | 60 | 98 |
| 3-Ethoxyphenol | 7-Ethoxy-4-methylcoumarin | 20 min | 60 | 99 |
Table 2: Synthesis of 4-Methylcoumarins using Concentrated Sulfuric Acid [1][2]
| Phenol Derivative | Product | Reaction Time | Temperature (°C) | Yield (%) |
| 3-Methoxyphenol | 7-Methoxy-4-methylcoumarin | Not specified | Not specified | 40-70 |
| 3-Ethoxyphenol | 7-Ethoxy-4-methylcoumarin | Not specified | Not specified | 40-70 |
| Resorcinol | 7-Hydroxy-4-methylcoumarin | Not specified | < 5 | Good (unspecified)[3] |
As the data indicates, this compound consistently delivers significantly higher yields (98-99%) in shorter reaction times compared to concentrated sulfuric acid (40-70%).[1][2] The reactions with BF₃·2H₂O are also conducted under milder temperature conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized experimental protocols for the Pechmann condensation using both catalysts.
Protocol 1: Coumarin (B35378) Synthesis using this compound[1][2]
Materials:
-
Substituted Phenol (30 mmol)
-
Methyl Acetoacetate (B1235776) (3.48 g, 30 mmol)
-
This compound (20.8 g, 200 mmol)
-
Crushed Ice
-
Water
Procedure:
-
A mixture of the corresponding phenol, methyl acetoacetate, and this compound is prepared.
-
The mixture is heated to 60°C for 20 minutes.
-
After cooling to room temperature, the mixture is poured into approximately 50 g of crushed ice.
-
The resulting crystalline product is collected by filtration, washed with water, and air-dried.
-
If necessary, the product can be further purified by recrystallization.
Protocol 2: Coumarin Synthesis using Concentrated Sulfuric Acid[3][4]
Materials:
-
Resorcinol (3.7 g)
-
Ethyl Acetoacetate (4.5 ml)
-
Concentrated Sulfuric Acid (15 ml)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Concentrated sulfuric acid is cooled to below 5°C in an ice bath.
-
A solution of resorcinol and ethyl acetoacetate is added dropwise to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, the reaction mixture is stirred for a specified period (e.g., overnight at room temperature).
-
The reaction mixture is then poured into ice-cold water.
-
The precipitated crude product is collected by filtration, washed with water until free of acid, and dried.
-
The crude product is purified by recrystallization from ethanol.
Mechanistic Pathways and Logical Flow
The Pechmann condensation proceeds through a series of acid-catalyzed steps. While the fundamental mechanism is similar for both catalysts, the efficiency of each step can be influenced by the nature of the acid.
Caption: General workflow of the Pechmann condensation.
The reaction is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular hydroxyalkylation (a ring-closing step) and subsequent dehydration to form the aromatic coumarin ring system.
Caption: Key steps in the acid-catalyzed Pechmann condensation.
Conclusion
For the synthesis of 4-methylcoumarins via the Pechmann condensation, this compound demonstrates superior performance over concentrated sulfuric acid. The advantages of BF₃·2H₂O include significantly higher yields, shorter reaction times, and milder reaction conditions.[1][2] Furthermore, the work-up procedure with BF₃·2H₂O is straightforward, involving precipitation in ice water. In contrast, sulfuric acid often requires careful temperature control during the reaction and can lead to the formation of by-products, necessitating more rigorous purification.[4] For researchers aiming for high efficiency and ease of operation in coumarin synthesis, this compound presents a compelling alternative to traditional sulfuric acid catalysis.
References
A Comparative Guide to Yield Determination in BF3 Dihydrate Reactions: HPLC, qNMR, and Gravimetric Analysis
For researchers and scientists in drug development, accurate determination of reaction yield is paramount. When employing boron trifluoride (BF3) dihydrate as a catalyst, particularly in reactions like the Pechmann condensation for coumarin (B35378) synthesis, selecting the appropriate analytical method for yield determination is crucial for process optimization and scalability. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gravimetric Analysis for this purpose, supported by established experimental protocols.
Comparison of Analytical Methods for Yield Determination
The choice of analytical technique for yield determination depends on various factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the nature of the reaction mixture. Below is a summary of the key performance characteristics of HPLC, qNMR, and Gravimetric Analysis.
| Feature | HPLC Analysis | Quantitative NMR (qNMR) | Gravimetric Analysis |
| Principle | Separation of components in a mixture followed by quantification based on detector response (e.g., UV absorbance) against a calibration curve.[1] | Quantification based on the direct proportionality between NMR signal integrals and the number of atomic nuclei.[2][3] | Physical isolation and weighing of the purified product.[4][5] |
| Accuracy | High, typically with recovery values between 96% and 105%.[6][7] Accuracy depends on the purity of the reference standard. | High, as it can be a primary ratio method of measurement. Does not always require a reference standard of the analyte.[8] | High, as it is based on the direct measurement of mass, a fundamental property.[9] |
| Precision | High, with relative standard deviations (RSD) often below 2%.[6] Modern systems offer excellent repeatability. | Excellent, with precision values often ranging from 2.1% to 7.9%.[7] | Can be high, but is highly dependent on the operator's skill in isolating and handling the precipitate.[9] |
| Selectivity | Excellent, capable of separating the product from starting materials, by-products, and impurities.[10] | High, as different molecules will have distinct NMR spectra. Overlapping peaks can sometimes be a challenge. | Low. The method does not distinguish between the desired product and any co-precipitated impurities. Purity of the isolated solid is critical.[11] |
| Speed | Moderate to fast. A single analysis can take from a few minutes to half an hour.[12] | Fast. Data acquisition is typically rapid, often under 30 minutes per sample.[13][14] | Slow and labor-intensive, involving filtration, washing, drying, and weighing, which can take several hours or even days.[4] |
| Sample Prep | Requires sample quenching, dilution, and filtration. May involve liquid-liquid or solid-phase extraction.[8][12][15] | Simple. The crude reaction mixture is dissolved in a deuterated solvent, and an internal standard is added.[2] | Requires complete precipitation and purification (e.g., recrystallization) of the product. |
| Cost | High initial instrument cost. Moderate cost per sample for solvents, columns, and standards. | Very high initial instrument cost. Lower cost per sample as it requires only deuterated solvents and an internal standard. | Low equipment cost (balance, glassware). Can be labor-intensive, which translates to higher operational costs. |
| Throughput | High. Autosamplers allow for the analysis of many samples unattended. | High. Can be automated for multiple samples. | Low. Not suitable for high-throughput screening. |
Experimental Protocols
HPLC Analysis for Coumarin Derivatives
This protocol is adapted for the quantitative analysis of 4-methylcoumarin (B1582148) derivatives produced via a BF3 dihydrate-catalyzed Pechmann reaction.
1.1. Sample Preparation:
-
Quenching: At the completion of the reaction, quench a precisely weighed aliquot (e.g., 100 mg) of the crude reaction mixture by adding it to a known volume of a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Neutralization: Neutralize the acidic BF3 dihydrate by adding a base, such as a saturated sodium bicarbonate solution, until effervescence ceases. This is crucial to prevent acid-catalyzed degradation of the product or damage to the HPLC column.[7]
-
Extraction (if necessary): If the product is not fully soluble in the analysis solvent, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, evaporate the solvent, and re-dissolve the residue in the mobile phase.
-
Dilution: Dilute the neutralized sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8][16]
1.2. Chromatographic Conditions: [12]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at an appropriate wavelength for the coumarin derivative (e.g., 274 nm).
-
Column Temperature: 30°C.
1.3. Quantification:
-
Prepare a series of standard solutions of the purified product of known concentrations.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution and determine its concentration from the calibration curve.
-
Calculate the reaction yield using the determined concentration, the volume of the sample solution, and the initial amount of the limiting reactant.[1]
Quantitative NMR (qNMR) Analysis
qNMR offers a powerful alternative for determining yield without the need for product isolation and purification for calibration.[8][15]
2.1. Sample Preparation:
-
Weigh an accurate amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with the signals of the reactants or products.
-
Add a precisely weighed aliquot of the crude reaction mixture to the same NMR tube.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
2.2. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
2.3. Quantification:
-
Integrate a well-resolved peak of the product and a peak of the internal standard.
-
Calculate the molar amount of the product relative to the known molar amount of the internal standard using the integral values and the number of protons corresponding to each peak.[3][17]
-
Determine the reaction yield based on the calculated molar amount of the product and the initial moles of the limiting reactant.
Gravimetric Analysis
This classical method relies on the physical isolation and weighing of the pure product.[4][5]
3.1. Procedure:
-
Work-up: Pour the entire reaction mixture into a beaker containing crushed ice to precipitate the crude product.[13]
-
Filtration: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual catalyst and water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain a pure, crystalline solid.
-
Drying: Dry the purified product to a constant weight in a vacuum oven to ensure the complete removal of solvent.
-
Weighing: Accurately weigh the pure, dry product.
3.2. Yield Calculation:
-
Determine the theoretical yield based on the stoichiometry of the reaction and the amount of the limiting reactant used.
-
Calculate the percent yield by dividing the actual (weighed) yield of the pure product by the theoretical yield and multiplying by 100.[18]
Visualizing the HPLC Workflow
The following diagram illustrates the logical steps involved in determining reaction yield using HPLC analysis.
Caption: Workflow for HPLC-based yield determination in BF3 dihydrate reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 4. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 5. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and qualitative control of antineoplastic preparations: Gravimetry versus HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. longdom.org [longdom.org]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nacalai.com [nacalai.com]
- 16. greyhoundchrom.com [greyhoundchrom.com]
- 17. Quantitative and qualitative control of antineoplastic preparations: Gravimetry versus HPLC [ouci.dntb.gov.ua]
- 18. aroonchande.com [aroonchande.com]
A Comparative Guide to the Computational Modeling of Boron Trifluoride Dihydrate Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of Boron trifluoride dihydrate (BF₃·2H₂O) and its alternatives, supported by experimental and computational data. It further details the methodologies for computational modeling of these catalytic systems, offering a framework for in-silico investigation of Lewis acid-catalyzed reactions.
Performance Comparison of Lewis Acid Catalysts
Boron trifluoride and its complexes are versatile Lewis acid catalysts employed in a wide array of organic transformations, including Friedel-Crafts reactions, esterifications, and polymerizations.[1][2][3] The catalytic activity of BF₃ is often modulated by the presence of a co-catalyst or a Lewis base, such as water or diethyl ether, which can influence the catalyst's stability and reactivity.[4] While extensive quantitative data directly comparing BF₃·2H₂O with other Lewis acids under identical conditions is limited in the literature, the following tables summarize available data for representative reactions to provide a comparative overview.
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Time (h) | Yield (%) | Reference |
| BF₃·OEt₂ | Anisole | Acetic Anhydride | Dichloromethane | 2 | 92 | [5] |
| AlCl₃ | Benzene | Acetyl Chloride | Nitrobenzene | 1 | 95 | [6] |
| Sc(OTf)₃ | Anisole | Acetic Anhydride | Nitromethane | 4 | 88 | [6] |
| ZnCl₂ | Anisole | Acetic Anhydride | Dichloromethane | 6 | 75 | [5] |
Table 2: Comparison of Catalysts in Esterification Reactions
| Catalyst | Carboxylic Acid | Alcohol | Solvent | Time (h) | Yield (%) | Reference |
| BF₃·MeOH | Benzoic Acid | Methanol | Methanol | 4 | 95 | [2] |
| H₂SO₄ | Benzoic Acid | Methanol | Methanol | 8 | 90 | [2] |
| p-TsOH | Benzoic Acid | Methanol | Methanol | 12 | 85 | [2] |
Note: The BF₃-Methanol complex is highlighted as an efficient esterification catalyst.[2]
Computational Modeling of Catalytic Cycles: Experimental Protocols
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of catalytic reactions.[7][8] A typical workflow for modeling a Lewis acid-catalyzed reaction, such as one involving BF₃·2H₂O, is outlined below.
General Computational Protocol
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model Construction: Build the 3D structures of all reactants, catalysts, intermediates, transition states, and products. For BF₃·2H₂O, this involves the explicit inclusion of two water molecules coordinated to the boron atom.
-
Method and Basis Set Selection:
-
Method: A hybrid DFT functional, such as B3LYP or M06-2X, is often a good starting point for balancing accuracy and computational cost.[9]
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-type basis set like cc-pVTZ is commonly used for geometry optimizations and frequency calculations. For heavier atoms, effective core potentials (ECPs) like the LanL2DZ basis set can be employed.
-
-
Geometry Optimization: Perform geometry optimizations for all species to find their minimum energy structures.
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries to:
-
Confirm that reactants, intermediates, and products are true minima (zero imaginary frequencies).
-
Verify that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Transition State Searching: Employ methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to locate transition state structures.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the located transition state connects the correct reactant and product states.
-
Solvation Modeling: To account for solvent effects, use an implicit solvation model like the Polarizable Continuum Model (PCM) or an explicit solvation model by adding solvent molecules to the calculation.[10]
-
Energy Profile Construction: Calculate the relative energies of all species (reactants, intermediates, transition states, and products) to construct the reaction energy profile. This allows for the determination of activation energies and reaction enthalpies.
Visualizing Catalytic Pathways and Workflows
Proposed Catalytic Cycle for BF₃·2H₂O in Hydrolysis
The dihydrate of boron trifluoride can act as a Brønsted acid catalyst through the ionization of its water ligands.[11][12] The following diagram illustrates a plausible catalytic cycle for the hydrolysis of an ester catalyzed by BF₃·2H₂O.
Caption: A proposed catalytic cycle for ester hydrolysis by BF₃·2H₂O.
Experimental Workflow for Computational Modeling
The following diagram outlines the typical workflow for a computational study of a catalytic reaction.
References
- 1. youtube.com [youtube.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. Accurate density functional theory (DFT) protocol for screening and designing chain transfer and branching agents for LDPE systems - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Validating Product Structure: A Comparative Guide to Catalysts in Benzopinacol Rearrangement
For researchers, scientists, and drug development professionals, the precise validation of molecular structures is paramount. The acid-catalyzed pinacol (B44631) rearrangement of 1,2-diols is a classic and powerful transformation in organic synthesis, yielding ketones or aldehydes. This guide provides a comparative analysis of various catalysts for the rearrangement of benzopinacol (B1666686) to benzopinacolone, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.
The rearrangement of benzopinacol, a symmetrical 1,2-diol, serves as an excellent model system to evaluate the efficacy of different acid catalysts. The reaction proceeds through the protonation of a hydroxyl group, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-phenyl shift leads to the formation of the more stable α-phenyl carbocation, which upon deprotonation yields the final product, benzopinacolone. The efficiency of this transformation is highly dependent on the nature of the catalyst employed.
Comparative Performance of Catalysts
This guide focuses on a comparative analysis of three distinct catalytic systems for the benzopinacol rearrangement: the Lewis acid Boron Trifluoride Dihydrate (often used as its etherate complex, BF₃·OEt₂), the Brønsted acid Sulfuric Acid (H₂SO₄), and a milder system of Iodine in glacial Acetic Acid.
| Catalyst System | Substrate | Product | Reaction Time | Yield (%) | Reference |
| Iodine in Acetic Acid | Benzopinacol | Benzopinacolone | 5 minutes (reflux) | 95-96 | [1] |
| BF₃·OEt₂ | Benzopinacol | Benzopinacolone | N/A | N/A | N/A |
| Sulfuric Acid | Benzopinacol | Benzopinacolone | N/A | N/A | N/A |
Note: Quantitative data for BF₃·OEt₂ and Sulfuric Acid in the rearrangement of benzopinacol under directly comparable conditions was not available in the surveyed literature. The exceptional yield and short reaction time of the Iodine in Acetic Acid system highlight its efficiency.
Mechanistic Overview and Catalyst Comparison
The catalytic cycle for the pinacol rearrangement is initiated by the interaction of the acid catalyst with a hydroxyl group of the 1,2-diol. The choice of catalyst influences the reaction rate and, in some cases, the product distribution.
-
Lewis Acids (e.g., BF₃·OEt₂): Boron trifluoride acts as a Lewis acid, coordinating to one of the hydroxyl oxygens. This coordination enhances the leaving group ability of the hydroxyl group, facilitating the formation of the carbocation.
-
Brønsted Acids (e.g., H₂SO₄): Strong Brønsted acids protonate a hydroxyl group, forming a good leaving group (water). The subsequent loss of water generates the carbocation intermediate.
-
Iodine in Acetic Acid: This system is believed to generate a small amount of hydriodic acid (HI) in situ, which acts as the Brønsted acid catalyst. The acetic acid serves as the solvent and may also contribute to the acidic environment. The high efficiency of this system suggests a highly effective catalytic cycle.
Experimental Protocols
Detailed methodologies for the cited experiment are provided below to ensure reproducibility.
Synthesis of Benzopinacolone using Iodine in Acetic Acid [1]
-
Materials:
-
Benzopinacol (100 g, 0.27 mol)
-
Glacial Acetic Acid (500 cc)
-
Iodine (1 g)
-
Benzene (for purification)
-
Ligroin (b.p. 90-100°C, for purification)
-
-
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, dissolve 1 g of iodine in 500 cc of glacial acetic acid.
-
Add 100 g of benzopinacol to the solution.
-
Heat the flask with shaking until the solution boils gently.
-
Reflux the solution for five minutes. During this time, the solid benzopinacol should dissolve completely, resulting in a clear red solution. Benzopinacolone may begin to crystallize during the last minute of heating.
-
Immediately transfer the hot solution to a 1-liter beaker and allow it to cool. Benzopinacolone will separate as fine threads.
-
Filter the product with suction and wash it with two or three 60-cc portions of cold glacial acetic acid until colorless.
-
Dry the product. The yield of nearly pure benzopinacolone is 90-91 g (95-96%).
-
(Optional Purification) Dissolve the product in 450 cc of hot benzene, filter, and add 250 cc of hot ligroin (b.p. 90-100°C). Cool the solution in ice, filter the purified benzopinacolone, and dry. The purified product should weigh 82-83 g and have a melting point of 179-180°C.
-
Logical Workflow for Catalyst Selection
The choice of catalyst for a pinacol rearrangement is a critical decision that impacts reaction efficiency, cost, and safety. The following workflow can guide researchers in this selection process.
References
A Comparative Study of Lewis Acid Catalysts for Indole Acylation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and selective acylation of indoles is a critical transformation in the synthesis of a vast array of biologically active molecules. The choice of Lewis acid catalyst for this Friedel-Crafts reaction significantly impacts yield, selectivity, and reaction conditions. This guide provides an objective comparison of various Lewis acid catalysts for the C3-acylation of indoles, supported by experimental data, detailed protocols, and mechanistic insights to inform catalyst selection.
The Friedel-Crafts acylation of indoles is a cornerstone of heterocyclic chemistry, providing a direct route to 3-acylindoles, which are key intermediates in the synthesis of numerous pharmaceuticals and natural products. The reaction is catalyzed by Lewis acids, which activate the acylating agent, typically an acyl chloride or anhydride (B1165640), thereby facilitating electrophilic attack at the electron-rich C3 position of the indole (B1671886) ring. However, the diverse range of available Lewis acids, each with its own reactivity profile and substrate compatibility, necessitates a careful and informed selection process. This comparative study aims to provide a clear overview of the performance of common Lewis acid catalysts in indole acylation, enabling researchers to optimize their synthetic strategies.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in indole acylation is primarily judged by the yield of the desired 3-acylindole. The following table summarizes quantitative data from various studies on the acylation of unsubstituted indole. It is important to note that direct comparison can be challenging due to variations in reaction conditions, acylating agents, and solvents across different studies.
| Lewis Acid Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Diethylaluminum chloride (Et₂AlCl) | Acetyl chloride | CH₂Cl₂ | 0 to rt | 15 min | 86 | [1][2] |
| Dimethylaluminum chloride (Me₂AlCl) | Acetyl chloride | CH₂Cl₂ | 0 to rt | 15 min | 82 | [2] |
| Ethylaluminum dichloride (EtAlCl₂) | Acetyl chloride | CH₂Cl₂ | 0 to rt | 15 min | 75 | [2] |
| Tin(IV) chloride (SnCl₄) | Acetyl chloride | CH₂Cl₂ | Not specified | Not specified | 95 | [3] |
| Zirconium(IV) chloride (ZrCl₄) | Acetyl chloride | Not specified | Not specified | Not specified | 69 | [3] |
| Boron trifluoride etherate (BF₃·Et₂O) | Acetic anhydride | CH₂Cl₂ | rt | 1 h | 83 | |
| Indium(III) triflate (In(OTf)₃) | Acetic anhydride | Not specified | Not specified | Not specified | 52 | [3] |
| Aluminum chloride (AlCl₃) | Acetyl chloride | CH₂Cl₂ | 0 to rt | 15 min | Complex mixture | [1][2] |
Note: "rt" denotes room temperature. The yield for BF₃·Et₂O is for the reaction of indole with acetic anhydride, while the others are with acetyl chloride. Strong Lewis acids like AlCl₃ can lead to decomposition and oligomerization of indole.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the acylation of indole using selected Lewis acid catalysts.
General Procedure for Acylation using Dialkylaluminum Chloride
This procedure is adapted from the work of Okauchi et al.[1][2]
To a solution of indole (1.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of diethylaluminum chloride (Et₂AlCl) (1.1 mmol, 1.1 equivalents) in hexane (B92381) is added dropwise. The mixture is stirred for 10 minutes at 0 °C. Following this, the acyl chloride (1.1 mmol, 1.1 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 15 minutes. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-acylindole.
General Procedure for Acylation using Tin(IV) Chloride
This is a general procedure for Friedel-Crafts acylation and can be adapted for indole.
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, tin(IV) chloride (SnCl₄) (1.1 mmol, 1.1 equivalents) is dissolved in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere. The solution is cooled to 0 °C in an ice bath. A solution of the acyl chloride (1.0 mmol) in anhydrous dichloromethane is added dropwise from the dropping funnel. After stirring for 15-30 minutes at 0 °C, a solution of indole (1.0 mmol) in anhydrous dichloromethane is added dropwise. The reaction mixture is then stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing ice and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Acylation using Boron Trifluoride Etherate with Acetic Anhydride
To a solution of indole (1.0 mmol) and acetic anhydride (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (3 mL) at room temperature, boron trifluoride etherate (BF₃·Et₂O) (1.0 mmol, 1.0 equivalent) is added dropwise. The reaction mixture is stirred at room temperature for 1 hour. After completion of the reaction, as monitored by TLC, the mixture is diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the 3-acetylindole.
Mechanistic Overview and Catalyst Selection Logic
The Friedel-Crafts acylation of indole proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (LA) activates the acylating agent by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The electron-rich C3 position of the indole then attacks the activated acylating agent, forming a resonance-stabilized cationic intermediate (a sigma complex). Finally, a proton is lost from the C3 position to restore the aromaticity of the indole ring and yield the 3-acylindole product.
The choice of a Lewis acid catalyst is a critical decision that depends on several factors beyond just the reaction yield. The following diagram illustrates a logical workflow for selecting an appropriate catalyst.
Conclusion
The selection of an appropriate Lewis acid catalyst is paramount for the successful and efficient acylation of indoles. Milder Lewis acids such as diethylaluminum chloride and tin(IV) chloride have demonstrated high efficacy in promoting the C3-acylation of indoles with acyl chlorides, offering excellent yields under relatively mild conditions. While stronger Lewis acids like aluminum chloride are potent, they can lead to undesired side reactions and decomposition of the indole nucleus. For acylations with anhydrides, boron trifluoride etherate has proven to be an effective catalyst.
Researchers should consider not only the catalytic activity but also factors such as cost, safety, and ease of handling when choosing a Lewis acid. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for making an informed decision, ultimately leading to the successful synthesis of desired 3-acylindole derivatives for various applications in drug discovery and materials science.
References
Safety Operating Guide
Safe Disposal of Boron Trifluoride Dihydrate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Boron Trifluoride Dihydrate (BF₃·2H₂O), a corrosive and toxic chemical requiring careful handling. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of laboratory-scale waste.
Immediate Safety Precautions:
This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[1][3] Upon contact with water, steam, or heat, it produces toxic and corrosive fumes, including hydrogen fluoride.[4][5] Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is recommended), a lab coat, and chemical splash goggles with a face shield.[2][6]
Quantitative Safety Data
For rapid assessment of hazards, key toxicological and exposure limit data are summarized below.
| Data Point | Value | Species | Exposure Route | Reference |
| LD50 (Oral) | 326 mg/kg | Rat | Oral | [1] |
| LC50 (Inhalation) | 1.21 mg/L (4 h) | Rat | Inhalation | [1][3] |
| OSHA PEL | 1 ppm (ceiling) | Human | Airborne | [7] |
| NIOSH REL | 1 ppm (ceiling) | Human | Airborne | [7] |
| ACGIH TLV | 1 ppm (ceiling) | Human | Airborne | [7] |
Step-by-Step Disposal Protocol for Small Quantities
This protocol details the neutralization of small quantities of this compound waste. This procedure must be performed in a chemical fume hood.
Materials Required:
-
This compound waste
-
Large beaker or container (borosilicate glass or other resistant material)
-
Stir bar and stir plate
-
A weak base for neutralization (e.g., sodium bicarbonate or a 1:1 mixture of soda ash and calcium hydroxide)
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container, properly labeled
Procedure:
-
Prepare Neutralization Bath: In a large beaker inside a chemical fume hood, prepare a cold aqueous solution of a weak base. A slurry of sodium bicarbonate or a mixture of soda ash and calcium hydroxide (B78521) is effective. The amount of base should be in significant excess of the stoichiometric requirement for neutralizing the acidic byproducts.
-
Slow Addition: With constant, gentle stirring, slowly and carefully add the this compound waste to the neutralization bath in small increments. The reaction is exothermic and will release gases; add the material dropwise or via a pipette to control the reaction rate.
-
Hydrolysis and Neutralization: Boron trifluoride reacts with water to form boric acid and the strong acid, fluoroboric acid (HBF₄).[8][9] The added base will neutralize these acidic products. Be cautious as the reaction may produce carbon dioxide if using bicarbonate or carbonate bases.[10]
-
Monitor and Adjust pH: After the addition is complete, continue stirring the solution for at least one hour to ensure the reaction has gone to completion. Check the pH of the solution using pH paper or a meter. The target pH should be between 6.0 and 8.0. If the solution is still acidic, add more base until the target pH is reached and stable.
-
Waste Collection: Once neutralized, transfer the resulting slurry to a properly labeled hazardous waste container. The label should clearly state the contents (e.g., "Neutralized this compound solution," listing the final products like sodium fluoride, calcium borate, etc.).
-
Final Disposal: Store the hazardous waste container in a designated, safe location away from incompatible materials.[6] Arrange for pickup and disposal by a certified chemical waste disposal service in accordance with all local, state, and federal regulations.[2][7][11]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated to disperse fumes.[7]
-
Containment (for small spills): If safe to do so, cover the spill with a dry, inert, non-combustible absorbent material such as dry sand or earth.[5] Do NOT use water on the initial spill, as this will accelerate the release of toxic fumes.[5]
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a loosely covered plastic container for later disposal via the neutralization protocol described above.[5]
-
Decontamination: Wash the spill area thoroughly with a basic solution (like sodium bicarbonate solution) followed by water.
-
Reporting: Report the spill to your institution's environmental health and safety department.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Boron trifluoride | BF3 | CID 6356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. purdue.edu [purdue.edu]
- 7. nj.gov [nj.gov]
- 8. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 9. BF3 on hydrolysis forms a H3BO3 b HBF4 c both a and class 11 chemistry CBSE [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. prod-edam.honeywell.com [prod-edam.honeywell.com]
Personal protective equipment for handling Boron trifluoride dihydrate
Essential Safety and Handling Guide for Boron Trifluoride Dihydrate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental risk. This compound is a corrosive liquid that can cause severe skin and eye burns and is harmful if inhaled or swallowed.[1][2][3] It reacts with water and can release toxic and irritating vapors.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of this compound. Employers are required by OSHA 1910.132 to determine the appropriate PPE for each hazard and train employees on its proper use.[1]
-
Eye and Face Protection:
-
ANSI-approved, tightly fitting safety glasses or chemical splash goggles are mandatory.[5][6]
-
A face shield should be worn in conjunction with goggles, especially when transfilling or breaking transfer connections, to provide an additional layer of protection.[5][7][8]
-
Contact lenses should not be worn when working with this substance.[1]
-
-
Skin and Body Protection:
-
Wear chemically resistant gloves. For full contact, fluorinated rubber gloves are recommended, while chloroprene (B89495) gloves may be suitable for splash protection.[5] It is always best to consult the glove manufacturer for specific compatibility information.[6]
-
A flame-resistant lab coat must be worn and fully buttoned.[5][6]
-
Wear full-length pants and closed-toe shoes to ensure no skin is exposed between the shoe and ankle.[5][6]
-
For tasks with a higher risk of exposure, impervious protective clothing, including aprons, suits, and boots, may be necessary.[8]
-
-
Respiratory Protection:
-
All handling of this compound should occur within a certified chemical fume hood or a glove box to minimize inhalation exposure.[5][6]
-
If the potential exists for exposure above the recommended limits, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is required.[1]
-
Respirator use must be part of a written program that includes training, fit testing, and medical exams as described in OSHA 1910.134.[1]
-
Occupational Exposure Limits
The following table summarizes the airborne exposure limits for Boron Trifluoride. These limits should not be exceeded at any time.
| Agency | Limit Type | Exposure Limit |
| OSHA | Permissible Exposure Limit (PEL) | 1 ppm[1] |
| NIOSH | Recommended Exposure Limit (REL) | 1 ppm[1] |
| ACGIH | Threshold Limit Value (TLV) - Ceiling | 1 ppm[5] |
Exposure to 25 ppm of Boron Trifluoride is considered immediately dangerous to life and health (IDLH).[1]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a current Safety Data Sheet (SDS) for this compound is accessible to all personnel.[6]
-
Verify that the designated chemical fume hood is certified and functioning correctly, with a face velocity between 80-125 feet per minute.[6]
-
Confirm that a safety shower and eyewash station are unobstructed and readily available.[1][5]
-
Assemble all necessary equipment and ensure it is electrically grounded.[5]
-
Put on all required PPE as detailed above.
-
-
Handling:
-
Conduct all work in a chemical fume hood or glove box.[6]
-
Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[9]
-
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as alkali metals, oxidizing agents, and water.[2][6]
-
Use automated or enclosed systems for transferring the chemical whenever possible to minimize exposure.[1]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water immediately after handling the product, before breaks, and at the end of the shift.[1][6]
-
If clothing becomes contaminated, remove it promptly and launder it separately by individuals informed of the chemical's hazards before reuse.[1][9]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Emergency Spill Response Workflow
In the event of a spill, follow the established emergency procedures. Untrained personnel should not attempt to clean up a spill.[5]
Caption: Workflow for responding to a this compound spill.
Step-by-Step Disposal Plan
This compound and its containers must be treated as hazardous waste.
-
Collection:
-
Collect waste this compound in a suitable, closed, and properly labeled container.[9]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.[9]
-
It may be necessary to contain and dispose of this compound as a HAZARDOUS WASTE. Contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[1]
-
Do not empty into drains or release into the environment.[9]
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]
-
References
- 1. nj.gov [nj.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. purdue.edu [purdue.edu]
- 7. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
